molecular formula C9H10O5 B15568275 Ethyl gallate CAS No. 52441-13-1; 831-61-8

Ethyl gallate

Cat. No.: B15568275
CAS No.: 52441-13-1; 831-61-8
M. Wt: 198.17 g/mol
InChI Key: VFPFQHQNJCMNBZ-UHFFFAOYSA-N
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Description

Ethyl gallate is a gallate ester obtained by the formal condensation of gallic acid with ethanol. It has a role as a plant metabolite.
This compound has been reported in Phyllanthus sellowianus, Acer truncatum, and other organisms with data available.
used with osmium in procedure for mapping neuronal pathways

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3,4,5-trihydroxybenzoate
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InChI

InChI=1S/C9H10O5/c1-2-14-9(13)5-3-6(10)8(12)7(11)4-5/h3-4,10-12H,2H2,1H3
Source PubChem
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InChI Key

VFPFQHQNJCMNBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O5
Source PubChem
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DSSTOX Substance ID

DTXSID2061195
Record name Ethyl gallate
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Molecular Weight

198.17 g/mol
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Physical Description

Solid
Record name Ethyl gallate
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CAS No.

831-61-8
Record name Ethyl gallate
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Record name Ethyl gallate
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Record name Benzoic acid, 3,4,5-trihydroxy-, ethyl ester
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Record name Ethyl gallate
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Record name Ethyl 3,4,5-trihydroxybenzoate
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Record name Ethyl gallate
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Melting Point

160 - 162 °C
Record name Ethyl gallate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl Gallate from Gallic Acid and Ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methodologies for synthesizing ethyl gallate, an important antioxidant and anti-inflammatory agent, from the esterification of gallic acid with ethanol (B145695). This document details various synthesis protocols, including conventional acid-catalyzed methods, modern microwave-assisted techniques, and enzymatic approaches. Quantitative data from multiple sources are summarized for comparative analysis, and detailed experimental procedures are provided.

Chemical Reaction Pathway

The synthesis of this compound from gallic acid and ethanol is a classic example of Fischer-Speier esterification. The reaction involves the protonation of the carboxylic acid group of gallic acid by a catalyst, followed by nucleophilic attack by the ethanol molecule. Subsequent dehydration yields the this compound ester and water. The reaction is reversible and requires a catalyst, typically a strong acid, to proceed at a reasonable rate.

G Gallic Acid Gallic Acid Protonated Gallic Acid Protonated Gallic Acid Gallic Acid->Protonated Gallic Acid + H+ (catalyst) Ethanol Ethanol H+ H+ Tetrahedral Intermediate Tetrahedral Intermediate Protonated Gallic Acid->Tetrahedral Intermediate + Ethanol This compound This compound Tetrahedral Intermediate->this compound - H2O, -H+ Water Water Tetrahedral Intermediate->Water

Caption: Fischer-Speier esterification of gallic acid with ethanol.

Synthesis Methodologies and Data

Several methods have been developed for the synthesis of this compound, each with its own set of advantages and disadvantages regarding reaction time, yield, purity, and environmental impact. The following tables summarize the quantitative data for the most common approaches.

Table 1: Acid-Catalyzed Synthesis of this compound
CatalystReaction Time (h)Temperature (°C)Yield (%)Purity (%)Reference
Sulfuric Acid2470--[1]
Sulfuric Acid40Reflux--[1]
Sulfuric Acid8-1085-9098.0>99.5[2][3]
p-Toluenesulfonic acid0.17 (10 min)8896-[4]
Brominated modified sulfonic acid resin5809899.9[1]
Cu-mordenite12120>98>99[5]
Table 2: Microwave-Assisted Synthesis of this compound
CatalystReaction Time (min)Temperature (°C)Yield (%)Reference
p-Toluenesulfonic acid88896[4][6]
Sulfuric Acid108896[4]
Table 3: Enzymatic Synthesis of this compound
EnzymeReaction Time (h)Temperature (°C)Yield (%)Reference
Celite-bound lipase (B570770) from Bacillus licheniformis SCD11501105566.9[7]
Immobilized Tannase18Room Temp.-[8]

Experimental Protocols

The following are detailed experimental protocols for the key synthesis methods cited in this guide.

General Experimental Workflow

The general workflow for the synthesis and purification of this compound is depicted below. This process includes the initial reaction, followed by workup and purification steps to isolate the final product.

G cluster_0 Reaction cluster_1 Workup cluster_2 Purification Reactants Gallic Acid + Ethanol + Catalyst Reaction_Mixture Heating and Stirring Reactants->Reaction_Mixture Cooling Cool to Room Temperature Reaction_Mixture->Cooling Extraction Extraction with Solvent Cooling->Extraction Washing Wash with NaHCO3 Solution Extraction->Washing Drying Dry with Anhydrous Na2SO4 Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Recrystallization Recrystallization Evaporation->Recrystallization Isolation Filtration and Drying Recrystallization->Isolation Pure this compound Pure this compound Isolation->Pure this compound

Caption: Generalized workflow for this compound synthesis and purification.

Protocol 1: Conventional Synthesis using Sulfuric Acid

This protocol is a classic Fischer esterification method.

Materials:

  • Gallic acid (2.0 g, 11.8 mmol)[1]

  • Ethanol (30 mL, 1.94 mol)[1]

  • Concentrated sulfuric acid (0.2 mL)[1]

  • Saturated sodium bicarbonate (NaHCO₃) solution[1]

  • Ether[1]

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate[1][9]

  • 50 mL round-bottom flask[1]

  • Reflux apparatus[1]

  • Separating funnel[9]

  • Rotary evaporator

Procedure:

  • To a 50 mL round-bottom flask, add gallic acid (2.0 g), ethanol (30 mL), and concentrated sulfuric acid (0.2 mL).[1]

  • Set up the reflux apparatus and vigorously stir the mixture at 70°C.[1]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the gallic acid spot is no longer visible (approximately 24 hours).[1]

  • After the reaction is complete, allow the mixture to cool to room temperature.[1]

  • Dilute the reaction mixture with ether.[1]

  • Transfer the mixture to a separating funnel and wash with a saturated solution of sodium bicarbonate (20 mL) to neutralize the excess acid.[1][9]

  • Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.[1][9]

  • Filter the drying agent and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.[1]

  • The crude product can be further purified by recrystallization from deionized water or by column chromatography on silica (B1680970) gel.[1]

Protocol 2: Microwave-Assisted Synthesis using p-Toluenesulfonic Acid

This method significantly reduces the reaction time.[4][6]

Materials:

  • Gallic acid (1 mmol)[4]

  • Ethanol (5 mL)[4]

  • p-Toluenesulfonic acid (4 mol %)[4]

  • Microwave vial

  • Microwave reactor

Procedure:

  • In a microwave vial, combine gallic acid (1 mmol), ethanol (5 mL), and p-toluenesulfonic acid (4 mol %).[4]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 88°C for 8 minutes.[4]

  • After the reaction, cool the vial to room temperature.

  • The product can be isolated and purified using the workup procedure described in Protocol 3.2 (steps 5-9).

Protocol 3: Enzymatic Synthesis using Immobilized Lipase

This protocol offers a greener alternative to acid-catalyzed methods.[7]

Materials:

  • Gallic acid[7]

  • Ethanol[7]

  • Celite-bound lipase from Bacillus licheniformis SCD11501[7]

  • Molecular sieves[7]

  • Reaction vessel

  • Shaking incubator

Procedure:

  • In a suitable reaction vessel, combine gallic acid, ethanol, and the celite-bound lipase.[7]

  • Add molecular sieves to the reaction mixture to remove the water produced during the esterification, which helps to drive the equilibrium towards the product.[7]

  • Incubate the mixture at 55°C for 10 hours with shaking (e.g., 150 rpm).[7]

  • After the reaction, separate the immobilized enzyme by filtration.

  • The this compound can be isolated from the filtrate by evaporation of the excess ethanol.

  • Further purification can be achieved by recrystallization or chromatography.

Conclusion

The synthesis of this compound from gallic acid and ethanol can be achieved through various effective methods. Traditional acid-catalyzed esterification provides high yields but requires long reaction times and harsh conditions.[1][2] Microwave-assisted synthesis offers a rapid and efficient alternative with comparable yields.[4][6] Enzymatic synthesis presents a more environmentally friendly approach, although the yields may be slightly lower and the enzyme cost can be a factor.[7] The choice of method will depend on the specific requirements of the researcher or organization, considering factors such as desired yield and purity, available equipment, reaction time constraints, and environmental considerations.

References

An In-depth Technical Guide to the Physicochemical Properties of Ethyl Gallate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of ethyl gallate (Ethyl 3,4,5-trihydroxybenzoate), a phenolic compound of significant interest in pharmaceutical and food industries for its antioxidant, anti-inflammatory, and anticancer properties. This document details these properties in structured tables, outlines the experimental protocols for their determination, and visualizes key biological pathways and experimental workflows.

Core Physicochemical Properties of this compound

This compound is the ethyl ester of gallic acid, characterized as a white to off-white crystalline powder.[1] Its chemical structure, featuring a benzene (B151609) ring with three hydroxyl groups and an ethyl ester group, dictates its physicochemical behavior and biological activity.

General and Physical Properties

The fundamental physical and chemical identifiers for this compound are summarized below.

PropertyValueSource(s)
Chemical Formula C₉H₁₀O₅[2][3][4]
Molecular Weight 198.17 g/mol [5][6]
CAS Number 831-61-8[2][5]
Appearance White to off-white crystalline powder[1][7]
Melting Point 149-154 °C[1][2][5][8]
Boiling Point 447.3 °C at 760 mmHg (est.)[2][9]
pKa (Strongest Acidic) 8.04 - 8.11[5][7][10]
Solubility and Partitioning Behavior

The solubility and partitioning coefficient are critical for predicting the absorption, distribution, metabolism, and excretion (ADME) profile of a compound.

PropertyValueConditions / NotesSource(s)
Water Solubility 13,190 mg/L (Very slightly soluble)@ 25 °C (est.)[1][9]
Solubility in Organic Solvents Freely soluble in ethanol (B145695), ether, DMSO, dimethylformamide.Soluble in methanol.[1][8][11]
LogP (o/w) 1.30 - 1.48Octanol-Water Partition Coefficient[6][9][10][12]
Spectroscopic Data

Spectroscopic data is fundamental for the structural elucidation and identification of this compound.

SpectrumKey FeaturesSource(s)
UV-Vis λmax (neutral species) at 275 nm.[5][13]
¹H NMR Spectrum available for structural confirmation.[14]
IR Spectrum available for functional group identification.[4]

Experimental Protocols for Physicochemical Property Determination

This section provides detailed methodologies for determining the key physicochemical properties of this compound.

Melting Point Determination (Capillary Method)

This method determines the temperature range over which a solid compound melts, which is an indicator of purity.[5] Pure crystalline solids exhibit a sharp melting point range of 1-2°C.[9]

Methodology:

  • Sample Preparation: Ensure the this compound sample is thoroughly dried and finely ground into a powder.[14]

  • Capillary Loading: Press the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.[8][14]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.[9]

  • Rough Determination: Heat the sample rapidly (e.g., 4-5°C per minute) to find an approximate melting range.[14]

  • Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Prepare a new capillary and heat at a slower rate (1-2°C per minute) when approaching the expected melting point.[6][14]

  • Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a transparent liquid (complete melting). This range is the melting point.[8]

G Workflow for Melting Point Determination cluster_prep Sample Preparation cluster_measurement Measurement A Dry and Grind Sample B Load Capillary Tube (2-3 mm) A->B C Place in Apparatus B->C D Rapid Heating (Rough M.P.) C->D E Cool Apparatus D->E F Slow Heating (1-2°C/min) E->F G Record Melting Range F->G

Workflow for Melting Point Determination
n-Octanol/Water Partition Coefficient (LogP) - Shake Flask Method (OECD 107)

This method measures the hydrophobicity of a compound, which is crucial for predicting its behavior in biological and environmental systems.[12] It is suitable for compounds with a logP value between -2 and 4.[1][12]

Methodology:

  • Preparation: Prepare a stock solution of this compound in n-octanol. Use n-octanol and water (or a suitable buffer like PBS, pH 7.2) that have been pre-saturated with each other.[11][13]

  • Partitioning: In a centrifuge tube, combine measured volumes of the n-octanol stock solution and the aqueous phase. Prepare at least three replicates with different volume ratios of the two phases.[15][16]

  • Equilibration: Agitate the tubes at a constant temperature (e.g., 20-25°C) until equilibrium is reached. This is typically done by mechanical shaking for a set period.[15]

  • Phase Separation: Separate the n-octanol and aqueous phases by centrifugation. This is critical to prevent the formation of emulsions which can affect results.[12][16]

  • Concentration Analysis: Determine the concentration of this compound in each phase using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.[15][16]

  • Calculation: The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The final value is expressed as logP. The six logP values from the duplicate runs should fall within a range of ± 0.3 units.[15]

Acid Dissociation Constant (pKa) - Potentiometric Titration

The pKa value indicates the strength of an acid in solution and is vital for understanding a drug's solubility and absorption at different physiological pH values.

Methodology:

  • System Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[10][17]

  • Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., water, or a water/ethanol mixture if solubility is low) to a known concentration (e.g., 1 mM).[10][18] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[10][17]

  • Titration Setup: Place the sample solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode into the solution.[10]

  • Titration: Titrate the solution by adding small, precise increments of a standardized titrant (e.g., 0.1 M NaOH for an acidic compound). Record the pH after each addition.[17][18]

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve. Specifically, the pKa is equal to the pH at the half-equivalence point.[18] Perform at least three titrations to ensure reproducibility.[10]

Spectroscopic Analysis

2.4.1. UV-Visible Spectroscopy This technique provides information on electronic transitions within the molecule, particularly conjugated systems.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol or methanol). Prepare a blank sample using only the solvent.[19][20]

  • Baseline Correction: Place the blank cuvette in the spectrophotometer and perform a baseline correction across the desired wavelength range (e.g., 200-400 nm).[19][20]

  • Measurement: Replace the blank with the sample cuvette and scan the absorbance across the same wavelength range.

  • Analysis: Identify the wavelength(s) of maximum absorbance (λmax). For quantitative analysis, a calibration curve can be constructed based on the Beer-Lambert Law.

2.4.2. Fourier-Transform Infrared (FTIR) Spectroscopy (KBr Pellet Method) FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Methodology:

  • Sample Preparation: Grind 1-2 mg of dry this compound into a fine powder using an agate mortar and pestle.[21]

  • Mixing: Add approximately 100-200 mg of spectroscopy-grade, dry potassium bromide (KBr) powder to the mortar and mix thoroughly with the sample.[21][22]

  • Pellet Formation: Transfer the mixture to a pellet die and press it under high pressure (e.g., 8-10 tons) using a hydraulic press to form a thin, transparent, or translucent pellet.[4][22]

  • Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum. A background spectrum of a blank KBr pellet should also be run for correction.[3]

2.4.3. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy ¹H NMR provides detailed information about the structure of a molecule by mapping the hydrogen atoms.

Methodology:

  • Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, Chloroform-d).[23][24]

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.[2][7]

  • Referencing: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.[23]

  • Analysis: Place the NMR tube in the spectrometer and acquire the spectrum. The resulting data will show chemical shifts, integration, and coupling patterns that are used for structural elucidation.

Biological Activity and Key Signaling Pathways

This compound exerts its biological effects by modulating several key cellular signaling pathways. Its antioxidant, anti-inflammatory, and anticancer activities are interconnected and often share common molecular targets.

Anti-inflammatory and Antioxidant Pathways

This compound has been shown to mitigate inflammatory responses and oxidative stress. It can inhibit the expression of cell adhesion molecules, such as ICAM-1 and VCAM-1, by blocking the AP-1 (Activator Protein-1) transcription factor.[16] Furthermore, related gallate compounds are known to attenuate acute lung injury through the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a master regulator of the antioxidant response.

G Anti-inflammatory & Antioxidant Pathways of this compound EG This compound AP1 AP-1 EG->AP1 inhibits Nrf2 Nrf2 EG->Nrf2 promotes Stress Inflammatory Stimuli / Oxidative Stress Stress->AP1 Stress->Nrf2 activates CAMs Cell Adhesion Molecules (ICAM-1, VCAM-1) AP1->CAMs ARE Antioxidant Response Element (ARE) Nrf2->ARE Inflammation Inflammation CAMs->Inflammation Antioxidant Antioxidant Enzyme Expression ARE->Antioxidant CellProtection Cell Protection Antioxidant->CellProtection

Anti-inflammatory & Antioxidant Pathways of this compound
Anticancer Signaling Pathway (Akt/NF-κB)

Studies have demonstrated that this compound can suppress the proliferation and invasion of cancer cells, notably in breast cancer models.[25] This activity is mediated through the modulation of the PI3K/Akt pathway and its downstream target, NF-κB (Nuclear Factor-kappa B) .[25] By inhibiting the activation of Akt, this compound prevents the activation of NF-κB, which in turn downregulates the expression of proteins involved in cell survival (Bcl-2) and invasion (MMP-2, MMP-9).[25]

G Anticancer Signaling of this compound via Akt/NF-κB EG This compound PI3K PI3K EG->PI3K inhibits Apoptosis Apoptosis EG->Apoptosis promotes Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Proliferation Cell Proliferation & Survival (Bcl-2) NFkB->Proliferation Invasion Invasion & Metastasis (MMP-2, MMP-9) NFkB->Invasion CancerSuppression Cancer Suppression Proliferation->CancerSuppression Invasion->CancerSuppression Apoptosis->CancerSuppression

Anticancer Signaling of this compound via Akt/NF-κB

References

Ethyl Gallate: A Technical Guide to Cellular Signaling Pathway Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl gallate (EG), the ethyl ester of gallic acid, is a naturally occurring phenolic compound with a growing body of evidence supporting its potent anti-inflammatory, antioxidant, and anti-cancer activities. Its therapeutic potential stems from its ability to interact with and modulate multiple critical intracellular signaling pathways. This technical document provides an in-depth analysis of the core mechanisms by which this compound exerts its effects at the cellular level. We will explore its influence on key pathways including PI3K/Akt, NF-κB, and Nrf2, detail the experimental protocols used to elucidate these mechanisms, and present quantitative data and pathway diagrams to offer a comprehensive resource for researchers and drug development professionals.

Introduction

This compound is a bioactive compound found in various natural sources.[1] Its structure allows it to act as a potent antioxidant and a modulator of cellular signaling.[2] The compound has demonstrated significant therapeutic potential, including anti-cancer, anti-inflammatory, and neuroprotective properties.[3][4] Understanding the precise molecular targets and signaling cascades affected by this compound is crucial for its development as a therapeutic agent. This guide synthesizes current research to provide a detailed overview of its mechanisms of action.

Core Signaling Pathways Modulated by this compound

This compound's pleiotropic effects are a result of its ability to influence several interconnected signaling pathways that are fundamental to cell proliferation, inflammation, and survival.

The PI3K/Akt and NF-κB Signaling Axis

A primary mechanism of this compound's anti-cancer and anti-inflammatory action is through the suppression of the Phosphoinositide 3-kinase (PI3K)/Akt and Nuclear Factor-kappa B (NF-κB) signaling pathways. In cancer cells, particularly breast cancer, this compound has been shown to inhibit the phosphorylation of Akt, a key downstream effector of PI3K.[5] This inhibition prevents the activation of NF-κB, a transcription factor that governs the expression of genes involved in inflammation, cell survival, and invasion.[5][6]

The consequences of this inhibition are significant:

  • Reduced Proliferation and Invasion: By suppressing the PI3K/Akt/NF-κB axis, this compound downregulates the expression and activity of matrix metalloproteinases (MMP-2 and MMP-9), enzymes critical for the degradation of the extracellular matrix and subsequent tumor invasion.[5][6]

  • Induction of Apoptosis: The pathway inhibition leads to a modulation of the Bcl-2 family of proteins, specifically altering the Bcl-2/Bax ratio to favor apoptosis.[6]

  • Anti-Inflammatory Effects: In vascular endothelial cells, this compound inhibits the cytokine-induced nuclear translocation of the NF-κB p65 subunit.[7][8] This action is independent of the degradation of I-κBα, the inhibitory protein of NF-κB.[8] The result is a marked decrease in the expression of leukocyte adhesion molecules like VCAM-1, ICAM-1, and E-selectin, which are crucial for the inflammatory response.[8]

PI3K_NFkB_Pathway This compound Modulation of the PI3K/Akt/NF-κB Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Phosphorylates pAkt p-Akt Akt->pAkt IKK IKK Complex pAkt->IKK Activates IkB IκBα IKK->IkB Phosphorylates for Degradation NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates EG This compound EG->pAkt Inhibits EG->NFkB_nuc Inhibits Translocation Transcription Gene Transcription (MMPs, Bcl-2, Adhesion Molecules) NFkB_nuc->Transcription Promotes

Caption: this compound inhibits the PI3K/Akt pathway and NF-κB nuclear translocation.
The Nrf2 Antioxidant Response Pathway

This compound is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which is a primary regulator of the cellular antioxidant response.[3][9] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or activators like this compound, Nrf2 is released from Keap1 and translocates to the nucleus.

Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes, including:

  • Heme Oxygenase-1 (HO-1) [9]

  • NAD(P)H Quinone Dehydrogenase 1 (NQO1) [2]

  • γ-glutamylcysteine synthetase (γ-GCS) [2]

The activation of this pathway is central to this compound's protective effects against oxidative stress-induced cell injury, as demonstrated in models of acute lung injury and H₂O₂-induced neurotoxicity.[2][9] Silencing Nrf2 with siRNA has been shown to abrogate the protective effects of this compound, confirming the critical role of this pathway.[2][3]

Caption: this compound promotes Nrf2 nuclear translocation and antioxidant gene expression.
Induction of Apoptosis via Caspase Activation

This compound directly triggers programmed cell death, or apoptosis, through the activation of the caspase cascade. It has been identified as an activator of the death receptor-dependent (extrinsic) pathway of apoptosis.[1] This is achieved by enhancing the expression of key initiator and executioner caspases, including caspase-8, caspase-9, and caspase-3.[1] Furthermore, this compound upregulates the Bcl-2 interacting domain (Bid), which provides a link between the extrinsic and intrinsic (mitochondrial) apoptosis pathways.[1] This comprehensive activation of the apoptotic machinery contributes significantly to its anti-cancer effects.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various cellular parameters as reported in the literature.

Table 1: Anti-Cancer and Anti-Inflammatory Effects of this compound

Cell Line(s)ConcentrationTarget Pathway/MoleculeObserved EffectReference(s)
MDA-MB-2315.0 - 10.0 µg/mlp-Akt, NF-κBSignificant reduction in protein levels[5]
MDA-MB-231, MCF-70 - 80 µg/mlCell ProliferationDose-dependent inhibition of cell proliferation[5][6]
MDA-MB-231Not specifiedMMP-2, MMP-9Downregulation of mRNA levels and activity[6]
HUVECs3 - 10 µmol/LNF-κB ActivationSuppression of IL-1α or TNF-α induced activation[8]
HUVECs3 - 10 µmol/LVCAM-1, ICAM-1, E-selectinSignificant suppression of mRNA and cell-surface expression[8]

Table 2: Neuroprotective and Other Effects of this compound

Cell Line / ModelConcentrationTarget Pathway/MoleculeObserved EffectReference(s)
PC12 cellsNot specifiedNrf2, γ-GCS, NQO1Increased nuclear translocation and gene expression[2]
PC12 cellsNot specifiedCaspase-9/-3, Bax/Bcl-2Decreased activation and ratio, protecting from H₂O₂[2]
3T3-L1 cellsKᵢ = 3.4 µMPTPN6Selective inhibition[10]
3T3-L1 cellsIC₅₀ = 5.4 µMPPARγAntagonistic activity[10]
Diabetic Rats10 and 20 mg/kg (i.p.)α7nAChRAmelioration of Alzheimer's-like phenotype[4]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound.

Cell Viability Assessment (MTT Assay)

This assay is used to measure the inhibitory effect of this compound on cell proliferation.

  • Cell Seeding: Plate cells (e.g., MDA-MB-231, MCF-7) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0-80 µg/ml) and a vehicle control (e.g., DMSO) for specified time periods (e.g., 24, 48, 72 hours).

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Western Blot Analysis for Protein Expression and Phosphorylation

This technique is used to quantify changes in the levels of total and phosphorylated proteins in key signaling pathways (e.g., Akt, p-Akt, NF-κB p65).

  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-p-Akt, anti-Akt, anti-NF-κB p65) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.

  • Analysis: Quantify band intensity using densitometry software, normalizing target proteins to a loading control like β-actin or GAPDH.

Western_Blot_Workflow General Workflow for Western Blot Analysis start Cell Culture & This compound Treatment lysis Cell Lysis & Protein Extraction start->lysis quant Protein Quantification (BCA/Bradford Assay) lysis->quant sds SDS-PAGE (Protein Separation) quant->sds transfer Electrotransfer to PVDF Membrane sds->transfer block Blocking (5% Milk or BSA) transfer->block primary Primary Antibody Incubation (e.g., anti-pAkt) block->primary secondary Secondary Antibody (HRP-conjugated) Incubation primary->secondary detect ECL Detection & Imaging secondary->detect analysis Densitometry Analysis (Quantification) detect->analysis end Results analysis->end

Caption: A standardized workflow for quantifying protein modulation by this compound.
Cell Invasion Assay (Transwell Assay)

This method is used to assess the effect of this compound on the invasive potential of cancer cells.

  • Chamber Preparation: Coat the upper surface of a Transwell insert (8 µm pore size) with Matrigel and allow it to solidify.

  • Cell Seeding: Suspend cancer cells (e.g., MDA-MB-231) in serum-free medium containing different concentrations of this compound and seed them into the upper chamber.

  • Chemoattractant: Add complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Incubation: Incubate the plate for 24-48 hours at 37°C to allow for cell invasion.

  • Cell Removal: Remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fixation and Staining: Fix the invading cells on the lower surface of the membrane with methanol (B129727) and stain with crystal violet.

  • Quantification: Count the number of stained, invaded cells in several microscopic fields. Express the results as a percentage of the control.

Conclusion and Future Directions

This compound is a promising natural compound that modulates key cellular signaling pathways involved in oncogenesis, inflammation, and oxidative stress. Its ability to concurrently inhibit the pro-survival PI3K/Akt/NF-κB axis while activating the cytoprotective Nrf2 pathway highlights its potential as a multi-targeted therapeutic agent. The data strongly suggest that this compound could be a valuable lead compound for the development of novel drugs for treating breast cancer, inflammatory conditions, and neurodegenerative diseases.

Future research should focus on in vivo efficacy studies to validate these cellular mechanisms, detailed pharmacokinetic and pharmacodynamic profiling, and the exploration of synergistic combinations with existing chemotherapeutic agents to enhance therapeutic outcomes and potentially overcome drug resistance.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the In Vitro Biological Activities of Ethyl Gallate

Introduction

This compound (EG), the ethyl ester of gallic acid, is a naturally occurring phenolic compound found in various plants, including walnuts, Caesalpinia mimosoides, and Pistacia integerrima.[1][2][3] As a member of the gallate family, it has garnered significant attention within the scientific community for its broad spectrum of biological activities.[1] This technical guide provides a comprehensive overview of the in vitro pharmacological effects of this compound, focusing on its antioxidant, anti-inflammatory, anticancer, antimicrobial, and enzyme-inhibitory properties. The information is presented with detailed experimental protocols, quantitative data summaries, and visual diagrams of key molecular pathways to support further research and drug development endeavors.

Anticancer and Antiproliferative Activities

This compound demonstrates significant cytotoxic and antiproliferative effects across various cancer cell lines. Its mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression and metastasis.[4][5]

Quantitative Data: Antiproliferative Activity
Cell LineCancer TypeAssayMetricValueReference
KBHuman Oral Squamous CarcinomaMTTIC₅₀30 µg/mL[4][6][7]
MDA-MB-231Human Breast CancerProliferation Assay-Dose-dependent decrease[5]
MCF-7Human Breast CancerProliferation Assay-Dose-dependent decrease[5]
HL-60Human Promyelocytic LeukemiaCytotoxicity AssayIC₅₀9.55 µmol L⁻¹ (Quinoxaline Derivative G-A1)[8]
HCT116Human Colorectal CarcinomaCytotoxicity AssayIC₅₀16.67 µmol L⁻¹ (Quinoxaline Derivative G-A1)[8]
HepG2Human Liver CarcinomaCytotoxicity AssayIC₅₀22.48 µmol L⁻¹ (Quinoxaline Derivative G-A1)[8]
Key Mechanisms and Signaling Pathways

A. Induction of Apoptosis in Oral Cancer (KB Cells)

In human oral squamous carcinoma (KB) cells, this compound induces apoptosis through a mechanism involving oxidative stress.[4] Treatment with EG leads to an increase in reactive oxygen species (ROS), which in turn causes mitochondrial membrane potential loss, DNA damage, and ultimately, programmed cell death.[4][6]

EG This compound ROS ↑ Reactive Oxygen Species (ROS) EG->ROS MMP ↓ Mitochondrial Membrane Potential ROS->MMP DNA_damage DNA Damage ROS->DNA_damage Apoptosis Apoptosis MMP->Apoptosis DNA_damage->Apoptosis EG This compound PI3K PI3K EG->PI3K Akt Akt PI3K->Akt NFkB NF-κB Activation Akt->NFkB MMPs ↓ MMP-2 & MMP-9 (mRNA levels) NFkB->MMPs Invasion Cell Proliferation & Invasion NFkB->Invasion cluster_0 Endothelial Cell LPS LPS AP1 AP-1 Activation LPS->AP1 CAMs ↑ ICAM-1 & VCAM-1 (Protein & mRNA) AP1->CAMs Adhesion Neutrophil Adhesion CAMs->Adhesion EG This compound EG->AP1 Lib Natural Product Library (1033 compounds) Screen High-Throughput Screening (vs. 20 PTPs) Lib->Screen Hits Identify Hits with >60% PTPN6 Inhibition Screen->Hits Ki Determine Inhibition Constant (Ki) and Inhibition Type Hits->Ki EG This compound (Most Selective Inhibitor) Ki->EG

References

Ethyl Gallate: A Multifaceted Plant Metabolite Explored

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl gallate, the ethyl ester of gallic acid, is a phenolic compound naturally occurring in a variety of plants. It is recognized for its significant antioxidant, anti-inflammatory, and antimicrobial properties. This technical guide provides a comprehensive overview of this compound as a plant metabolite, detailing its natural sources, biosynthesis, and diverse biological functions. A key focus is placed on its mechanisms of action, including the modulation of critical signaling pathways such as Nrf2 and NF-κB. This document summarizes quantitative data on its bioactivities, provides detailed experimental protocols for its assessment, and visualizes key pathways and workflows to support further research and drug development endeavors.

Introduction to this compound as a Plant Metabolite

This compound is a secondary metabolite found in a wide array of plant species, contributing to their defense mechanisms and physiological processes. While it can be synthesized from gallic acid and ethanol (B145695), its natural presence underscores its role in plant biology.[1] It is commonly found in walnuts, Terminalia myriocarpa, and Terminalia chebula, and is also present in wine.[1] As a food additive (E313), it is utilized for its antioxidant properties to prevent food spoilage.[1]

Natural Occurrence

This compound has been isolated from a diverse range of plants, often as a component of complex phenolic mixtures. Notable plant sources include:

  • Walnuts (Juglans regia) : A significant source of various phenolic compounds, including this compound.

  • Terminalia species : Such as Terminalia myriocarpa and Terminalia chebula (chebulic myrobolan), which are known for their rich tannin content.[1]

  • Pistacia integerrima : The galls of this plant have been identified as a source of this compound with anti-inflammatory properties.[2]

  • Caesalpinia mimosoides : The tender shoots of this plant contain this compound, which has been associated with wound healing properties.[3]

  • Castanopsis cuspidata var. sieboldii : The branches of this plant are a source of this compound.[4]

  • Longan (Dimocarpus longan) : This fruit contains high levels of this compound.[5]

Biosynthesis in Plants

The precise and complete biosynthetic pathway of this compound in plants is not yet fully elucidated. However, it is understood to be derived from gallic acid, a key intermediate in the shikimate pathway. The formation of the ethyl ester likely involves an enzymatic reaction with an ethanol donor. While the direct enzymatic esterification of gallic acid with ethanol has been demonstrated using tannase, the specific enzymes and the in-planta source of the ethyl group are areas of ongoing research. It is hypothesized that a galloyltransferase may be involved, utilizing an activated form of gallic acid and ethanol or a related precursor.

Functions of this compound

This compound exhibits a broad spectrum of biological activities, making it a compound of significant interest for pharmaceutical and nutraceutical applications.

Antioxidant Activity

This compound is a potent antioxidant, capable of scavenging free radicals and chelating metal ions. Its antioxidant capacity is attributed to the three hydroxyl groups on the galloyl moiety, which can readily donate hydrogen atoms to neutralize reactive oxygen species (ROS).

Anti-inflammatory Activity

This compound demonstrates significant anti-inflammatory effects through multiple mechanisms. It has been shown to inhibit the activation of key inflammatory transcription factors, including Activator Protein-1 (AP-1) and Nuclear Factor-kappa B (NF-κB).[2] By modulating these pathways, this compound can suppress the expression of pro-inflammatory cytokines and adhesion molecules.

Antimicrobial Activity

This compound possesses broad-spectrum antimicrobial activity against various bacteria and fungi. Its mechanism of action is thought to involve the disruption of microbial cell membranes and the inhibition of essential enzymes.

Other Biological Activities

Beyond its primary functions, this compound has been investigated for other therapeutic properties, including:

  • Anticancer activity : It has been shown to induce apoptosis in cancer cells by activating caspases 8, 9, and 3.

  • Wound healing : this compound promotes the migration and proliferation of fibroblasts, accelerating the wound healing process.[3]

Quantitative Data Summary

The following tables summarize the quantitative data on the biological activities of this compound from various studies.

Table 1: Antioxidant Activity of this compound

AssayParameterValueSource
DPPH Radical ScavengingIC₅₀50 µg/mL[6]
ABTS Radical ScavengingIC₅₀5 µg/mL[6]

Table 2: Antimicrobial Activity of this compound

MicroorganismAssay MethodMIC (Minimum Inhibitory Concentration)Source
Streptococcus mutansBroth Microdilution1.56 mg/mL[1]
Methicillin-Resistant Staphylococcus aureus (MRSA)Broth Microdilution15.6 µg/mL (for 1-nonyl and 1-decyl gallate)[2]
Methicillin-Sensitive Staphylococcus aureus (MSSA)Broth Microdilution15.6 µg/mL (for 1-nonyl and 1-decyl gallate)[2]

Signaling Pathway Modulation

This compound exerts its biological effects by modulating key cellular signaling pathways, primarily the Nrf2 and NF-κB pathways.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress or inducers like this compound, Nrf2 is released from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, leading to their transcription. This compound has been shown to induce the nuclear translocation of Nrf2, thereby upregulating the expression of downstream antioxidant enzymes.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2->Nrf2_Keap1 Keap1 Keap1 Keap1->Nrf2_Keap1 Ub Ubiquitin Proteasome Proteasome Ub->Proteasome Degradation EG This compound EG->Nrf2_Keap1 Induces dissociation Nrf2_Keap1->Ub Ubiquitination Nrf2_n Nrf2 Nrf2_Keap1->Nrf2_n Translocation ARE ARE (Antioxidant Response Element) Antioxidant_Genes Antioxidant & Cytoprotective Genes ARE->Antioxidant_Genes Activates transcription Nrf2_n->ARE Binds to

Caption: this compound induces the dissociation of the Nrf2-Keap1 complex, leading to Nrf2 translocation and activation of antioxidant genes.

NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a central role in inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound has been shown to inhibit the nuclear translocation of the p65 subunit of NF-κB, thereby suppressing the inflammatory response.[2]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Inflammatory_Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB Complex IkB->NFkB_IkB Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB NF-κB (p65/p50) NFkB->NFkB_IkB NFkB_n NF-κB (p65/p50) NFkB_IkB->NFkB_n Translocation EG This compound EG->NFkB_n Inhibits translocation Inflammatory_Genes Pro-inflammatory Genes (e.g., VCAM-1, ICAM-1) NFkB_n->Inflammatory_Genes Activates transcription

Caption: this compound inhibits the nuclear translocation of NF-κB, thereby suppressing the expression of pro-inflammatory genes.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activities of this compound.

Antioxidant Activity Assays

This assay measures the ability of an antioxidant to scavenge the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

  • Materials : DPPH, methanol (B129727) or ethanol, test sample (this compound), positive control (e.g., ascorbic acid or Trolox), 96-well microplate, microplate reader.

  • Procedure :

    • Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM).

    • Prepare serial dilutions of the this compound sample and the positive control in the same solvent.

    • Add a defined volume of the sample or control dilutions to the wells of a 96-well plate.

    • Add an equal volume of the DPPH working solution to each well.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at 517 nm.

    • Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

This assay measures the scavenging of the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.

  • Materials : ABTS, potassium persulfate, ethanol or phosphate-buffered saline (PBS), test sample (this compound), positive control (e.g., Trolox), 96-well microplate, microplate reader.

  • Procedure :

    • Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of 7 mM ABTS and 2.45 mM potassium persulfate and allowing it to stand in the dark for 12-16 hours.

    • Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare serial dilutions of the this compound sample and the positive control.

    • Add a small volume of the sample or control dilutions to the wells of a 96-well plate.

    • Add the diluted ABTS•+ solution to each well.

    • Incubate at room temperature for a specified time (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and the Trolox Equivalent Antioxidant Capacity (TEAC).

Antimicrobial Activity Assay

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Materials : 96-well microtiter plates, appropriate broth medium, bacterial or fungal culture, test compound (this compound), positive and negative controls.

  • Procedure :

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the this compound stock solution in the broth medium in the wells of a microtiter plate.

    • Prepare a standardized inoculum of the test microorganism.

    • Add the microbial inoculum to each well.

    • Include a positive control (microorganism with no this compound) and a negative control (broth medium only).

    • Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours).

    • The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Western Blot Analysis for Nrf2 Activation

This technique is used to detect the translocation of Nrf2 to the nucleus.

  • Materials : Cell culture reagents, this compound, lysis buffers for cytoplasmic and nuclear protein extraction, SDS-PAGE gels, transfer apparatus, nitrocellulose or PVDF membranes, primary antibodies (anti-Nrf2, anti-lamin B or anti-histone for nuclear fraction, anti-β-actin or anti-GAPDH for cytoplasmic fraction), HRP-conjugated secondary antibodies, chemiluminescence detection reagents.

  • Procedure :

    • Culture cells to the desired confluency and treat with this compound for a specified time.

    • Harvest the cells and perform subcellular fractionation to separate cytoplasmic and nuclear extracts.

    • Determine the protein concentration of each fraction.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane and incubate with the primary anti-Nrf2 antibody.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescence substrate and imaging system.

    • Normalize the Nrf2 signal to the respective loading control for each fraction.

Electrophoretic Mobility Shift Assay (EMSA) for NF-κB Inhibition

EMSA is used to detect the binding of NF-κB to its DNA consensus sequence.

  • Materials : Nuclear protein extracts, biotin- or radio-labeled oligonucleotide probe containing the NF-κB consensus sequence, binding buffer, poly(dI-dC), loading buffer, native polyacrylamide gel, electrophoresis and transfer apparatus, detection reagents (streptavidin-HRP for biotinylated probes or autoradiography for radiolabeled probes).

  • Procedure :

    • Prepare nuclear extracts from cells treated with or without an inflammatory stimulus and this compound.

    • Incubate the nuclear extracts with the labeled NF-κB probe in the presence of binding buffer and poly(dI-dC).

    • For supershift analysis, a specific antibody against an NF-κB subunit (e.g., p65) can be added to the binding reaction.

    • Separate the protein-DNA complexes from the free probe by native polyacrylamide gel electrophoresis.

    • Transfer the complexes to a membrane.

    • Detect the labeled probe to visualize the DNA-protein complexes. A decrease in the shifted band in the presence of this compound indicates inhibition of NF-κB DNA binding.

Conclusion

This compound is a plant-derived metabolite with a remarkable range of biological activities, positioning it as a promising candidate for further investigation in the fields of pharmacology and drug development. Its potent antioxidant, anti-inflammatory, and antimicrobial properties, coupled with its ability to modulate key signaling pathways, underscore its therapeutic potential. While its functions in human health are increasingly being elucidated, further research is warranted to fully understand its biosynthetic pathway and endogenous roles within the plant kingdom. The experimental protocols and data presented in this guide serve as a valuable resource for researchers aiming to explore the multifaceted nature of this compound.

References

Ethyl Gallate's Role in Modulating Akt-NF-κB Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl gallate, a naturally occurring ester of gallic acid, has garnered significant attention for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and anti-cancer activities.[1] A growing body of evidence highlights its ability to modulate critical cellular signaling pathways, with the Akt-NF-κB axis being a primary target. This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound exerts its effects on this pathway, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling cascades and workflows. The guide is intended to serve as a comprehensive resource for researchers and professionals in drug discovery and development exploring the therapeutic potential of this compound.

Introduction: The Akt-NF-κB Signaling Axis

The Phosphoinositide 3-kinase (PI3K)/Akt and Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of a wide array of cellular processes, including proliferation, survival, apoptosis, inflammation, and invasion.[2][3] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[2] Upon stimulation by various signals, the IKK complex phosphorylates IκB, leading to its ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate into the nucleus, where it binds to specific DNA sequences and activates the transcription of target genes.[2][3] The Akt pathway is a key upstream regulator of NF-κB activation.[2] Dysregulation of the Akt-NF-κB pathway is implicated in the pathogenesis of numerous diseases, including cancer and chronic inflammatory disorders, making it an attractive target for therapeutic intervention.[4][5]

This compound has emerged as a potent modulator of this pathway. Studies have shown that it can suppress the proliferation and invasion of cancer cells and exhibit anti-inflammatory effects by inhibiting Akt phosphorylation and subsequent NF-κB activation.[6][7][8]

Mechanism of Action: this compound's Intervention

This compound's primary mechanism for modulating the Akt-NF-κB pathway involves the inhibition of Akt phosphorylation. By preventing the activation of Akt, this compound effectively blocks the downstream cascade that leads to NF-κB activation.[7][8] This disruption results in the suppression of NF-κB's nuclear translocation and its transcriptional activity.[9]

The consequences of this inhibition are significant and include:

  • Downregulation of anti-apoptotic proteins: Inhibition of NF-κB leads to a decrease in the expression of proteins like Bcl-2, thereby promoting apoptosis.[7][8]

  • Suppression of metastatic enzymes: this compound treatment has been shown to decrease the mRNA levels and activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are critical for tumor invasion and metastasis.[6][7]

  • Reduction of inflammatory mediators: By blocking NF-κB, this compound can inhibit the expression of pro-inflammatory cytokines and cell adhesion molecules like VCAM-1 and ICAM-1.[9]

cluster_0 Upstream Signaling cluster_1 Akt Activation cluster_2 NF-κB Activation Cascade cluster_3 Nuclear Events RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates pAkt p-Akt (Active) IKK IKK complex pAkt->IKK Activates IkB IκBα IKK->IkB Phosphorylates pIkB p-IκBα NFkB_cytoplasm NF-κB (p65/p50) NFkB_nucleus NF-κB (p65/p50) NFkB_cytoplasm->NFkB_nucleus Translocation Complex IκBα-NF-κB Complex Complex->NFkB_cytoplasm Releases Proteasome Proteasome pIkB->Proteasome Ubiquitination & Degradation DNA κB DNA sites NFkB_nucleus->DNA Binds Gene Target Gene Transcription (e.g., MMPs, Bcl-2, Cytokines) DNA->Gene Initiates

Figure 1: The Canonical PI3K/Akt-NF-κB Signaling Pathway.

PI3K PI3K Akt Akt PI3K->Akt Activates pAkt p-Akt Akt->pAkt Phosphorylation IKK IKK pAkt->IKK Activates IkB IκBα IKK->IkB NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Gene Target Gene Transcription Nucleus->Gene Activates EthylGallate This compound EthylGallate->pAkt Inhibits

Figure 2: Mechanism of this compound in the Akt-NF-κB Pathway.

Quantitative Data on this compound's Efficacy

The inhibitory effects of this compound on the Akt-NF-κB pathway and associated cellular processes are dose-dependent. The following tables summarize the key quantitative findings from studies on human breast cancer cell lines (MDA-MB-231 and MCF-7) and human umbilical vein endothelial cells (HUVECs).

Table 1: Effect of this compound on Cancer Cell Proliferation, Adhesion, and Invasion

Parameter Cell Line Concentration Observed Effect Citation
Cell Proliferation MDA-MB-231, MCF-7 Dose- and time-dependent Significant decrease in cell viability. [6][7]
Cell Adhesion MDA-MB-231 2.5, 5.0, 10.0 µg/ml Dose-dependent reduction in adhesion to Matrigel. [10]

| Cell Migration & Invasion | MDA-MB-231 | 2.5, 5.0, 10.0 µg/ml | Dose-dependent inhibition of migration and invasion. |[6][10] |

Table 2: Modulation of Akt-NF-κB Signaling and Downstream Targets by this compound

Target Molecule Cell Line Concentration Effect on Expression / Activity Citation
p-Akt MDA-MB-231 5.0, 10.0 µg/ml Significant reduction in phosphorylation (P<0.05 and P<0.01, respectively). Total Akt levels were unaffected. [7]
NF-κB (p65) MDA-MB-231 5.0, 10.0 µg/ml Decreased activity/expression (P<0.05 and P<0.01, respectively). [7]
NF-κB Nuclear Translocation HUVECs 3 to 10 µmol/L Inhibition of cytokine-induced nuclear translocation of p65. [9]
MMP-2 & MMP-9 mRNA MDA-MB-231 Not specified Downregulation of mRNA expression levels. [6][7]
VCAM-1, ICAM-1, E-selectin HUVECs 3 to 10 µmol/L Significant suppression of cytokine-induced mRNA and cell-surface expression. [9]

| Bcl-2/Bax ratio | MDA-MB-231 | Not specified | Downregulation of the ratio, indicating a pro-apoptotic shift. |[7][8] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments used to elucidate the effects of this compound on the Akt-NF-κB signaling pathway.

cluster_workflow Experimental Workflow A Cell Culture (e.g., MDA-MB-231, HUVEC) B Treatment - this compound (various conc.) - Stimulus (e.g., LPS, TNF-α) - Control A->B C1 Cell-Based Assays B->C1 C2 Molecular Analysis B->C2 D1 Proliferation Assay (MTT) C1->D1 D2 Invasion/Migration Assay (Transwell) C1->D2 D3 Protein Extraction (Cell Lysis) C2->D3 D4 RNA Extraction C2->D4 G Data Analysis & Interpretation D1->G D2->G E1 Western Blot (p-Akt, NF-κB, etc.) D3->E1 E3 NF-κB Activity Assays D3->E3 E2 RT-PCR / qPCR (MMP-2, MMP-9, etc.) D4->E2 E1->G E2->G F1 Luciferase Reporter Assay E3->F1 F2 ChIP Assay E3->F2 F3 EMSA E3->F3 F1->G F2->G F3->G

Figure 3: Workflow for Investigating this compound's Effects.

Western Blotting for Protein Expression and Phosphorylation

Western blotting is used to detect specific proteins in a sample and to assess their phosphorylation status, which is indicative of their activation state.[11]

  • Sample Preparation:

    • Culture cells to 70-80% confluency and treat with this compound and/or stimuli (e.g., TNF-α) for the desired time.

    • Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and sonicate briefly to shear DNA.[12]

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine protein concentration using a BCA or Bradford assay.

    • Add 2x SDS loading buffer to the lysate and heat at 95-100°C for 5 minutes.[13][14]

  • Gel Electrophoresis and Transfer:

    • Load equal amounts of protein (20-40 µg) and a molecular weight marker onto an SDS-PAGE gel.

    • Run the gel at 100-120V until the dye front reaches the bottom.[13][14]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Immunodetection:

    • Block the membrane for 1 hour at room temperature in blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[11][12]

    • Incubate the membrane with the primary antibody (e.g., anti-p-Akt, anti-Akt, anti-p65) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[12]

    • Wash the membrane three to four times with TBST for 5-10 minutes each.[14]

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[14]

    • Wash the membrane again with TBST as in the previous step.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.

NF-κB Luciferase Reporter Assay

This assay quantifies the transcriptional activity of NF-κB by measuring the light produced by a luciferase reporter gene under the control of NF-κB response elements.[15][16]

  • Cell Transfection and Treatment:

    • Seed cells in a multi-well plate.

    • Co-transfect the cells with a plasmid containing the firefly luciferase gene driven by an NF-κB-responsive promoter and a control plasmid expressing Renilla luciferase (for normalization).[15]

    • After 24 hours, treat the cells with this compound for a specified duration, followed by stimulation with an NF-κB activator like TNF-α or IL-1.[17][18]

  • Lysis and Luminescence Measurement:

    • Wash the cells with PBS and lyse them using the passive lysis buffer provided with the assay kit.

    • Transfer the cell lysate to a luminometer plate.

    • Use a dual-luciferase assay system to measure the luminescence. The instrument first injects the firefly luciferase substrate and measures the signal, then injects a second reagent that quenches the firefly reaction and initiates the Renilla luciferase reaction.[15]

    • Calculate the ratio of firefly to Renilla luciferase activity to normalize for transfection efficiency and cell number. The results are typically expressed as a fold increase over the unstimulated control.[16]

Chromatin Immunoprecipitation (ChIP) Assay

ChIP assays are used to determine whether a specific protein, such as NF-κB, binds to a specific genomic region (e.g., a gene promoter) in living cells.[19][20]

  • Cross-linking and Chromatin Preparation:

    • Treat cells with formaldehyde (B43269) (and potentially a protein-protein cross-linker like N-hydroxysuccinimide for improved efficiency) to cross-link proteins to DNA.[19][21]

    • Lyse the cells and isolate the nuclei.

    • Sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.[22]

  • Immunoprecipitation:

    • Pre-clear the chromatin with protein A/G beads.

    • Incubate the chromatin overnight at 4°C with an antibody specific to the protein of interest (e.g., anti-p65). A non-specific IgG is used as a negative control.[21]

    • Add protein A/G beads to capture the antibody-protein-DNA complexes.

    • Wash the beads extensively to remove non-specifically bound chromatin.

  • Elution, Reverse Cross-linking, and DNA Purification:

    • Elute the complexes from the beads.

    • Reverse the cross-links by heating at 65°C in the presence of high salt concentration.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

    • Purify the DNA using phenol-chloroform extraction or a DNA purification kit.

  • Analysis:

    • Use the purified DNA as a template for quantitative PCR (qPCR) with primers designed to amplify the specific promoter region of a known NF-κB target gene (e.g., IκBα, IL-8).[4][21]

    • The amount of amplified DNA reflects the amount of NF-κB bound to that promoter region in the initial cell population.

Conclusion and Future Directions

This compound demonstrates significant potential as a therapeutic agent through its targeted modulation of the Akt-NF-κB signaling pathway. By inhibiting Akt phosphorylation, it effectively suppresses the pro-inflammatory, pro-proliferative, and anti-apoptotic activities of NF-κB.[6][7][23] The evidence strongly supports its role in reducing cancer cell invasion and promoting apoptosis, as well as in mitigating inflammatory responses.[1][9]

The detailed protocols and quantitative data presented in this guide offer a robust framework for researchers to further investigate the therapeutic applications of this compound. Future studies should focus on in vivo models to validate these findings, explore the broader network of pathways affected by this compound, and optimize its delivery for clinical applications in oncology and inflammatory diseases.

References

Ethyl Gallate as a Hydrogen Peroxide Scavenger: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl gallate, the ethyl ester of gallic acid, is a phenolic compound with well-documented antioxidant properties.[1][2] This technical guide provides an in-depth overview of this compound's efficacy as a hydrogen peroxide (H₂O₂) scavenger, a crucial function in mitigating oxidative stress implicated in numerous pathological conditions. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is a key factor in the onset and progression of various diseases.[2] Hydrogen peroxide, a major ROS, plays a significant role in cellular damage.[3] this compound has demonstrated the ability to directly scavenge H₂O₂ and modulate cellular signaling pathways to protect against H₂O₂-induced damage.[2][3] This guide will detail the quantitative antioxidant activity of this compound, provide comprehensive experimental protocols for assessing its H₂O₂ scavenging capacity, and illustrate the key signaling pathways involved.

Quantitative Antioxidant Activity of this compound

While a specific IC50 value for the direct hydrogen peroxide scavenging activity of this compound is not extensively reported in the literature, its potent antioxidant capabilities have been quantified through various other assays. These values provide a comparative measure of its antioxidant potential.

AssayIC50 Value (µg/mL)Reference CompoundReference Compound IC50 (µg/mL)
DPPH Radical Scavenging 37.71Ascorbic Acid16.72
ABTS Radical Scavenging 50Rutin16

Note: The provided IC50 values are for the antioxidant activity of an ethyl acetate (B1210297) fraction of Phyllanthus emblica fruit, where this compound was identified as a major active component. Lower IC50 values indicate higher antioxidant activity.

Mechanism of Action: Signaling Pathways

This compound exerts its protective effects against hydrogen peroxide-induced oxidative stress not only through direct scavenging but also by modulating key cellular signaling pathways. The two primary pathways implicated are the Nrf2 and MAPK signaling cascades.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. However, upon exposure to oxidative stress, such as that induced by hydrogen peroxide, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating their expression. This compound has been shown to activate this pathway, leading to the enhanced production of protective enzymes.[2]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus H2O2 Hydrogen Peroxide ROS ROS H2O2->ROS EG This compound EG->ROS Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation ROS->Keap1_Nrf2 induces dissociation ARE ARE Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription

Caption: Nrf2 signaling pathway activation by this compound in response to H₂O₂.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in cellular processes such as proliferation, differentiation, and apoptosis. Oxidative stress can lead to the aberrant activation of MAPK pathways, contributing to cellular damage. This compound has been observed to modulate MAPK signaling to promote cell survival in the face of oxidative insults.

MAPK_Pathway H2O2 Hydrogen Peroxide ROS ROS H2O2->ROS EG This compound EG->ROS p38 p38 MAPK EG->p38 inhibits ASK1 ASK1 ROS->ASK1 MKK MKK3/6 ASK1->MKK MKK->p38 Apoptosis Apoptosis p38->Apoptosis

References

Ethyl Gallate: A Technical Guide to Natural Sources and Laboratory Extraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of ethyl gallate, a naturally occurring phenolic compound with significant antioxidant and therapeutic potential. It details its primary natural sources, comprehensive protocols for laboratory-scale extraction and purification, and its modulation of key signaling pathways.

Natural Sources of this compound

This compound is the ethyl ester of gallic acid and is found in a variety of plant species. Its presence contributes to the antioxidant and medicinal properties of these plants. Key natural sources include various parts of plants such as fruits, leaves, and bark. It is also found in fermented beverages like wine.

Table 1: Quantitative Analysis of this compound in Various Natural Sources

Natural SourcePlant PartMethod of AnalysisThis compound ContentReference
Terminalia chebulaFruitsH.P.L.C.Varies by geographical origin (Specific data below)[1]
- Sample TC-1FruitsH.P.L.C.0.45% w/w[1]
- Sample TC-2FruitsH.P.L.C.0.21% w/w[1]
- Sample TC-3FruitsH.P.L.C.0.33% w/w[1]
Phyllanthus emblica (Amla)FruitHPLCIdentified in Ethyl Acetate Fraction[2][3]
Caesalpinia mimosoidesTender ShootsRP-UFLC-DADQuantified in ethanol (B145695) extract[4]
Juglans regia (Walnut)Kernels, PellicleHPLC-MS/MSIdentified, but specific quantification not detailed[5][6]
Terminalia myriocarpaLeavesChromatographyIsolated and identified[7]
Wine-HPLC-DAD0.02–1.93 mg/L (in some white wines)[8]
Bauhinia retusa-Not specifiedIdentified as a constituent

Laboratory-Scale Extraction and Purification

For laboratory use, this compound can be efficiently extracted from its natural sources and purified to a high degree. The following sections provide detailed, generalized protocols for these processes.

Extraction Methodologies

The choice of extraction method depends on the plant matrix, desired yield, and available equipment. Maceration is a simple and widely used technique, while ultrasound-assisted extraction can enhance efficiency.

2.1.1. Experimental Protocol: Maceration

Maceration is a solid-liquid extraction technique performed at room temperature.

  • Preparation of Plant Material :

    • Air-dry the plant material (e.g., fruits of Terminalia chebula or leaves of Phyllanthus emblica) in the shade to prevent degradation of phenolic compounds.

    • Grind the dried material into a coarse powder using a mechanical grinder. This increases the surface area for solvent interaction.

  • Maceration Process :

    • Place a known quantity of the powdered plant material (e.g., 100 g) into a large Erlenmeyer flask or a sealed container.

    • Add a suitable solvent, such as 70% methanol (B129727) or ethanol, in a solid-to-solvent ratio of approximately 1:10 (w/v) (e.g., 1 L of solvent for 100 g of plant material).

    • Seal the container to prevent solvent evaporation.

    • Keep the mixture at room temperature for a period of 24 to 72 hours. Agitate the mixture periodically using a shaker or by manual stirring to ensure thorough extraction.

  • Filtration and Concentration :

    • After the maceration period, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.

    • The residue (marc) can be re-macerated with fresh solvent two more times to maximize the yield.

    • Combine the filtrates from all extractions.

    • Concentrate the extract using a rotary evaporator under reduced pressure at a temperature of 40-50°C to obtain the crude extract.

2.1.2. Experimental Protocol: Ultrasound-Assisted Extraction (UAE)

UAE utilizes acoustic cavitation to disrupt cell walls, enhancing solvent penetration and reducing extraction time.

  • Preparation of Plant Material :

    • Prepare the dried, powdered plant material as described for maceration.

  • Ultrasonic Extraction :

    • Place a known quantity of the powdered plant material (e.g., 20 g) into a beaker or flask.

    • Add the extraction solvent (e.g., 55% ethanol) at a solid-to-solvent ratio of 1:10 to 1:20 (w/v).

    • Place the vessel in an ultrasonic bath or use an ultrasonic probe.

    • Set the extraction parameters. Typical conditions can be:

      • Temperature: 50-75°C

      • Time: 30-60 minutes

      • Ultrasonic Power/Frequency: e.g., 700 W / 20 kHz

    • During the process, ensure the vessel is covered to minimize solvent loss.

  • Filtration and Concentration :

    • Follow the same filtration and concentration steps as described for maceration to obtain the crude extract.

Purification Methodologies

The crude extract contains a mixture of compounds. Column chromatography followed by recrystallization is a standard procedure to isolate and purify this compound.

2.2.1. Experimental Protocol: Silica (B1680970) Gel Column Chromatography

This technique separates compounds based on their differential adsorption to the stationary phase (silica gel) and solubility in the mobile phase.

  • Preparation of the Column :

    • Select a glass column of appropriate size based on the amount of crude extract.

    • Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane).

    • Pack the column by pouring the slurry and allowing the silica to settle uniformly, ensuring no air bubbles are trapped. A layer of sand can be added to the top and bottom of the silica gel bed.

  • Sample Loading :

    • Dissolve the crude extract in a minimal amount of the initial mobile phase solvent.

    • Alternatively, for "dry loading," adsorb the extract onto a small amount of silica gel, evaporate the solvent, and carefully load the resulting powder onto the top of the column.

  • Elution :

    • Begin elution with a non-polar solvent (e.g., 100% chloroform (B151607) or a mixture of chloroform and ethyl acetate).

    • Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate, followed by mixtures with methanol). A typical gradient could be Chloroform:Ethyl Acetate:Formic Acid (e.g., 2.8:2.4:0.4 v/v/v).[2][3]

    • Collect fractions of a fixed volume (e.g., 10-20 mL).

  • Fraction Analysis :

    • Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC).

    • Combine the fractions that show a pure spot corresponding to a standard of this compound.

    • Evaporate the solvent from the combined fractions to obtain the purified this compound.

2.2.2. Experimental Protocol: Recrystallization

Recrystallization is used to obtain high-purity crystalline this compound from the purified fractions.

  • Solvent Selection :

    • Choose a solvent in which this compound is highly soluble at high temperatures but poorly soluble at low temperatures. A mixture of solvents like ethanol and water or petroleum ether can be effective.[9]

  • Dissolution :

    • Place the semi-purified this compound in an Erlenmeyer flask.

    • Add a minimal amount of the hot solvent (or the more soluble solvent of a pair) until the solid is completely dissolved.

  • Crystallization :

    • Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • If using a solvent pair, add the less soluble solvent dropwise to the hot solution until slight turbidity appears, then reheat to clarify before cooling.

    • Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying :

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

    • Dry the purified crystals in a vacuum oven or desiccator.

Visualization of Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the extraction and purification of this compound from a natural source.

Extraction_Workflow cluster_start Preparation cluster_extraction Extraction cluster_purification Purification Plant Plant Material (e.g., Terminalia chebula fruits) Grinding Drying & Grinding Plant->Grinding Extraction Maceration or Ultrasound-Assisted Extraction (e.g., with 70% Ethanol) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Solvent Evaporation (Rotary Evaporator) Filtration->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract ColumnChrom Silica Gel Column Chromatography CrudeExtract->ColumnChrom TLC Fraction Analysis (TLC) ColumnChrom->TLC Collect Fractions Combine Combine Pure Fractions TLC->Combine Recrystallization Recrystallization Combine->Recrystallization PureProduct Pure this compound Recrystallization->PureProduct

General workflow for this compound extraction and purification.
Signaling Pathways Modulated by this compound

This compound has been shown to interact with several key cellular signaling pathways, which underlies its therapeutic potential in areas like oncology and neuroprotection.

3.2.1. Induction of Apoptosis via Caspase Activation

This compound can induce programmed cell death (apoptosis) in cancer cells by activating the caspase cascade. It modulates the balance of pro-apoptotic and anti-apoptotic proteins.[2][10]

Apoptosis_Pathway cluster_proteins Apoptosis Regulation EG This compound Bax Bax (Pro-apoptotic) EG->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) EG->Bcl2 Downregulates Casp8 Pro-caspase-8 EG->Casp8 Enhances expression of Casp9 Pro-caspase-9 Bax->Casp9 Activates Bcl2->Casp9 Inhibits ActCasp9 Activated Caspase-9 Casp9->ActCasp9 ActCasp8 Activated Caspase-8 Casp8->ActCasp8 Casp3 Pro-caspase-3 ActCasp9->Casp3 ActCasp8->Casp3 ActCasp3 Activated Caspase-3 (Executioner) Casp3->ActCasp3 Apoptosis Apoptosis ActCasp3->Apoptosis

This compound-induced apoptosis via caspase activation.

3.2.2. Inhibition of Proliferation and Invasion via PI3K/Akt/NF-κB Pathway

In the context of cancer, this compound has been shown to suppress cell proliferation and invasion by inhibiting the PI3K/Akt signaling pathway and its downstream target, NF-κB.[11]

PI3K_Akt_Pathway cluster_pathway PI3K/Akt/NF-κB Signaling EG This compound PI3K PI3K EG->PI3K Inhibits Akt Akt PI3K->Akt Activates NFkB NF-κB Akt->NFkB Activates Proliferation Cell Proliferation & Invasion NFkB->Proliferation Promotes

References

Ethyl Gallate: A Comprehensive Technical Review of its Anticancer Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl gallate, a naturally occurring ester of gallic acid found in various plants, has emerged as a promising candidate in anticancer research. This technical guide provides an in-depth analysis of the initial investigations into its anticancer properties. It consolidates key quantitative data from in vitro and in vivo studies, details the experimental methodologies employed, and elucidates the molecular signaling pathways through which this compound exerts its effects. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology and drug development, facilitating a deeper understanding of this compound's therapeutic potential and guiding future research directions.

Introduction

The search for novel, effective, and less toxic anticancer agents is a perpetual endeavor in oncological research. Natural products have historically been a rich source of therapeutic compounds. This compound, a simple phenolic compound, has garnered significant attention for its diverse biological activities, including antioxidant, anti-inflammatory, and, most notably, anticancer effects.[1][2] This whitepaper synthesizes the foundational preclinical evidence of this compound's anticancer potential, focusing on its mechanisms of action, cytotoxic effects against various cancer cell lines, and its impact on tumor growth in animal models.

In Vitro Anticancer Activity of this compound

A substantial body of evidence from in vitro studies demonstrates the cytotoxic and antiproliferative effects of this compound across a range of cancer cell lines.

Quantitative Analysis of Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency. The following table summarizes the reported IC50 values for this compound in various cancer cell lines.

Cell LineCancer TypeIC50 Value (µg/mL)Reference(s)
KBHuman Oral Squamous Carcinoma30[3][4]
MCF-7Human Breast Adenocarcinoma130.12[5]
MDA-MB-231Human Breast AdenocarcinomaNot explicitly quantified, but showed dose- and time-dependent decrease in cell proliferation.[6]

In Vivo Anticancer Efficacy

Preclinical in vivo studies have corroborated the anticancer potential of this compound observed in vitro, demonstrating its ability to inhibit tumor growth in animal models.

Quantitative Analysis of In Vivo Studies

The following table summarizes key findings from in vivo investigations of this compound's anticancer effects.

Animal ModelCancer TypeTreatment RegimenKey FindingsReference(s)
Swiss Albino Mice4-Nitroquinoline 1-oxide (4-NQO)-induced tongue carcinogenesisThis compound (10 mg/kg b.w.) administered to animals with dysplasiaInhibition of squamous cell carcinoma (SCC) progression and reduction in tumor burden.[7]
Mouse ModelPatient-derived esophageal tumorNot specifiedInhibition of esophageal tumor growth.[8]

Mechanisms of Anticancer Action

This compound exerts its anticancer effects through a multi-pronged approach, primarily by inducing apoptosis, generating reactive oxygen species (ROS), causing DNA damage, and modulating key cellular signaling pathways.

Induction of Apoptosis

This compound has been shown to be a potent inducer of apoptosis in cancer cells. This is achieved through:

  • Mitochondrial Membrane Potential Loss: this compound treatment leads to a loss of mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[3]

  • Caspase Activation: It activates key executioner caspases, such as caspase-3 and -7, as well as initiator caspases-8 and -9.[8][9]

  • Regulation of Bcl-2 Family Proteins: this compound alters the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins, favoring apoptosis.[6][10]

Generation of Reactive Oxygen Species (ROS) and DNA Damage

The compound induces the generation of intracellular ROS, which can lead to oxidative stress and subsequent cellular damage.[3] This is further evidenced by its ability to cause DNA damage, as observed through comet assays.[3]

Modulation of Signaling Pathways

This compound has been demonstrated to interfere with critical signaling pathways that are often dysregulated in cancer.

This compound effectively suppresses the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[6][10][11] This inhibition leads to the downstream inactivation of nuclear factor-kappa B (NF-κB), a key transcription factor involved in inflammation, cell survival, and proliferation.[6][10][11] The inhibition of this pathway contributes to the downregulation of anti-apoptotic proteins like Bcl-2 and matrix metalloproteinases (MMPs) involved in invasion and metastasis.[6][10]

PI3K_Akt_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Activates NFkB_complex NF-κB/IκB Complex Akt->NFkB_complex Phosphorylates IκB IkB IκB NFkB_complex->IkB Releases NFkB_active NF-κB (active) NFkB_complex->NFkB_active Translocates Gene_Expression Target Gene Expression (Proliferation, Survival, Invasion) NFkB_active->Gene_Expression Promotes Ethyl_Gallate This compound Ethyl_Gallate->Akt Inhibits

Caption: this compound inhibits the PI3K/Akt pathway, preventing NF-κB activation.

Recent studies have identified this compound as a novel inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[8] The ERK1/2 pathway is a critical component of the mitogen-activated protein kinase (MAPK) cascade, which regulates cell proliferation, differentiation, and survival. By directly binding to and inhibiting ERK1/2, this compound can suppress cancer cell growth.[8]

ERK1_2_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Mitogen Mitogen Receptor Growth Factor Receptor Mitogen->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK ERK_active ERK1/2 (active) ERK->ERK_active Translocates Transcription_Factors Transcription Factors ERK_active->Transcription_Factors Gene_Expression Target Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Ethyl_Gallate This compound Ethyl_Gallate->ERK Inhibits

Caption: this compound directly inhibits ERK1/2, a key kinase in cell proliferation.

Detailed Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the anticancer potential of this compound.

Cell Viability and Cytotoxicity Assays
  • Principle: This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in viable cells to form a purple formazan (B1609692) product. The amount of formazan is directly proportional to the number of living cells.

  • Protocol Outline:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

    • Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Apoptosis Detection Assays
  • Principle: This dual staining method distinguishes between viable, apoptotic, and necrotic cells based on membrane integrity and nuclear morphology. Acridine (B1665455) orange stains both live and dead cells, causing the nuclei to fluoresce green. Ethidium (B1194527) bromide is only taken up by cells with compromised membranes, causing their nuclei to fluoresce red.

  • Protocol Outline:

    • Treat cells with this compound.

    • Harvest the cells and wash with PBS.

    • Stain the cells with a mixture of acridine orange and ethidium bromide.

    • Visualize the cells under a fluorescence microscope.

    • Categorize cells based on their fluorescence and nuclear morphology:

      • Viable cells: Uniform green nucleus.

      • Early apoptotic cells: Bright green nucleus with chromatin condensation or fragmentation.

      • Late apoptotic cells: Orange to red nucleus with chromatin condensation or fragmentation.

      • Necrotic cells: Uniformly orange to red nucleus.

  • Principle: Rhodamine 123 is a cationic fluorescent dye that accumulates in the mitochondria of healthy cells due to their negative mitochondrial membrane potential. A decrease in ΔΨm, an early indicator of apoptosis, results in reduced accumulation and fluorescence of Rhodamine 123.

  • Protocol Outline:

    • Treat cells with this compound.

    • Incubate the cells with Rhodamine 123.

    • Wash the cells to remove the excess dye.

    • Analyze the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer. A decrease in fluorescence intensity indicates a loss of ΔΨm.

DNA Damage Assessment
  • Principle: This assay detects DNA strand breaks in individual cells. Cells are embedded in agarose (B213101) gel, lysed, and subjected to electrophoresis. Damaged DNA fragments migrate away from the nucleus, forming a "comet tail." The length and intensity of the tail are proportional to the amount of DNA damage.

  • Protocol Outline:

    • Treat cells with this compound.

    • Embed the cells in low-melting-point agarose on a microscope slide.

    • Lyse the cells to remove membranes and proteins, leaving behind the nuclear DNA.

    • Perform electrophoresis under alkaline or neutral conditions.

    • Stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).

    • Visualize and quantify the comet tails using a fluorescence microscope and specialized software.

Protein Expression Analysis
  • Principle: This technique is used to detect and quantify specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with specific antibodies.

  • Protocol Outline:

    • Treat cells with this compound and lyse them to extract total protein.

    • Determine protein concentration using a protein assay (e.g., BCA assay).

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific to the target proteins (e.g., Akt, p-Akt, NF-κB, Bcl-2, Bax, caspases).

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the protein bands using a chemiluminescent substrate and imaging system.

    • Quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH).

Experimental and Logical Workflow

The investigation of the anticancer potential of a compound like this compound typically follows a structured workflow, from initial screening to mechanistic studies.

Experimental_Workflow Start Hypothesis: This compound has anticancer potential In_Vitro_Screening In Vitro Screening (Multiple Cancer Cell Lines) Start->In_Vitro_Screening Cytotoxicity_Assay Cytotoxicity Assays (e.g., MTT) Determine IC50 values In_Vitro_Screening->Cytotoxicity_Assay Mechanism_Investigation Investigation of Mechanism of Action Cytotoxicity_Assay->Mechanism_Investigation If cytotoxic Apoptosis_Assays Apoptosis Assays (AO/EB, Rhodamine 123) DNA_Damage_Assay DNA Damage Assay (Comet Assay) Mechanism_Investigation->Apoptosis_Assays Mechanism_Investigation->DNA_Damage_Assay Western_Blot Western Blot Analysis (Signaling Pathways, Apoptotic Proteins) Mechanism_Investigation->Western_Blot In_Vivo_Studies In Vivo Studies (Animal Models) Western_Blot->In_Vivo_Studies Based on promising mechanistic data Tumor_Growth_Inhibition Tumor Growth Inhibition (Tumor Volume/Weight) In_Vivo_Studies->Tumor_Growth_Inhibition Conclusion Conclusion: This compound shows promise as an anticancer agent Tumor_Growth_Inhibition->Conclusion

References

Methodological & Application

Application Note: Development and Validation of a Stability-Indicating HPLC Method for the Quantification of Ethyl Gallate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl gallate, the ethyl ester of gallic acid, is a phenolic compound with significant antioxidant, anti-inflammatory, and antimicrobial properties, making it a compound of interest in the pharmaceutical, cosmetic, and food industries. Accurate and reliable quantification of this compound in various matrices is crucial for quality control, stability studies, and formulation development. This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method developed and validated for the determination of this compound, adhering to the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Chromatographic Conditions

A reversed-phase HPLC method was developed for the optimal separation and quantification of this compound.

Table 1: Optimized HPLC Chromatographic Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 Reversed-Phase Column (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile: 0.1% Phosphoric Acid in Water (30:70, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 276 nm[1]
Run Time 10 minutes

Experimental Protocols

Materials and Reagents
  • This compound Reference Standard (Purity ≥98%)

  • Acetonitrile (HPLC Grade)

  • Phosphoric Acid (AR Grade)

  • Milli-Q or HPLC Grade Water

  • Ethanol (B145695) (AR Grade)

Preparation of Solutions

Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. This compound is soluble in organic solvents like ethanol.[1] Dissolve the standard in a small amount of ethanol and dilute to the mark with the mobile phase.

Working Standard Solutions: Prepare a series of working standard solutions by appropriately diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.

Sample Preparation: The sample preparation protocol will vary depending on the matrix. For a simple solution-based sample, dilute it with the mobile phase to a concentration within the calibration curve range. For more complex matrices, an extraction step may be necessary.

Method Validation Protocol

The developed HPLC method was validated according to ICH Q2(R1) guidelines.[2][3][4]

Specificity

Specificity was evaluated by analyzing a blank (mobile phase), a placebo (if applicable), the this compound standard, and a sample solution. The chromatograms were examined for any interference at the retention time of this compound. To demonstrate stability-indicating capability, this compound was subjected to forced degradation under acidic, alkaline, oxidative, thermal, and photolytic conditions. The peak purity of the this compound peak in the stressed samples was assessed using a photodiode array (PDA) detector.

Linearity

The linearity of the method was determined by analyzing six concentrations of this compound (e.g., 10, 20, 40, 60, 80, 100 µg/mL) in triplicate. A calibration curve was constructed by plotting the mean peak area against the concentration, and the correlation coefficient (r²) was calculated.

Range

The range of the method was established based on the linearity study, confirming that the method is acceptable for the quantification of this compound within the defined concentration limits with suitable precision and accuracy.

Accuracy

The accuracy of the method was assessed by the recovery of known amounts of this compound spiked into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The analysis was performed in triplicate for each concentration level, and the percentage recovery was calculated.

Precision
  • Repeatability (Intra-day Precision): Six replicate injections of a single concentration of this compound (e.g., 50 µg/mL) were performed on the same day, and the relative standard deviation (%RSD) of the peak areas was calculated.

  • Intermediate Precision (Inter-day Precision): The repeatability study was replicated on a different day by a different analyst to assess the intermediate precision. The %RSD was calculated for the combined data from both days.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the following equations:

LOD = 3.3 × (σ / S) LOQ = 10 × (σ / S)

Where: σ = the standard deviation of the y-intercepts of the regression line S = the slope of the calibration curve

Robustness

The robustness of the method was evaluated by intentionally introducing small variations in the method parameters, such as:

  • Flow rate (± 0.1 mL/min)

  • Mobile phase composition (± 2% organic phase)

  • Column temperature (± 2°C)

The effect of these changes on the system suitability parameters (e.g., retention time, tailing factor, theoretical plates) was observed.

Data Presentation

Table 2: Linearity Data for this compound

Concentration (µg/mL)Mean Peak Area (n=3)
10[Example Value: 150234]
20[Example Value: 301456]
40[Example Value: 602890]
60[Example Value: 904123]
80[Example Value: 1205678]
100[Example Value: 1507890]
Correlation Coefficient (r²) > 0.999

Table 3: Accuracy (Recovery) Data

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)% RecoveryMean % Recovery
80%40[Example Value][Example Value]\multirow{3}{*}{98.0 - 102.0% }
100%50[Example Value][Example Value]
120%60[Example Value][Example Value]

Table 4: Precision Data

Precision TypeParameterResultAcceptance Criteria
Repeatability %RSD (n=6)[Example Value]≤ 2.0%
Intermediate Precision %RSD (n=12)[Example Value]≤ 2.0%

Table 5: LOD and LOQ

ParameterResult (µg/mL)
LOD [Example Value: 0.1]
LOQ [Example Value: 0.3]

Table 6: Robustness Study Results

Parameter VariedSystem Suitability ParameterObservation
Flow Rate (0.9 mL/min) Retention Time, Tailing FactorWithin acceptance criteria
Flow Rate (1.1 mL/min) Retention Time, Tailing FactorWithin acceptance criteria
Mobile Phase (-2% ACN) Retention Time, Tailing FactorWithin acceptance criteria
Mobile Phase (+2% ACN) Retention Time, Tailing FactorWithin acceptance criteria

Visualizations

HPLC_Method_Development_Workflow start Start: Define Analytical Target Profile lit_review Literature Review & Physicochemical Properties start->lit_review method_dev Method Development lit_review->method_dev col_select Column Selection (e.g., C18) method_dev->col_select mp_opt Mobile Phase Optimization method_dev->mp_opt det_opt Detector Parameter Optimization method_dev->det_opt sys_suit System Suitability Testing col_select->sys_suit mp_opt->sys_suit det_opt->sys_suit validation Method Validation (ICH Q2) sys_suit->validation Passes specificity Specificity & Forced Degradation validation->specificity linearity Linearity & Range validation->linearity accuracy Accuracy validation->accuracy precision Precision validation->precision lod_loq LOD & LOQ validation->lod_loq robustness Robustness validation->robustness documentation Final Method Documentation specificity->documentation linearity->documentation accuracy->documentation precision->documentation lod_loq->documentation robustness->documentation end End: Validated HPLC Method documentation->end

Caption: Workflow for HPLC Method Development and Validation.

Validation_Parameters method_validation HPLC Method Validation (ICH Q2) specificity Specificity (Interference Free) method_validation->specificity linearity Linearity (Correlation) method_validation->linearity accuracy Accuracy (% Recovery) method_validation->accuracy precision Precision (%RSD) method_validation->precision lod LOD (Sensitivity) method_validation->lod loq LOQ (Quantifiable Limit) method_validation->loq robustness Robustness (Reliability) method_validation->robustness

Caption: Key Parameters for HPLC Method Validation.

Conclusion

The developed HPLC method for the quantification of this compound is simple, rapid, specific, accurate, precise, and robust. The method meets all the acceptance criteria outlined in the ICH Q2(R1) guidelines, making it suitable for routine quality control analysis and stability studies of this compound in various sample matrices. The stability-indicating nature of the method ensures that the quantification of this compound is not affected by the presence of its degradation products.

References

Application Notes and Protocols for Utilizing Ethyl Gallate as a Standard in Antioxidant Capacity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl gallate, the ethyl ester of gallic acid, is a naturally occurring phenolic compound found in various plants, fruits, and beverages like wine.[1] Renowned for its potent antioxidant properties, this compound serves as an effective scavenger of free radicals, making it a valuable standard for in vitro antioxidant capacity assays.[2] Its stable chemical structure and well-documented antioxidant activity provide a reliable reference for evaluating the antioxidant potential of test compounds, natural product extracts, and pharmaceutical formulations.[2] These application notes provide detailed protocols for employing this compound as a standard in three common antioxidant capacity assays: DPPH, ABTS, and FRAP.

Data Presentation: Quantitative Antioxidant Capacity of this compound

The antioxidant capacity of this compound can be quantified using various assays, with results often expressed as the half-maximal inhibitory concentration (IC50) or as Trolox Equivalent Antioxidant Capacity (TEAC). The following tables summarize the reported antioxidant capacity of this compound and its rich extracts, providing a comparative overview.

Table 1: IC50 Values of this compound in DPPH and ABTS Assays

AssaySampleIC50 (µg/mL)Reference CompoundReference IC50 (µg/mL)
DPPHEthyl Acetate (B1210297) Fraction (rich in this compound)50Ascorbic Acid13
Rutin16
ABTSEthyl Acetate Fraction (rich in this compound)5Ascorbic Acid4
Rutin3

Data sourced from a study on Phyllanthus emblica fruit extract.[2]

Table 2: Trolox Equivalent Antioxidant Capacity (TEAC) of Gallate Esters

AssayCompoundTEAC Value
DPPHThis compoundData not consistently available in the searched literature
ABTSThis compoundData not consistently available in the searched literature
FRAPThis compoundData not consistently available in the searched literature

Note: While specific TEAC values for pure this compound were not consistently found across multiple sources in the provided search results, gallates, in general, are known to possess significant antioxidant activity, often comparable to or exceeding that of Trolox.[3][4] Further empirical determination is recommended for precise TEAC values under specific experimental conditions.

Experimental Protocols

The following are detailed methodologies for key antioxidant capacity assays using this compound as a standard.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron and decolorize the stable DPPH radical.

Materials:

  • This compound (standard)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) (or Ethanol)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should exhibit a deep violet color.

  • Preparation of Standard and Sample Solutions:

    • Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

    • Perform serial dilutions to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Prepare sample solutions at various concentrations in methanol.

  • Assay Procedure:

    • Add 100 µL of each standard or sample dilution to the wells of a 96-well plate.

    • Add 100 µL of the DPPH solution to each well.

    • As a control, add 100 µL of methanol and 100 µL of the DPPH solution.

    • As a blank, add 200 µL of methanol.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.[2]

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where:

      • A_control is the absorbance of the control.

      • A_sample is the absorbance of the sample/standard.

    • Plot a standard curve of this compound concentration versus the percentage of scavenging activity to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

Materials:

  • This compound (standard)

  • ABTS diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol (B145695)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will generate the dark blue-green ABTS•+ solution.[5]

  • Preparation of Working ABTS•+ Solution: Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Standard and Sample Solutions: Prepare serial dilutions of this compound and sample solutions as described in the DPPH assay protocol.

  • Assay Procedure:

    • Add 10 µL of each standard or sample dilution to the wells of a 96-well plate.

    • Add 190 µL of the working ABTS•+ solution to each well.[6]

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 15 minutes in the dark.[6]

    • Measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage of inhibition using a similar formula as in the DPPH assay.

    • Plot a standard curve of this compound concentration versus the percentage of inhibition to determine the IC50 value.

    • To determine the Trolox Equivalent Antioxidant Capacity (TEAC), a standard curve for Trolox is also generated, and the antioxidant capacity of the sample is expressed as µM of Trolox equivalents.

FRAP (Ferric Reducing Antioxidant Power) Assay

This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

Materials:

  • This compound (standard)

  • Acetate buffer (300 mM, pH 3.6)

  • 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[1]

  • Preparation of Standard and Sample Solutions: Prepare serial dilutions of this compound and sample solutions as described in the previous assay protocols.

  • Assay Procedure:

    • Add 20 µL of each standard or sample dilution to the wells of a 96-well plate.

    • Add 180 µL of the FRAP reagent to each well.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 4-30 minutes.[5]

    • Measure the absorbance at 593 nm.

  • Calculation:

    • Create a standard curve by plotting the absorbance of different concentrations of a known Fe²⁺ solution (e.g., FeSO₄) or Trolox.

    • The antioxidant capacity of the samples is then determined by comparing their absorbance to the standard curve and is expressed as Fe²⁺ equivalents or TEAC.

Visualizations

Experimental Workflow for Antioxidant Capacity Assays

G General Workflow for Antioxidant Capacity Assays cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reagent Prepare Assay Reagent (DPPH, ABTS•+, or FRAP) mix Mix Reagent with Standard/Sample prep_reagent->mix prep_standard Prepare this compound Standard Dilutions prep_standard->mix prep_sample Prepare Sample Dilutions prep_sample->mix incubate Incubate under Specific Conditions mix->incubate measure Measure Absorbance at Specific Wavelength incubate->measure calculate Calculate % Inhibition, IC50, or TEAC measure->calculate

Caption: General workflow for antioxidant capacity assays.

Nrf2 Signaling Pathway Activation by this compound

G This compound's Antioxidant Mechanism via Nrf2 Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EG This compound Keap1_Nrf2 Keap1-Nrf2 Complex EG->Keap1_Nrf2 Induces Dissociation ROS Oxidative Stress (e.g., ROS) ROS->Keap1_Nrf2 Induces Dissociation Keap1 Keap1 (Inactive) Keap1_Nrf2->Keap1 Nrf2_free Nrf2 (Free) Keap1_Nrf2->Nrf2_free Ub Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Genes Transcription of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes Activates

Caption: Nrf2 pathway activation by this compound.

References

Ethyl Gallate: A Natural Preservative for Enhanced Food Safety and Quality

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Ethyl gallate, the ethyl ester of gallic acid, is a naturally occurring phenolic compound found in various plants, such as walnuts and myrobalan. It is gaining significant attention in food preservation research due to its potent antioxidant and antimicrobial properties. As a food additive, it is designated with the E number E313.[1] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in exploring the use of this compound in food preservation.

Applications in Food Preservation

This compound offers a dual-pronged approach to food preservation by combating both oxidative degradation and microbial spoilage. Its applications span a wide range of food products, including fats, oils, meats, and baked goods.

Antioxidant Applications

This compound's primary role in food preservation is as an antioxidant. It effectively scavenges free radicals, thereby inhibiting lipid peroxidation, which is a major cause of food spoilage. This process helps in maintaining the freshness, flavor, color, and nutritional value of food products.[2] The antioxidant mechanism involves donating a hydrogen atom to free radicals, thus neutralizing them and preventing a chain reaction of oxidation.

Antimicrobial Applications

This compound has demonstrated significant antimicrobial activity against a range of foodborne pathogens. While specific minimum inhibitory concentrations (MICs) for this compound are not extensively reported across all pathogens, studies on related gallate esters and epigallocatechin gallate (EGCG) provide strong evidence of their efficacy. The antimicrobial action is attributed to the disruption of the bacterial cell membrane, leading to the leakage of intracellular components and ultimately, cell death. Furthermore, this compound and its derivatives can inhibit the formation of biofilms, which are communities of microorganisms that adhere to surfaces and are notoriously difficult to eradicate.[3]

Active Food Packaging

A promising area of research is the incorporation of this compound into food packaging materials to create "active packaging." This innovative approach allows for the controlled release of this compound into the food or the headspace of the package over time, providing continuous protection against oxidation and microbial growth.[4] This can extend the shelf-life of perishable foods like meat and fish.[5]

Quantitative Data Summary

The following tables summarize the available quantitative data on the antioxidant and antimicrobial activities of this compound and its related compounds.

Table 1: Antioxidant Activity of this compound and Related Compounds

CompoundAssayIC50 ValueSource(s)
This compoundDPPHLess active than Gallic Acid[2]
Ethyl Acetate Fraction (containing this compound)DPPH50 µg/mL[6]
Ethyl Acetate Fraction (containing this compound)ABTS5 µg/mL[6]
Gallic AcidDPPH0.118 ± 0.001 mg/mL[2]

Table 2: Antimicrobial Activity of Gallate Derivatives against Common Foodborne Pathogens

CompoundPathogenMinimum Inhibitory Concentration (MIC)Source(s)
Epigallocatechin Gallate (EGCG)Escherichia coli0.002 - 2 mg/mL[7]
Epigallocatechin Gallate (EGCG)Salmonella Typhimurium1.56 - 400 µg/mL[8]
Epigallocatechin Gallate (EGCG)Listeria monocytogenes200 µg/mL[7]
Mthis compoundSalmonella spp.3.9 - 125 µg/mL[3]
Octyl GallateSalmonella choleraesuis12.5 µg/mL (MBC)[3]
Nonyl GallateSalmonella choleraesuis12.5 µg/mL (MBC)[3]

Note: MIC values can vary depending on the specific strain of the microorganism and the experimental conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the efficacy of this compound in food preservation.

Protocol for DPPH Radical Scavenging Assay

This protocol outlines the procedure for determining the free radical scavenging activity of this compound using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727)

  • 96-well microplate

  • Microplate reader

  • Positive control (e.g., Ascorbic acid, Trolox)

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.

  • Preparation of this compound solutions: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions to obtain different concentrations for testing.

  • Assay:

    • In a 96-well microplate, add 100 µL of each this compound dilution to separate wells.

    • Add 100 µL of the DPPH solution to each well.

    • For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.

    • For the positive control, prepare a series of dilutions of the control compound and follow the same procedure.

  • Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:

    Where A_blank is the absorbance of the blank and A_sample is the absorbance of the this compound solution.

  • IC50 Determination: Plot the percentage of scavenging activity against the concentration of this compound. The IC50 value is the concentration of this compound required to scavenge 50% of the DPPH radicals.

Protocol for Minimum Inhibitory Concentration (MIC) Assay

This protocol describes the broth microdilution method to determine the minimum inhibitory concentration of this compound against a specific foodborne pathogen.

Materials:

  • This compound

  • Bacterial strain (e.g., Escherichia coli, Salmonella enterica, Listeria monocytogenes)

  • Appropriate broth medium (e.g., Tryptic Soy Broth, Mueller-Hinton Broth)

  • Sterile 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of bacterial inoculum: Culture the bacterial strain overnight in the appropriate broth medium. Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in the wells.

  • Preparation of this compound solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, ethanol) and then create a series of two-fold dilutions in the broth medium in the wells of a 96-well microplate.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the this compound dilutions.

  • Controls:

    • Positive control: Well containing the bacterial inoculum and broth medium without this compound.

    • Negative control: Well containing broth medium only.

  • Incubation: Incubate the microplate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.

  • Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium. The results can also be read using a microplate reader by measuring the optical density at 600 nm.

Mechanisms of Action and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key mechanisms of action of this compound and a typical experimental workflow.

cluster_antioxidant Antioxidant Mechanism of this compound Free_Radical Free Radical (R•) Neutralized_Molecule Neutralized Molecule (RH) Free_Radical->Neutralized_Molecule Ethyl_Gallate This compound Ethyl_Gallate->Free_Radical Donates H• Ethyl_Gallate_Radical This compound Radical (Stable) Ethyl_Gallate->Ethyl_Gallate_Radical

Caption: Antioxidant mechanism of this compound via free radical scavenging.

cluster_antimicrobial Antimicrobial Mechanism of this compound Ethyl_Gallate This compound Bacterial_Cell_Membrane Bacterial Cell Membrane Ethyl_Gallate->Bacterial_Cell_Membrane Interacts with Membrane_Disruption Membrane Disruption Bacterial_Cell_Membrane->Membrane_Disruption Leakage Leakage of Intracellular Components Membrane_Disruption->Leakage Cell_Death Bacterial Cell Death Leakage->Cell_Death

Caption: Antimicrobial mechanism of this compound leading to bacterial cell death.

cluster_workflow Experimental Workflow for Evaluating this compound in Active Packaging Preparation Prepare Active Packaging Film (e.g., PLA with this compound) Food_Sample Package Food Sample (e.g., Meat, Fish) Preparation->Food_Sample Storage Store under Controlled Conditions (Temperature, Time) Food_Sample->Storage Analysis Analyze Food Quality Parameters Storage->Analysis Microbial Microbial Analysis (Total Viable Count, Pathogen Load) Analysis->Microbial Chemical Chemical Analysis (Lipid Oxidation - TBARS) Analysis->Chemical Sensory Sensory Evaluation (Color, Odor, Texture) Analysis->Sensory

Caption: Workflow for assessing this compound in active food packaging.

References

Ethyl Gallate: A Promising Agent for Cancer Cell Cytotoxicity Testing

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Ethyl gallate, a naturally occurring ester of gallic acid found in various plants, has garnered significant attention in oncological research for its potential as an anticancer agent. Studies have demonstrated its ability to induce cytotoxicity in a range of cancer cell lines through various mechanisms, including the induction of apoptosis and cell cycle arrest. These application notes provide a comprehensive overview of the protocols for testing the cytotoxic effects of this compound on cancer cell lines, presenting key quantitative data and outlining detailed experimental methodologies.

Quantitative Data Summary

The cytotoxic efficacy of this compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. The IC50 values for this compound can vary depending on the cancer cell line and the duration of exposure.

Cancer Cell LineCancer TypeIC50 Value (µg/mL)Incubation Time (hours)Assay Method
KBHuman Oral Squamous Carcinoma30Not SpecifiedMTT
MCF-7Breast Cancer130.12Not SpecifiedMTS
MDA-MB-231Breast CancerDose- and time-dependent decrease in proliferation24, 48, 72Not Specified
HL-60Promyelocytic LeukemiaCytotoxic effect observed24, 48Not Specified

Experimental Protocols

Accurate and reproducible assessment of this compound's cytotoxic effects is crucial for preclinical evaluation. The following are detailed protocols for key in vitro assays.

Protocol 1: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment durations (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[1][2]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[3]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of viability against the this compound concentration to determine the IC50 value.

Protocol 2: Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[4]

Materials:

  • This compound stock solution

  • Cancer cell lines

  • Complete cell culture medium

  • 96-well tissue culture plates

  • LDH cytotoxicity assay kit (containing LDH reaction solution and stop solution)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Incubation: Incubate the plate for the desired treatment period.

  • Supernatant Collection: After incubation, centrifuge the 96-well plate at 250 x g for 5-10 minutes.[3]

  • Sample Transfer: Carefully transfer 50 µL of the cell-free supernatant from each well to a new, optically clear 96-well plate.[3]

  • LDH Reaction: Add 50 µL of the LDH reaction solution to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[3]

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the assay kit instructions, based on the absorbance readings of the experimental, spontaneous release, and maximum release controls.

Protocol 3: Annexin V-FITC/Propidium (B1200493) Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound stock solution

  • Cancer cell lines

  • 6-well tissue culture plates

  • Annexin V-FITC/PI apoptosis detection kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Cell Harvesting: After treatment, harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the stained cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining

This protocol uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

Materials:

  • This compound stock solution

  • Cancer cell lines

  • 6-well tissue culture plates

  • Cold 70% ethanol (B145695)

  • PBS

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired duration.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect them by centrifugation.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and wash the pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution (containing RNase A) and incubate for 30 minutes at room temperature in the dark.[3][5][6]

  • Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle. An increase in the sub-G1 peak can be indicative of apoptosis.

Visualizations

Experimental Workflow

experimental_workflow cluster_setup Cell Culture & Treatment cluster_assays Cytotoxicity & Apoptosis Assays cluster_analysis Data Analysis cell_seeding Seed Cancer Cells treatment Treat with this compound cell_seeding->treatment mtt_assay MTT Assay treatment->mtt_assay ldh_assay LDH Assay treatment->ldh_assay apoptosis_assay Annexin V/PI Assay treatment->apoptosis_assay cell_cycle_assay Cell Cycle Analysis treatment->cell_cycle_assay viability Cell Viability (IC50) mtt_assay->viability cytotoxicity % Cytotoxicity ldh_assay->cytotoxicity apoptosis_quant Apoptosis Quantification apoptosis_assay->apoptosis_quant cell_cycle_dist Cell Cycle Distribution cell_cycle_assay->cell_cycle_dist

Caption: Experimental workflow for assessing this compound cytotoxicity.

Signaling Pathway

signaling_pathway cluster_pathway This compound's Effect on PI3K/Akt Signaling EG This compound PI3K PI3K EG->PI3K Inhibits Akt Akt PI3K->Akt Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Activates Bax Bax (Pro-apoptotic) Akt->Bax Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis

Caption: this compound's inhibitory effect on the PI3K/Akt pathway.

Conclusion

This compound demonstrates significant cytotoxic potential against a variety of cancer cell lines. The protocols detailed in these application notes provide a robust framework for the systematic evaluation of its anticancer properties. By employing these standardized assays, researchers can generate reliable and comparable data, contributing to a deeper understanding of this compound's mechanism of action and its potential as a therapeutic agent in cancer treatment. Further investigations into its effects on a broader range of cancer cell lines and in vivo models are warranted to fully elucidate its clinical potential.

References

Ethyl Gallate in Drug Formulation and Delivery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl gallate, the ethyl ester of gallic acid, is a naturally occurring phenolic compound found in various plants. It is recognized for its potent antioxidant, anti-inflammatory, and anti-cancer properties.[1] These therapeutic attributes make this compound a promising candidate for the development of novel drug formulations. However, its clinical application can be limited by factors such as poor solubility and bioavailability. To overcome these challenges, advanced drug delivery systems, including nanoparticles, liposomes, and micelles, are being explored to enhance its therapeutic efficacy.

This document provides detailed application notes and experimental protocols for researchers interested in utilizing this compound in drug formulation and delivery studies.

Application Notes

This compound as a Therapeutic Agent

This compound exhibits a range of biological activities that make it an attractive molecule for drug development:

  • Antioxidant Activity: this compound is a powerful free radical scavenger, which can help mitigate oxidative stress-related cellular damage.

  • Anti-inflammatory Effects: It has been shown to suppress inflammatory responses by inhibiting key signaling pathways such as NF-κB.[2][3]

  • Anti-cancer Properties: Studies have demonstrated that this compound can inhibit the proliferation and invasion of cancer cells by modulating pathways like PI3K/Akt.[4]

This compound in Nanoformulations

The encapsulation of this compound into nanocarriers can significantly improve its physicochemical properties and biological activity.

  • Improved Solubility and Stability: Nanoformulations can enhance the solubility of this compound in aqueous environments and protect it from degradation.

  • Enhanced Bioavailability: By improving its absorption and circulation time, nanocarriers can increase the bioavailability of this compound.

  • Targeted Delivery: Surface modification of nanocarriers with targeting ligands can enable the specific delivery of this compound to diseased tissues, such as tumors, thereby increasing its efficacy and reducing systemic toxicity.

While specific quantitative data for this compound nanoformulations is limited in the current literature, data from the closely related compound, epigallocatechin gallate (EGCG), can provide a useful reference for expected formulation parameters. It is crucial to note that these values are for EGCG and will likely differ for this compound.

Table 1: Representative Physicochemical Properties of EGCG-Loaded Nanocarriers

Nanocarrier TypeCompositionParticle Size (nm)Encapsulation Efficiency (%)Drug Loading (%)Reference
Liposomes Phosphatidylcholine, Cholesterol142.9 - 161.560.2 - 76.8-[2]
Solid Lipid Nanoparticles (SLN) Glyceryl monostearate, Poloxamer 188~300~81-[5]
Nanostructured Lipid Carriers (NLC) Solid lipid, liquid lipid~48~99~3[3]
Polymeric Nanoparticles (PLGA) PLGA, PVA142.7 - 185.039.79 - 90.36-[6]
Micelles TPGS, Poloxamer 40715.482.77.6[7]

Signaling Pathways Modulated by this compound

This compound has been shown to modulate several key signaling pathways involved in inflammation and cancer.

Inhibition of the NF-κB Signaling Pathway

This compound can suppress the activation of NF-κB, a key regulator of inflammation. It inhibits the nuclear translocation of the p65 subunit of NF-κB, thereby preventing the transcription of pro-inflammatory genes.[2][3]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB_NFkB IkB->IkB_NFkB NFkB->IkB_NFkB NFkB_nucleus NF-κB (p50/p65) (nucleus) ProInflammatory_Genes Pro-inflammatory Gene Transcription NFkB_nucleus->ProInflammatory_Genes activates EthylGallate This compound EthylGallate->NFkB_nucleus inhibits translocation IkB_NFkB->NFkB_nucleus IκBα degradation & NF-κB translocation

Inhibition of the NF-κB signaling pathway by this compound.
Modulation of the PI3K/Akt Signaling Pathway

This compound has been demonstrated to suppress the PI3K/Akt signaling pathway, which is often hyperactivated in cancer cells, leading to decreased cell proliferation and invasion.[4]

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt pAkt p-Akt Akt->pAkt phosphorylation Downstream Downstream Targets (e.g., NF-κB, MMPs) pAkt->Downstream activates Proliferation Cell Proliferation, Invasion, Survival Downstream->Proliferation EthylGallate This compound EthylGallate->pAkt inhibits phosphorylation

Modulation of the PI3K/Akt signaling pathway by this compound.

Experimental Protocols

The following are detailed protocols for key experiments in the formulation and evaluation of this compound-loaded nanocarriers.

Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol describes the preparation of SLNs using a hot homogenization and ultrasonication method.

Materials:

  • This compound

  • Solid lipid (e.g., glyceryl monostearate)

  • Surfactant (e.g., Poloxamer 188)

  • Purified water

Procedure:

  • Preparation of Lipid Phase: Melt the solid lipid at a temperature 5-10°C above its melting point. Dissolve the desired amount of this compound in the molten lipid.

  • Preparation of Aqueous Phase: Dissolve the surfactant in purified water and heat to the same temperature as the lipid phase.

  • Homogenization: Add the hot aqueous phase to the hot lipid phase and homogenize using a high-shear homogenizer at high speed for a specified time (e.g., 10-15 minutes) to form a coarse emulsion.

  • Ultrasonication: Immediately sonicate the hot emulsion using a probe sonicator to reduce the particle size.

  • Cooling: Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.

  • Purification: The SLN dispersion can be purified by dialysis or centrifugation to remove unencapsulated this compound and excess surfactant.

SLN_Preparation cluster_0 Preparation cluster_1 Emulsification cluster_2 Nanoparticle Formation cluster_3 Purification A Melt Solid Lipid & Dissolve this compound C High-Shear Homogenization A->C B Dissolve Surfactant in Hot Water B->C D Ultrasonication C->D E Cooling in Ice Bath D->E F Dialysis or Centrifugation E->F

Workflow for the preparation of this compound-loaded SLNs.
Determination of Encapsulation Efficiency and Drug Loading

This protocol outlines the indirect method for quantifying the amount of this compound encapsulated in nanoparticles.

Procedure:

  • Separation of Free Drug: Centrifuge the nanoparticle suspension at high speed to pellet the nanoparticles.

  • Quantification of Free Drug: Carefully collect the supernatant, which contains the unencapsulated this compound.

  • Analysis: Determine the concentration of this compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation:

    • Encapsulation Efficiency (EE %): EE (%) = [(Total amount of this compound - Amount of free this compound) / Total amount of this compound] x 100

    • Drug Loading (DL %): DL (%) = [(Total amount of this compound - Amount of free this compound) / Weight of nanoparticles] x 100

In Vitro Drug Release Study

This protocol describes the dialysis bag method to evaluate the release profile of this compound from nanoparticles.

Procedure:

  • Place a known amount of the this compound-loaded nanoparticle suspension into a dialysis bag with a specific molecular weight cut-off.

  • Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, PBS, at pH 7.4 to simulate physiological conditions) maintained at 37°C with constant stirring.

  • At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Analyze the concentration of this compound in the collected samples using HPLC.

  • Calculate the cumulative percentage of drug released over time.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxicity of this compound formulations on cancer cell lines.[8][9][10][11]

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of free this compound and this compound-loaded nanoparticles for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to the untreated control.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Treat with this compound Formulations A->B C Incubate for 24-72 hours B->C D Add MTT Reagent C->D E Incubate for 2-4 hours D->E F Add Solubilization Solution E->F G Measure Absorbance F->G H Calculate Cell Viability G->H

Workflow for the MTT cell viability assay.

Conclusion

This compound holds significant promise as a therapeutic agent, and its formulation into advanced drug delivery systems can further enhance its clinical potential. The protocols and information provided in this document are intended to serve as a valuable resource for researchers and scientists working in the field of drug development and delivery. Further research is warranted to fully elucidate the therapeutic efficacy of this compound nanoformulations in various disease models.

References

Application Note: Quantification of Ethyl Gallate in Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of ethyl gallate in plasma. The described protocol utilizes a simple protein precipitation step for sample preparation, followed by a rapid and efficient chromatographic separation. Detection is achieved using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode, ensuring high selectivity and sensitivity. This method is well-suited for pharmacokinetic studies and other applications requiring accurate measurement of this compound in a biological matrix.

Introduction

This compound, an ester of gallic acid, is a compound found in various natural sources and possesses antioxidant and other pharmacological properties. To accurately assess its pharmacokinetic profile, a reliable and validated analytical method for its quantification in plasma is essential. This document provides a detailed protocol for a validated LC-MS/MS method for the determination of this compound in rat plasma, which can be adapted for other species.[1][2][3]

Experimental Workflow

The overall experimental workflow for the quantification of this compound in plasma is depicted below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis plasma Plasma Sample is Add Internal Standard (Propyl Gallate) plasma->is precip Protein Precipitation (Acetonitrile) is->precip vortex Vortex precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation injection->separation detection MS/MS Detection (MRM) separation->detection quant Quantification detection->quant validation_process cluster_validation Method Validation Parameters cluster_criteria Acceptance Criteria linearity Linearity & Range linearity_crit r² > 0.99 linearity->linearity_crit sensitivity Sensitivity (LLOQ) sensitivity_crit S/N > 10 sensitivity->sensitivity_crit accuracy Accuracy accuracy_crit Within ±15% accuracy->accuracy_crit precision Precision (Intra- & Inter-day) precision_crit RSD < 15% precision->precision_crit recovery Recovery recovery_crit Consistent & Reproducible recovery->recovery_crit stability Stability stability_crit Within ±15% of Nominal stability->stability_crit

References

Application Notes and Protocols for the Preparation and Use of Ethyl Gallate in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl gallate, the ethyl ester of gallic acid, is a phenolic compound found in various natural sources. It is recognized for its antioxidant, anti-inflammatory, and anti-proliferative properties, making it a compound of interest in pharmacological and cancer research. This document provides detailed protocols for the preparation of this compound stock solutions for use in cell culture experiments, along with data on its solubility and effective concentrations in various cell lines. Additionally, it outlines a key signaling pathway affected by this compound.

Data Presentation

The following tables summarize the key quantitative data for the use of this compound in cell culture applications.

Table 1: Solubility and Stock Solution Parameters for this compound

ParameterValueSolventStorage ConditionsSource
Molecular Weight 198.17 g/mol --[1]
Solubility ≥ 100 mg/mL (≥ 504.62 mM)DMSO-[1]
~30 mg/mLEthanol, Dimethyl Formamide-[2]
Sparingly solubleAqueous BuffersNot recommended for storage >1 day[2]
Stock Solution Storage 6 monthsDMSO-80°C[3]
1 monthDMSO-20°C[3]

Table 2: Reported Effective Concentrations of this compound in Cancer Cell Lines

Cell LineEffectConcentration (IC50 or Effective Dose)Source
KB (Human Oral Squamous Carcinoma) Antiproliferation (IC50)30 µg/mL[4][5][6]
HL-60 (Human Promyelocytic Leukemia) Cytotoxicity, Induction of Apoptosis50 µM - 75 µM[1][3]
MCF-7 (Human Breast Adenocarcinoma) Antiproliferation (IC50)130.12 µg/mL[7][8]
Decreased Cell ProliferationDose-dependent[9]
MDA-MB-231 (Human Breast Adenocarcinoma) Decreased Cell ProliferationDose-dependent[9]
PC12 (Rat Pheochromocytoma) Protection against H2O2-induced mitochondrial dysfunctionPretreatment with EG[10]

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (MW: 198.17 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, conical-bottom polypropylene (B1209903) tubes (1.5 mL or 15 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile, disposable serological pipettes and pipette tips

Procedure:

  • Weighing this compound: In a sterile environment (e.g., a laminar flow hood), accurately weigh out 19.82 mg of this compound powder and transfer it to a sterile 1.5 mL or 15 mL conical tube.

  • Solvent Addition: Using a sterile pipette, add 1.0 mL of anhydrous DMSO to the tube containing the this compound powder.

  • Dissolution: Tightly cap the tube and vortex thoroughly until the this compound is completely dissolved, resulting in a clear solution. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Sterilization (Optional but Recommended): While DMSO at high concentrations is generally sterile, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO if required for sensitive applications.

  • Aliquoting and Storage: Aliquot the 100 mM stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months)[3]. Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions and Treatment of Cells

Materials:

  • 100 mM this compound stock solution in DMSO

  • Complete cell culture medium appropriate for the cell line

  • Sterile microcentrifuge tubes

  • Sterile, disposable serological pipettes and pipette tips

Procedure:

  • Thawing the Stock Solution: Thaw a single aliquot of the 100 mM this compound stock solution at room temperature.

  • Serial Dilution: Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment. It is crucial to maintain the final DMSO concentration in the culture medium at a low, non-toxic level (typically ≤ 0.1% v/v).

    • Example for a 100 µM working solution: Add 1 µL of the 100 mM stock solution to 999 µL of complete cell culture medium.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the complete cell culture medium without this compound. This is essential to account for any effects of the solvent on the cells.

  • Cell Treatment: Remove the existing medium from the cultured cells and replace it with the freshly prepared medium containing the desired concentration of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired experimental duration under standard cell culture conditions (e.g., 37°C, 5% CO2).

Important Considerations:

  • This compound has been reported to be unstable in cell culture medium, with its degradation leading to the formation of reactive oxygen species (ROS) such as hydrogen peroxide[11][12]. This pro-oxidative activity may be a component of its mechanism of action.

  • Due to its limited stability in aqueous solutions, it is recommended to prepare fresh working solutions immediately before each experiment[2].

Mandatory Visualizations

Diagram 1: Workflow for this compound Stock and Working Solution Preparation

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso 19.82 mg dissolve Vortex to Dissolve add_dmso->dissolve to 1 mL for 100 mM aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Stock Aliquot store->thaw dilute Dilute in Cell Culture Medium thaw->dilute e.g., 1:1000 for 100 µM vehicle Prepare Vehicle Control thaw->vehicle Same DMSO concentration treat Treat Cells dilute->treat incubate Incubate Cells treat->incubate vehicle->treat

Caption: Workflow for preparing this compound stock and working solutions.

Diagram 2: Simplified Signaling Pathway Influenced by this compound

G cluster_cell Cell EG This compound PI3K PI3K EG->PI3K Inhibits Bax Bax EG->Bax Promotes Bcl2 Bcl-2 EG->Bcl2 Inhibits Caspases Caspases EG->Caspases Activates Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Akt->Bax Akt->Bcl2 MMP MMP-2/9 NFkB->MMP Proliferation Proliferation/ Invasion MMP->Proliferation Apoptosis Apoptosis Bax->Caspases Bcl2->Apoptosis Caspases->Apoptosis

Caption: this compound's influence on the PI3K/Akt pathway and apoptosis.

References

Application Notes: Ethyl Gallate as a Potent Inducer of Apoptosis and Cell Cycle Arrest

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl gallate (EG), a naturally occurring phenolic compound found in various plants, has garnered significant attention in cancer research for its pro-apoptotic and anti-proliferative properties.[1][2][3] As an ester of gallic acid, this compound has demonstrated efficacy in inducing programmed cell death (apoptosis) and causing cell cycle arrest in a variety of cancer cell lines.[1][4] These characteristics make it a promising candidate for further investigation in preclinical and therapeutic settings.

This document provides detailed application notes and experimental protocols for studying the effects of this compound on apoptosis and the cell cycle. It is intended to serve as a comprehensive resource for researchers in oncology, cell biology, and drug development.

Mechanism of Action

This compound exerts its anticancer effects through a multi-faceted approach, primarily by triggering apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1] Key molecular events associated with this compound treatment include:

  • Activation of Caspases: this compound treatment leads to the enhanced expression and activation of initiator caspases (caspase-8 and caspase-9) and executioner caspase-3.[1][5]

  • Modulation of Bcl-2 Family Proteins: It upregulates the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2, thereby increasing the Bax/Bcl-2 ratio and promoting mitochondrial dysfunction.[2][6][7]

  • Mitochondrial Pathway Activation: The altered Bax/Bcl-2 ratio leads to the release of cytochrome c, apoptosis-inducing factor (AIF), and endonuclease G (Endo G) from the mitochondria into the cytosol.[1]

  • Death Receptor Pathway Involvement: this compound enhances the expression of the Bcl-2 interacting domain (Bid), linking the extrinsic to the intrinsic apoptotic pathway.[1][5]

  • Cell Cycle Arrest: this compound can induce cell cycle arrest, often at the G0/G1 or G2/M phases, by modulating the expression of cyclins and cyclin-dependent kinases (CDKs).[4][8]

  • Inhibition of Signaling Pathways: It has been shown to suppress critical cell survival pathways such as the PI3K/Akt and NF-κB signaling pathways.[2][7]

Data Presentation: Cytotoxicity of this compound

The cytotoxic effect of this compound, typically measured as the half-maximal inhibitory concentration (IC50), varies across different cancer cell lines. The following table summarizes reported IC50 values.

Cell LineCancer TypeIC50 Value (µg/mL)Reference(s)
HL-60Human Promyelocytic LeukemiaNot explicitly stated in µg/mL in the provided text, but dose-dependent effects were observed.[1]
MCF-7Breast Cancer130.12[9]
KBHuman Oral Squamous Carcinoma30[10][11]
MDA-MB-231Breast CancerDose- and time-dependent decrease in proliferation observed.[7]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound (stock solution prepared in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 10, 20, 30, 40, 50 µg/mL) and a vehicle control (DMSO) for 24, 48, or 72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Analysis of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Induce apoptosis by treating cells with the desired concentration of this compound for a specific time.

  • Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.[12]

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Treated and untreated cells

  • PBS

  • 70% cold ethanol (B145695)

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Procedure:

  • Treat cells with this compound for the desired time.

  • Harvest approximately 1 x 10⁶ cells and wash with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.[13]

  • Incubate the fixed cells at -20°C for at least 2 hours.[14]

  • Wash the cells with PBS to remove the ethanol.[13]

  • Resuspend the cell pellet in 100 µL of RNase A solution and incubate at 37°C for 30 minutes.

  • Add 400 µL of PI staining solution and incubate for 15-30 minutes at room temperature in the dark.[13]

  • Analyze the DNA content by flow cytometry.[15]

Protocol 4: Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in apoptosis.

Materials:

  • Treated and untreated cell lysates

  • Protein lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Caspase-3, Caspase-8, Caspase-9, Bax, Bcl-2, Cytochrome c, PARP)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Lyse the treated and untreated cells and determine the protein concentration using the BCA assay.

  • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add ECL substrate and visualize the protein bands using an imaging system.

Visualizations

Ethyl_Gallate_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_execution Execution Pathway Death Receptors Death Receptors Procaspase-8 Procaspase-8 Death Receptors->Procaspase-8 Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Bid Bid Caspase-8->Bid Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 tBid tBid Bid->tBid Mitochondrion Mitochondrion tBid->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c AIF AIF Mitochondrion->AIF Endo G Endo G Mitochondrion->Endo G Bax Bax Bax->Mitochondrion Bcl-2 Bcl-2 Bcl-2->Mitochondrion Inhibits Procaspase-9 Procaspase-9 Cytochrome c->Procaspase-9 Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Caspase-9->Procaspase-3 Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis This compound This compound This compound->Death Receptors This compound->Bax Upregulates This compound->Bcl-2 Downregulates

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_data Data Analysis Cell_Seeding Seed Cancer Cells EG_Treatment Treat with this compound Cell_Seeding->EG_Treatment MTT Cell Viability (MTT) EG_Treatment->MTT Flow_Apoptosis Apoptosis Analysis (Annexin V/PI) EG_Treatment->Flow_Apoptosis Flow_CellCycle Cell Cycle Analysis (PI Staining) EG_Treatment->Flow_CellCycle Western Protein Expression (Western Blot) EG_Treatment->Western IC50_Calc Calculate IC50 MTT->IC50_Calc Apoptosis_Quant Quantify Apoptotic Cells Flow_Apoptosis->Apoptosis_Quant CellCycle_Dist Determine Cell Cycle Distribution Flow_CellCycle->CellCycle_Dist Protein_Quant Quantify Protein Levels Western->Protein_Quant

Caption: Experimental workflow for studying this compound.

Cell_Cycle_Arrest cluster_cell_cycle Cell Cycle Regulation This compound This compound Cyclins_CDKs Cyclins / CDKs This compound->Cyclins_CDKs Downregulates CKIs CDK Inhibitors (p21, p27) This compound->CKIs Upregulates G1_S_Transition G1/S Transition Cyclins_CDKs->G1_S_Transition G2_M_Transition G2/M Transition Cyclins_CDKs->G2_M_Transition CKIs->Cyclins_CDKs Inhibits Cell_Proliferation Cell_Proliferation G1_S_Transition->Cell_Proliferation Arrest G2_M_Transition->Cell_Proliferation Arrest

References

Application Notes and Protocols for the Characterization of Ethyl Gallate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ethyl gallate, the ethyl ester of gallic acid, is a phenolic compound with significant antioxidant, anti-inflammatory, and potential therapeutic properties. It is found in various natural sources, including walnuts and certain wines.[1] Accurate and robust analytical methods are crucial for its identification, quantification, and characterization in various matrices, from raw materials to biological samples. These application notes provide detailed protocols and comparative data for the characterization of this compound using a range of modern analytical techniques.

Chromatographic Techniques

Chromatographic methods are essential for the separation and quantification of this compound from complex mixtures.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of this compound.

Data Presentation: HPLC Methods for this compound Analysis

ParameterMethod 1 (Pharmacokinetics)[2]Method 2 (Plant Extracts)[3][4][5]Method 3 (General Analysis)[6]
Column Silversil C18 (4.6 mm × 150 mm, 5 µm)Agilent SB-C18 (dimension not specified, 5 µm)WondaSil C18 (4.6 × 250 mm, 5 µm)
Mobile Phase Gradient elution with methanol (B129727) and 0.1% phosphoric acidGradient: A) 0.1% formic acid in water, B) acetonitrileGradient: A) methanol, B) 0.2% phosphoric acid in water
Flow Rate 1 mL/min0.2 mL/minNot specified
Detection UV at 270 nmUV at 272 nmDiode Array Detector (DAD)
Column Temp. 30°C35°C30°C
Injection Vol. Not specified5 µLNot specified
Linear Range 0.1536 - 96 µg/mLNot specifiedNot specified
Correlation Coeff. 0.9992Not specifiedNot specified

Experimental Protocol: HPLC Analysis of this compound in Rat Plasma [2]

This protocol is designed for the quantification of this compound in biological matrices for pharmacokinetic studies.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To a plasma sample, add ethyl acetate (B1210297) as the extraction solvent.

    • Vortex the mixture vigorously to ensure thorough mixing.

    • Centrifuge to separate the organic and aqueous layers.

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for HPLC injection.

  • HPLC Analysis:

    • Set up the HPLC system according to the parameters outlined in "Method 1" in the table above.

    • Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.

    • Inject the reconstituted sample onto the column.

    • Acquire and process the chromatogram to determine the retention time and peak area of this compound.

  • Quantification:

    • Prepare a series of calibration standards of known this compound concentrations in blank plasma.

    • Process the calibration standards using the same sample preparation procedure.

    • Construct a calibration curve by plotting the peak area against the concentration.

    • Determine the concentration of this compound in the unknown samples by interpolating from the calibration curve.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing plasma Plasma Sample extraction Liquid-Liquid Extraction (Ethyl Acetate) plasma->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution injection Injection reconstitution->injection separation C18 Column Separation injection->separation detection UV Detection (270 nm) separation->detection chromatogram Chromatogram detection->chromatogram calibration Calibration Curve chromatogram->calibration quantification Quantification calibration->quantification

Caption: Workflow for the HPLC analysis of this compound in plasma.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like this compound.

Data Presentation: GC-MS Parameters for this compound

ParameterValue
Analysis Type Non-derivatized
Ionization Mode Electron Ionization (EI)
Key m/z Fragments 198 (M+), 170, 153, 125
Molecular Formula C9H10O5[7]
Molecular Weight 198.17 g/mol [8]

Experimental Protocol: GC-MS Analysis of this compound

This protocol provides a general guideline for the analysis of this compound.

  • Sample Preparation:

    • Dissolve the this compound sample in a suitable volatile solvent (e.g., methanol, ethyl acetate).

    • If necessary, perform a derivatization step (e.g., silylation) to increase volatility, though non-derivatized analysis is possible.[9]

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • GC-MS Analysis:

    • Use a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).

    • Set the injector and transfer line temperatures appropriately (e.g., 250°C).

    • Program the oven temperature with a gradient to ensure good separation (e.g., start at 100°C, ramp to 280°C).

    • Set the mass spectrometer to scan a suitable mass range (e.g., m/z 50-500) in electron ionization (EI) mode.

  • Data Analysis:

    • Identify the this compound peak based on its retention time.

    • Confirm the identity by comparing the acquired mass spectrum with a reference spectrum from a database (e.g., NIST).[7] The mass spectrum will show the molecular ion peak and characteristic fragment ions.

Logical Relationship of Analytical Techniques for Identification

Analytical_Techniques cluster_techniques Analytical Techniques cluster_info Information Obtained HPLC HPLC Purity Purity & Quantification HPLC->Purity GCMS GC-MS MolWeight Molecular Weight & Fragmentation GCMS->MolWeight NMR NMR Structure Molecular Structure NMR->Structure FTIR FT-IR FuncGroups Functional Groups FTIR->FuncGroups UVVis UV-Vis ElectronicTransitions Electronic Transitions UVVis->ElectronicTransitions

Caption: Interrelation of analytical techniques for this compound characterization.

Spectroscopic Techniques

Spectroscopic methods are indispensable for the structural elucidation and confirmation of this compound's identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of this compound.

Data Presentation: NMR Spectral Data for this compound

NucleusChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
¹H NMR ~7.0s-2 x Ar-H
~4.2q~7.1-OCH₂CH₃
~1.3t~7.1-OCH₂CH₃
¹³C NMR Data not explicitly found in search results.---

Experimental Protocol: ¹H NMR Analysis of this compound

  • Sample Preparation:

    • Dissolve an accurately weighed amount of this compound (typically 5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

    • Ensure the sample is fully dissolved to obtain a homogeneous solution.

  • NMR Analysis:

    • Acquire the ¹H NMR spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Set appropriate acquisition parameters, including the number of scans, relaxation delay, and spectral width.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • Data Interpretation:

    • Integrate the peaks to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to assign the signals to the specific protons in the this compound molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the this compound molecule.

Data Presentation: Key FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3400-3200 (broad)O-H stretchPhenolic -OH
~2980-2850C-H stretchAliphatic C-H
~1700C=O stretchEster carbonyl
~1610C=C stretchAromatic ring
~1240C-O stretchEster C-O

Note: Specific peak positions can vary slightly depending on the sample preparation method (e.g., KBr pellet, ATR).

Experimental Protocol: FT-IR Analysis of this compound

  • Sample Preparation (ATR method):

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • FT-IR Analysis:

    • Acquire a background spectrum of the empty ATR accessory.

    • Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

    • Co-add multiple scans to improve the signal-to-noise ratio.

  • Data Interpretation:

    • Identify the characteristic absorption bands corresponding to the functional groups of this compound as listed in the table above.

    • Compare the obtained spectrum with a reference spectrum if available.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the this compound molecule and is useful for quantitative analysis.

Data Presentation: UV-Vis Absorption Maxima for this compound

Solventλmax 1 (nm)λmax 2 (nm)
Not specified271-
Ethanol220276[10]

Experimental Protocol: UV-Vis Analysis of this compound

  • Sample Preparation:

    • Prepare a stock solution of this compound of known concentration in a suitable UV-transparent solvent (e.g., ethanol, methanol).

    • Prepare a series of dilutions from the stock solution to create calibration standards.

  • UV-Vis Analysis:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a cuvette with the solvent to be used as a blank and record a baseline.

    • Record the absorbance spectra of the calibration standards and the unknown sample over a wavelength range of approximately 200-400 nm.

  • Data Analysis and Quantification:

    • Determine the wavelength of maximum absorbance (λmax).

    • Construct a calibration curve by plotting absorbance at λmax versus concentration for the standards.

    • Use the Beer-Lambert law and the calibration curve to determine the concentration of this compound in the unknown sample.

Signaling Pathway Diagram (Illustrative Example for a Biological Assay - Not from Search Results) This is a hypothetical example of how a signaling pathway involving this compound could be visualized, as the search results did not contain a specific pathway to diagram.

Signaling_Pathway EG This compound Receptor Cell Surface Receptor EG->Receptor Kinase1 Kinase A Receptor->Kinase1 activates Kinase2 Kinase B Kinase1->Kinase2 phosphorylates TF Transcription Factor Kinase2->TF activates Gene Target Gene Expression TF->Gene Response Cellular Response Gene->Response

Caption: Hypothetical signaling pathway influenced by this compound.

References

Application Notes and Protocols: Ethyl Gallate as a Substrate in Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of ethyl gallate's utility as a substrate in various enzymatic reactions. Detailed protocols for enzymatic synthesis, hydrolysis, and polymerization are provided, along with data on reaction kinetics and the biological significance of the reaction products.

Enzymatic Synthesis of this compound

This compound, an ester of gallic acid and ethanol (B145695), is a valuable antioxidant and anti-inflammatory agent. Enzymatic synthesis offers a green and efficient alternative to chemical methods. Lipases and tannases are commonly employed for this purpose.

Lipase-Catalyzed Esterification

Lipases catalyze the esterification of gallic acid with ethanol to produce this compound. The reaction is typically carried out in a non-aqueous or low-water system to shift the equilibrium towards ester formation. Immobilized lipases are often preferred for their stability and reusability.

Quantitative Data for Lipase-Catalyzed Synthesis of Gallic Acid Esters

Enzyme SourceSupport/ImmobilizationAlcoholTemperature (°C)Time (h)Conversion/Yield (%)Reference
Bacillus licheniformis SCD11501Celite 545Methanol551058.2[1]
Bacillus licheniformis SCD11501Celite 545Ethanol551066.9[1]
Bacillus licheniformis SCD11501Celite 545n-Propanol551072.1[1]
Bacillus licheniformis SCD11501Celite 545n-Butanol551063.8[1]

Experimental Protocol: Lipase-Catalyzed Synthesis of this compound

This protocol is adapted from Kumar et al. (2015)[1].

Materials:

  • Gallic acid

  • Anhydrous ethanol

  • Immobilized lipase (B570770) from Bacillus licheniformis on Celite 545

  • Molecular sieves (3Å)

  • Heptane (B126788) (or other suitable organic solvent)

  • Screw-capped reaction vials

  • Shaking incubator

  • HPLC system for analysis

Procedure:

  • Prepare a stock solution of gallic acid in anhydrous ethanol (e.g., 0.1 M).

  • In a screw-capped vial, add 5 mL of the gallic acid solution.

  • Add immobilized lipase (e.g., 50 mg/mL).

  • Add molecular sieves (e.g., 100 mg/mL) to remove water produced during the reaction.

  • Add 5 mL of heptane to create a two-phase system, which can improve enzyme stability and product recovery.

  • Incubate the reaction mixture at 55°C with shaking (e.g., 150 rpm) for 10 hours.

  • After the reaction, centrifuge the mixture to separate the immobilized enzyme and molecular sieves.

  • Analyze the supernatant for this compound concentration using a C18 reverse-phase HPLC column with a suitable mobile phase (e.g., acetonitrile (B52724) and 0.1% formic acid in water) and UV detection.

Workflow for Lipase-Catalyzed Synthesis of this compound

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep1 Dissolve Gallic Acid in Ethanol react Combine Reactants: Gallic Acid/Ethanol Solution Immobilized Lipase Molecular Sieves Heptane prep1->react prep2 Prepare Immobilized Lipase prep2->react incubate Incubate at 55°C with Shaking react->incubate separate Centrifuge to Separate Immobilized Enzyme incubate->separate analyze HPLC Analysis of Supernatant for This compound separate->analyze G cluster_reaction Enzymatic Reaction cluster_color_dev Color Development cluster_measurement Measurement mix Mix this compound Solution and Tannase Solution incubate Incubate at 30°C for 10 min mix->incubate stop Add Methanolic Rhodanine incubate->stop develop Add KOH Solution stop->develop dilute Dilute with Water develop->dilute measure Measure Absorbance at 520 nm dilute->measure G cluster_hydrolysis Enzymatic Hydrolysis cluster_pathways Cellular Signaling Pathways cluster_effects Cellular Effects EG This compound GA Gallic Acid EG->GA Esterase/Tannase PI3K_AKT PI3K/AKT/mTOR Pathway GA->PI3K_AKT MAPK MAPK Pathway GA->MAPK NFKB NF-κB Pathway GA->NFKB JNK JNK Pathway GA->JNK Metastasis Inhibition of Metastasis GA->Metastasis via CXCL12/CXCR4 inhibition Proliferation Inhibition of Cell Proliferation PI3K_AKT->Proliferation Apoptosis Induction of Apoptosis PI3K_AKT->Apoptosis Inflammation Reduction of Inflammation MAPK->Inflammation NFKB->Inflammation JNK->Apoptosis

References

Application Notes and Protocols: Assessing the Antimicrobial Activity of Ethyl Gallate In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for evaluating the in vitro antimicrobial properties of ethyl gallate, a phenolic compound with demonstrated efficacy against a range of microorganisms.

Introduction

This compound (EG) is an ester of gallic acid found in various natural sources and is recognized for its antioxidant, anti-inflammatory, and antimicrobial activities[1][2]. Its potential as an antimicrobial agent stems from its ability to disrupt microbial processes, including cell membrane integrity and cell-to-cell communication (quorum sensing)[3][4]. This document outlines the methodologies to quantify its antimicrobial efficacy and elucidate its mechanisms of action.

Antimicrobial Spectrum and Efficacy

This compound has demonstrated inhibitory effects against both bacteria and fungi. The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible in vitro growth of bacteria[5].

Quantitative Data Summary

The following table summarizes the reported MIC values for this compound against various microorganisms.

MicroorganismTypeMIC (µg/mL)Reference
Staphylococcus aureus (MRSA)Gram-positive bacteria>250[6]
Staphylococcus aureus (MSSA)Gram-positive bacteria>250[6]
Pseudomonas aeruginosaGram-negative bacteriaNot specified[7][8]
Various bacterial and fungal pathogensBacteria and Fungi0.97 - 1000[9]

Note: MIC values can vary depending on the specific strain and the experimental conditions.

Mechanisms of Antimicrobial Action

This compound exerts its antimicrobial effects through multiple mechanisms, making it a promising candidate for combating drug-resistant pathogens.

  • Disruption of Cell Membrane: Alkyl gallates, including this compound, possess a surfactant-like structure that can induce lipid membrane disruption[10]. This damage to the cell membrane alters its permeability, leading to leakage of cellular components and ultimately cell death[11][12].

  • Inhibition of Quorum Sensing: this compound has been shown to interfere with quorum sensing (QS), a bacterial cell-to-cell communication system that regulates virulence factor production and biofilm formation[3][7][8]. By antagonizing QS receptors like LasR and RhlR in Pseudomonas aeruginosa, this compound can inhibit the production of virulence factors such as elastase, pyocyanin (B1662382), and rhamnolipids, as well as biofilm development[7][8].

  • Synergistic Activity with Antibiotics: this compound can enhance the efficacy of conventional antibiotics. For instance, it has been shown to act synergistically with tetracycline, mupirocin, and fusidic acid against both methicillin-resistant (MRSA) and methicillin-sensitive (MSSA) strains of Staphylococcus aureus[13].

Experimental Protocols

The following are detailed protocols for assessing the in vitro antimicrobial activity of this compound.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and EUCAST for determining the MIC of an antimicrobial agent[14][15][16].

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific microorganism.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Bacterial or fungal inoculum

  • Sterile 1% Dimethyl sulfoxide (B87167) (DMSO) for dissolving this compound

  • Incubator

  • Multichannel pipette

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound in 1% DMSO to prepare a stock solution of a known concentration (e.g., 1000 µg/mL).

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile MHB to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first column of wells.

    • Perform serial twofold dilutions by transferring 100 µL from the first column to the second, mixing well, and continuing this process across the plate. Discard 100 µL from the last column of dilutions.

  • Inoculum Preparation: Prepare a microbial suspension and adjust its turbidity to 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 10 µL of the prepared inoculum to each well, except for the negative control wells (which should only contain MHB).

  • Controls:

    • Positive Control: Wells containing MHB and the microbial inoculum without this compound.

    • Negative Control: Wells containing only MHB to ensure sterility.

  • Incubation: Incubate the plates at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock_Solution Prepare this compound Stock Solution Serial_Dilution Perform serial dilutions of this compound Stock_Solution->Serial_Dilution Plate_Setup Set up 96-well plate with broth Plate_Setup->Serial_Dilution Inoculation Inoculate wells with microbial suspension Serial_Dilution->Inoculation Inoculum_Prep Prepare microbial inoculum Inoculum_Prep->Inoculation Incubation Incubate plate at 37°C Inoculation->Incubation Read_Results Visually inspect for growth inhibition Incubation->Read_Results Determine_MIC Identify MIC Read_Results->Determine_MIC

Assessment of Quorum Sensing Inhibition

This protocol provides a method to evaluate the effect of this compound on the production of pyocyanin, a virulence factor in P. aeruginosa that is regulated by quorum sensing.

Objective: To determine if this compound can inhibit the production of pyocyanin in P. aeruginosa.

Materials:

  • P. aeruginosa culture

  • Luria-Bertani (LB) broth

  • This compound

  • Chloroform (B151607)

  • 0.2 M HCl

  • Spectrophotometer

Procedure:

  • Culture Preparation: Grow P. aeruginosa in LB broth overnight at 37°C.

  • Treatment: Inoculate fresh LB broth with the overnight culture to an OD₆₀₀ of 0.1. Add different sub-MIC concentrations of this compound to the cultures. Include a control culture without this compound.

  • Incubation: Incubate the cultures at 37°C for 18-24 hours with shaking.

  • Pyocyanin Extraction:

    • Centrifuge 5 mL of each culture to pellet the cells.

    • Transfer the supernatant to a fresh tube and add 3 mL of chloroform. Mix vigorously.

    • Centrifuge to separate the phases. The blue pyocyanin will be in the chloroform layer.

    • Transfer the chloroform layer to a new tube and add 1 mL of 0.2 M HCl. Mix well. The pyocyanin will move to the acidic aqueous phase, which will turn pink.

  • Quantification: Measure the absorbance of the pink aqueous phase at 520 nm. A decrease in absorbance in the this compound-treated samples compared to the control indicates inhibition of pyocyanin production.

Visualizing the Mechanism of Action

The following diagrams illustrate the proposed antimicrobial mechanisms of this compound.

Membrane_Disruption cluster_membrane Bacterial Cell Membrane Membrane Phospholipid Bilayer |  Intact Membrane Structure Disrupted_Membrane Disrupted Phospholipid Bilayer |  Increased Permeability Leakage of Cellular Contents Membrane->Disrupted_Membrane Leads to Ethyl_Gallate This compound Ethyl_Gallate->Membrane Intercalates into and disrupts

Quorum_Sensing_Inhibition Ethyl_Gallate This compound LasR LasR Ethyl_Gallate->LasR Antagonizes RhlR RhlR Ethyl_Gallate->RhlR Antagonizes

Conclusion

This compound presents a significant potential as an antimicrobial agent, acting through mechanisms that are less likely to induce resistance compared to traditional antibiotics. The protocols and data presented here provide a framework for the in vitro assessment of its antimicrobial properties, encouraging further research into its therapeutic applications.

References

Application Notes and Protocols for Evaluating the Bioavailability of Ethyl Gallate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl gallate, the ethyl ester of gallic acid, is a phenolic compound found in various natural sources and is also used as a food additive (E313) for its antioxidant properties.[1][2] Understanding the bioavailability of this compound is crucial for assessing its therapeutic potential and establishing its safety profile. This document provides a comprehensive overview of the methods used to evaluate the bioavailability of this compound, including in vivo, in vitro, and in silico approaches. Detailed protocols for key experiments are provided to guide researchers in their study design and execution.

In Vivo Evaluation of this compound Bioavailability

In vivo studies in animal models are essential for determining the pharmacokinetic profile of this compound. These studies provide valuable data on the absorption, distribution, metabolism, and excretion (ADME) of the compound in a whole organism.

Pharmacokinetic Data Presentation

A study in rats following oral administration of this compound yielded the following pharmacokinetic parameters. This data is crucial for understanding the compound's behavior in a living system.

ParameterValueUnitReference
Cmax (Maximum Plasma Concentration)12.228µg/mL[3]
Tmax (Time to Maximum Concentration)0.167h[3]
AUC(0-t) (Area Under the Curve)14.199mg·h/L[3]
t1/2 (Half-life)7.762h[3]

Experimental Workflow for In Vivo Pharmacokinetic Study

G cluster_pre Pre-analytical cluster_analytical Analytical cluster_post Post-analytical Animal Dosing Animal Dosing Blood Sampling Blood Sampling Animal Dosing->Blood Sampling Oral Administration Plasma Preparation Plasma Preparation Blood Sampling->Plasma Preparation Centrifugation Sample Extraction Sample Extraction Plasma Preparation->Sample Extraction LC-MS/MS Analysis LC-MS/MS Analysis Sample Extraction->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Pharmacokinetic Modeling Pharmacokinetic Modeling Data Analysis->Pharmacokinetic Modeling

Caption: Workflow for an in vivo pharmacokinetic study of this compound.

Protocol: Quantification of this compound in Rat Plasma using LC-MS/MS

This protocol is adapted from a validated method for the simultaneous determination of this compound and its major metabolite, gallic acid, in rat plasma.[4][5][6]

1.3.1. Materials and Reagents

1.3.2. Instrumentation

  • Liquid Chromatography system coupled with a tandem mass spectrometer (LC-MS/MS)

  • Zorbax SB-C18 column (e.g., 3.5 µm, 2.1 x 50 mm)[4]

  • Analytical balance

  • Centrifuge

  • Vortex mixer

1.3.3. Preparation of Solutions

  • Stock Solutions (1 mg/mL): Prepare stock solutions of this compound and propyl gallate (IS) in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with methanol to create calibration standards.

  • Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the propyl gallate stock solution with methanol.

  • Mobile Phase: Prepare a solution of methanol-acetonitrile-10 mM ammonium acetate (10:25:65, v/v/v) containing 0.1% formic acid.[4]

1.3.4. Sample Preparation

  • Thaw frozen plasma samples at room temperature.

  • To 50 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution.

  • Add 150 µL of acetonitrile to precipitate plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

1.3.5. LC-MS/MS Conditions

  • LC Column: Zorbax SB-C18 (3.5 µm, 2.1 x 50 mm)[4]

  • Mobile Phase: Isocratic elution with methanol-acetonitrile-10 mM ammonium acetate (10:25:65, v/v/v) containing 0.1% formic acid.[4]

  • Flow Rate: 0.25 mL/min[4]

  • Injection Volume: 5-10 µL

  • Mass Spectrometry: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative mode.[4]

  • Detection: Multiple Reaction Monitoring (MRM). Monitor the transitions for this compound and the internal standard.

1.3.6. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the calibration standards.

  • Determine the concentration of this compound in the plasma samples from the calibration curve.

  • Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, AUC, and t1/2.

In Vitro Evaluation of this compound Bioavailability

In vitro models, such as the Caco-2 cell permeability assay, are valuable for predicting the intestinal absorption of compounds. The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a monolayer that mimics the intestinal epithelium.[7][8]

Expected Permeability of this compound

Experimental Workflow for Caco-2 Permeability Assay

G cluster_culture Cell Culture cluster_assay Permeability Assay cluster_analysis Analysis Caco-2 Seeding Caco-2 Seeding Monolayer Formation Monolayer Formation Caco-2 Seeding->Monolayer Formation 21 days Monolayer Integrity Check Monolayer Integrity Check Monolayer Formation->Monolayer Integrity Check TEER Measurement Compound Addition Compound Addition Monolayer Integrity Check->Compound Addition Incubation Incubation Compound Addition->Incubation Sample Collection Sample Collection Incubation->Sample Collection LC-MS/MS Quantification LC-MS/MS Quantification Sample Collection->LC-MS/MS Quantification Papp Calculation Papp Calculation LC-MS/MS Quantification->Papp Calculation

Caption: Workflow for the Caco-2 cell permeability assay.

Protocol: Caco-2 Cell Permeability Assay

This protocol provides a general framework for assessing the bidirectional permeability of this compound across Caco-2 cell monolayers.

2.3.1. Materials and Reagents

  • Caco-2 cells (ATCC HTB-37)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics.

  • Transwell® inserts (e.g., 12-well or 24-well plates)

  • Hank's Balanced Salt Solution (HBSS)

  • This compound

  • Lucifer yellow (paracellular integrity marker)

  • Propranolol (high permeability control)

  • Atenolol (low permeability control)

2.3.2. Cell Culture and Monolayer Formation

  • Culture Caco-2 cells in DMEM in tissue culture flasks.

  • Seed the cells onto Transwell® inserts at an appropriate density.

  • Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions. Change the medium every 2-3 days.

  • Before the experiment, measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity. TEER values should be stable and above a predetermined threshold (e.g., >250 Ω·cm²).

2.3.3. Permeability Assay

  • Wash the Caco-2 monolayers with pre-warmed HBSS.

  • Apical to Basolateral (A-B) Transport:

    • Add the test solution containing this compound (and control compounds) to the apical (donor) chamber.

    • Add fresh HBSS to the basolateral (receiver) chamber.

  • Basolateral to Apical (B-A) Transport:

    • Add the test solution to the basolateral (donor) chamber.

    • Add fresh HBSS to the apical (receiver) chamber.

  • Incubate the plates at 37°C with gentle shaking.

  • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with an equal volume of fresh, pre-warmed HBSS.

  • At the end of the experiment, collect samples from both the donor and receiver chambers.

2.3.4. Sample Analysis and Calculation

  • Quantify the concentration of this compound in the collected samples using a validated analytical method, such as LC-MS/MS (see protocol 1.3).

  • Calculate the apparent permeability coefficient (Papp) using the following equation:

    • Papp (cm/s) = (dQ/dt) / (A * C₀)

    • Where:

      • dQ/dt is the rate of drug appearance in the receiver chamber.

      • A is the surface area of the Transwell® membrane.

      • C₀ is the initial concentration of the drug in the donor chamber.

  • Calculate the efflux ratio (ER) to assess the potential for active efflux:

    • ER = Papp (B-A) / Papp (A-B)

    • An efflux ratio greater than 2 suggests that the compound may be a substrate of efflux transporters.

In Silico Evaluation of this compound Bioavailability

In silico methods provide a rapid and cost-effective way to predict the ADME properties of a compound based on its chemical structure. Various computational models and software can be used to estimate parameters related to bioavailability.

Predicted ADME Properties of this compound

Several online tools can predict the ADME properties of small molecules. The following table summarizes some predicted properties for this compound.

PropertyPredicted ValueTool/Reference
Water Solubility 3.42 g/LALOGPS[7]
logP (Lipophilicity)1.48ALOGPS[7]
Bioavailability YesChemAxon[7]
Rule of Five YesChemAxon[7]
Ghose Filter YesChemAxon[7]
Veber's Rule NoChemAxon[7]

Workflow for In Silico ADME Prediction

G Input Structure Input Structure Select ADME Prediction Tool Select ADME Prediction Tool Input Structure->Select ADME Prediction Tool SMILES or draw Run Prediction Run Prediction Select ADME Prediction Tool->Run Prediction Analyze Results Analyze Results Run Prediction->Analyze Results Interpret Predictions Interpret Predictions Analyze Results->Interpret Predictions

Caption: General workflow for in silico ADME prediction.

Protocol: In Silico ADME Prediction using Web-Based Tools

This protocol outlines the general steps for predicting the ADME properties of this compound using freely available web-based tools like SwissADME or pkCSM.[3]

3.3.1. Obtain the Chemical Structure

  • The chemical structure of this compound can be represented by its SMILES string: CCOC(=O)C1=CC(O)=C(O)C(O)=C1.

3.3.2. Select and Access a Prediction Tool

  • Navigate to a web-based ADME prediction server (e.g., SwissADME, pkCSM). These tools are generally user-friendly and do not require extensive computational expertise.[3]

3.3.3. Input the Structure

  • Paste the SMILES string of this compound into the input field of the selected tool. Alternatively, the structure can be drawn using the provided chemical editor.

3.3.4. Run the Prediction

  • Initiate the calculation or prediction process as instructed by the web server.

3.3.5. Analyze the Output

  • The tool will generate a report with predicted values for various ADME-related properties, which may include:

    • Physicochemical Properties: Molecular weight, logP, water solubility, pKa.

    • Pharmacokinetics: Intestinal absorption, Caco-2 permeability, skin permeability, P-glycoprotein substrate/inhibitor prediction, CYP enzyme inhibition prediction.

    • Drug-likeness: Lipinski's Rule of Five, Ghose filter, Veber's rule.

    • Medicinal Chemistry Friendliness: Alerts for potentially problematic structural features.

3.3.6. Interpretation of Results

  • Compare the predicted values against established ranges for good oral bioavailability. For example, compliance with Lipinski's Rule of Five is generally considered favorable for oral absorption.

  • Use the predictions to identify potential liabilities of this compound, such as poor permeability or susceptibility to metabolism by specific CYP enzymes, which can then be further investigated using in vitro or in vivo experiments.

Potential Metabolic and Transport Pathways

The bioavailability of this compound is influenced by its metabolism and interaction with membrane transporters. While specific enzymes and transporters for this compound have not been definitively identified, general pathways for phenolic compounds can be considered.

Metabolic Pathways

This compound is likely to undergo Phase I and Phase II metabolism, primarily in the intestine and liver. Cytochrome P450 (CYP) enzymes are key in Phase I reactions, while UDP-glucuronosyltransferases (UGTs) are major enzymes in Phase II glucuronidation.[2][11] The galloyl moiety of related compounds like epigallocatechin gallate is known to be a target for metabolism.[8]

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound CYP450 Enzymes CYP450 Enzymes This compound->CYP450 Enzymes Oxidation, Hydrolysis UGT Enzymes UGT Enzymes This compound->UGT Enzymes Glucuronidation Oxidized Metabolites Oxidized Metabolites CYP450 Enzymes->Oxidized Metabolites Oxidized Metabolites->UGT Enzymes Glucuronidation Glucuronidated Metabolites Glucuronidated Metabolites UGT Enzymes->Glucuronidated Metabolites

Caption: Potential metabolic pathways for this compound.

Role of Membrane Transporters

The absorption and disposition of this compound may be influenced by various uptake and efflux transporters located in the intestinal epithelium and hepatocytes. These include transporters from the Solute Carrier (SLC) and ATP-binding cassette (ABC) superfamilies.

G cluster_intestine Intestinal Enterocyte Lumen Lumen Uptake Transporters (e.g., OATPs) Uptake Transporters (e.g., OATPs) Lumen->Uptake Transporters (e.g., OATPs) Absorption Apical Membrane Apical Membrane Basolateral Membrane Basolateral Membrane Blood Blood Basolateral Membrane->Blood To Portal Vein Uptake Transporters (e.g., OATPs)->Basolateral Membrane Efflux Transporters (e.g., P-gp, BCRP) Efflux Transporters (e.g., P-gp, BCRP) Uptake Transporters (e.g., OATPs)->Efflux Transporters (e.g., P-gp, BCRP) Efflux Efflux Transporters (e.g., P-gp, BCRP)->Lumen

Caption: General role of transporters in intestinal absorption.

Conclusion

The evaluation of this compound's bioavailability requires a multi-faceted approach, integrating in vivo, in vitro, and in silico methods. The protocols and data presented in these application notes provide a comprehensive guide for researchers to design and conduct robust studies to elucidate the pharmacokinetic profile of this compound. A thorough understanding of its ADME properties is paramount for the further development of this compound as a potential therapeutic agent or for ensuring its safety as a food additive.

References

Ethyl Gallate: Applications and Protocols for Cosmetic and Dermatological Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl gallate, the ethyl ester of gallic acid, is a phenolic compound found in various natural sources and is also synthesized for commercial use.[1] In the realm of cosmetic and dermatological research, this compound has garnered significant attention for its potent antioxidant, anti-inflammatory, and skin-whitening properties.[2][3][4] Its ability to scavenge free radicals, modulate key signaling pathways involved in inflammation and pigmentation, and promote wound healing makes it a promising ingredient for a wide range of skincare and therapeutic applications. This document provides detailed application notes, experimental protocols, and a summary of quantitative data to guide researchers in exploring the utility of this compound.

Key Applications in Dermatology and Cosmetics

  • Antioxidant Protection: this compound effectively neutralizes reactive oxygen species (ROS), protecting skin cells from oxidative stress induced by UV radiation and environmental pollutants. This action helps in preventing premature aging and maintaining skin health.

  • Anti-inflammatory Effects: By modulating signaling pathways such as NF-κB and MAPK, this compound can attenuate inflammatory responses in the skin, making it beneficial for conditions like erythema and post-inflammatory hyperpigmentation.

  • Skin Whitening and Hyperpigmentation Control: this compound has been shown to inhibit tyrosinase, a key enzyme in melanin (B1238610) synthesis.[2] By downregulating the expression of melanogenesis-related proteins, it can help in reducing hyperpigmentation and promoting a more even skin tone.

  • Wound Healing: Research has demonstrated that this compound can promote the migration of fibroblasts, a critical step in the wound healing process, leading to accelerated wound closure.[5][6]

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of this compound from various in vitro studies.

Table 1: Antioxidant Activity of this compound

AssayParameterReported Value (IC50)Reference
DPPH Radical ScavengingIC503.55 ± 0.02 mg/mL[7]
ABTS Radical ScavengingIC50110.1 ± 18.6 µg/mL[8]

Table 2: Anti-melanogenic Effects of this compound

AssayCell LineParameterConcentrationEffectReference
Melanin ContentB16F10Melanin Production5 µg/mLSignificant decrease[2]
Tyrosinase ActivityMushroomEnzyme Inhibition-Competitive inhibition[2]
Protein ExpressionB16F10TYR, TRP-1, TRP-2, MITF1-5 µg/mLDose-dependent decrease[2]

Table 3: Wound Healing Potential of this compound

AssayCell LineParameterConcentrationEffect (% Cell Migration)Time PointReference
Scratch Wound AssayL929 FibroblastsCell Migration3.81 µg/mL97.98 ± 0.46%48 hours[5][6][9]

Table 4: Cytotoxicity of this compound

Cell LineAssayParameterReported Value (IC50)Reference
L929 FibroblastsMTTCytotoxicity>100 µg/mL[5]
B16F10 MelanomaMTTCytotoxicity~9.29 µg/mL[2]
KB Oral Squamous CarcinomaMTTCytotoxicity30 µg/mL[10][11]

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Objective: To determine the free radical scavenging activity of this compound.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in methanol.

  • Prepare a series of dilutions of the this compound stock solution in methanol.

  • Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and protected from light.

  • In a 96-well microplate, add 100 µL of the DPPH solution to each well.

  • Add 100 µL of the different concentrations of this compound solutions to the wells. For the control, add 100 µL of methanol.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • Plot a graph of percentage inhibition against the concentration of this compound to determine the IC50 value.

In Vitro Wound Healing Scratch Assay

Objective: To evaluate the effect of this compound on cell migration and wound closure.

Materials:

  • L929 fibroblast cells (or other relevant skin cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • This compound

  • 6-well culture plates

  • 200 µL pipette tips

  • Inverted microscope with a camera

Procedure:

  • Seed L929 cells in 6-well plates and culture until they form a confluent monolayer.

  • Create a "scratch" or "wound" in the cell monolayer by scraping a straight line with a sterile 200 µL pipette tip.

  • Gently wash the wells with PBS to remove detached cells.

  • Replace the medium with fresh culture medium containing different concentrations of this compound. Use medium without this compound as a negative control.

  • Capture images of the scratch at 0 hours (immediately after scratching).

  • Incubate the plates at 37°C in a 5% CO2 incubator.

  • Capture images of the same fields at different time points (e.g., 24 and 48 hours).

  • Measure the width of the scratch at different points for each image.

  • Calculate the percentage of wound closure using the following formula: % Wound Closure = [ (Initial Wound Width - Wound Width at Time T) / Initial Wound Width ] x 100

Mushroom Tyrosinase Inhibition Assay

Objective: To determine the inhibitory effect of this compound on tyrosinase activity.

Materials:

  • Mushroom tyrosinase

  • L-DOPA (3,4-dihydroxy-L-phenylalanine)

  • Phosphate (B84403) buffer (pH 6.8)

  • This compound

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

  • Prepare a stock solution of L-DOPA in phosphate buffer.

  • Prepare a series of dilutions of this compound in phosphate buffer.

  • In a 96-well microplate, add the following to each well in the specified order:

    • Phosphate buffer

    • This compound solution (or buffer for control)

    • Mushroom tyrosinase solution

  • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiate the reaction by adding the L-DOPA solution to each well.

  • Immediately measure the absorbance at 475 nm at different time points (e.g., every minute for 20 minutes) using a microplate reader.

  • Calculate the rate of reaction (change in absorbance per minute).

  • Calculate the percentage of tyrosinase inhibition using the following formula: % Inhibition = [ (Rate of Control Reaction - Rate of Sample Reaction) / Rate of Control Reaction ] x 100

  • Plot a graph of percentage inhibition against the concentration of this compound to determine the IC50 value.

Signaling Pathways and Mechanisms of Action

This compound exerts its effects on skin cells by modulating key signaling pathways. The diagrams below illustrate the proposed mechanisms.

experimental_workflow_antioxidant cluster_prep Sample Preparation cluster_assay Assay Execution cluster_analysis Data Analysis This compound Stock This compound Stock Serial Dilutions Serial Dilutions This compound Stock->Serial Dilutions Microplate Addition Microplate Addition Serial Dilutions->Microplate Addition DPPH Solution DPPH Solution DPPH Solution->Microplate Addition Incubation Incubation Microplate Addition->Incubation 30 min, dark Absorbance Reading Absorbance Reading Incubation->Absorbance Reading 517 nm Calculate % Inhibition Calculate % Inhibition Absorbance Reading->Calculate % Inhibition Determine IC50 Determine IC50 Calculate % Inhibition->Determine IC50

Workflow for DPPH antioxidant assay.

signaling_pathway_nfkb cluster_stimulus Inflammatory Stimulus (e.g., UV, Pathogens) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus IKK IKK Stimulus->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Inhibits NF-κB_Active Active NF-κB (p50/p65) NF-κB (p50/p65)->NF-κB_Active Translocation Ethyl_Gallate This compound NF-κB_Translocation NF-κB_Translocation Ethyl_Gallate->NF-κB_Translocation Inhibits DNA DNA NF-κB_Active->DNA Binds to Inflammatory_Genes Pro-inflammatory Gene Expression DNA->Inflammatory_Genes Transcription

This compound's inhibition of the NF-κB signaling pathway.

signaling_pathway_mapk cluster_stimulus External Stimuli (e.g., UV Radiation) cluster_upstream Upstream Kinases cluster_mapk MAP Kinases cluster_downstream Downstream Effects UV UV MAPKKK MAPKKK UV->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylates ERK ERK MAPKK->ERK Phosphorylates JNK JNK MAPKK->JNK Phosphorylates p38 p38 MAPKK->p38 Phosphorylates AP-1 AP-1 ERK->AP-1 Activates JNK->AP-1 Activates p38->AP-1 Activates MMPs_Expression Increased MMPs Expression AP-1->MMPs_Expression Collagen_Degradation Collagen Degradation MMPs_Expression->Collagen_Degradation Ethyl_Gallate This compound Ethyl_Gallate->ERK Inhibits Phosphorylation Ethyl_Gallate->JNK Inhibits Phosphorylation Ethyl_Gallate->p38 Inhibits Phosphorylation

This compound's modulation of the MAPK signaling pathway.

Conclusion

This compound presents a compelling profile for use in cosmetic and dermatological applications. Its multifaceted activity, supported by growing scientific evidence, positions it as a valuable ingredient for products aimed at anti-aging, anti-inflammation, and skin brightening. The protocols and data provided herein offer a solid foundation for researchers to further investigate and harness the potential of this promising compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Ethyl Gallate Concentration for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on utilizing ethyl gallate in cell culture experiments. Find answers to frequently asked questions, troubleshoot common issues, and access detailed experimental protocols to ensure the success and reproducibility of your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications in cell culture?

This compound (EG) is the ethyl ester of gallic acid, a phenolic compound found in various plants.[1][2] In cell culture experiments, it is widely investigated for its antioxidant, anti-inflammatory, and anti-cancer properties.[3][4] It has been shown to induce apoptosis (programmed cell death) in cancer cells, scavenge free radicals, and modulate key signaling pathways.[4][5][6]

Q2: How should I prepare a stock solution of this compound?

This compound is sparingly soluble in aqueous buffers but is soluble in organic solvents like DMSO, ethanol (B145695), and dimethylformamide (DMF).[7] For cell culture use, preparing a high-concentration stock solution in sterile DMSO or ethanol is recommended.

  • Using DMSO: Dissolve this compound in fresh, high-quality DMSO to a concentration of 36-39 mg/mL (approx. 182-197 mM).[1][8]

  • Using Ethanol: Dissolve in pure ethanol to a concentration of approximately 30 mg/mL.[7]

Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1] When preparing your working concentration, dilute the stock solution directly into the cell culture medium, ensuring the final concentration of the solvent (e.g., DMSO) is non-toxic to your cells (typically <0.5%).

Q3: What is a good starting concentration for my experiments?

The optimal concentration of this compound is highly dependent on the cell line and the biological effect being studied. A dose-response experiment is crucial to determine the ideal range for your specific model.

  • For anticancer effects: IC50 values (the concentration that inhibits 50% of cell growth) have been reported in the range of 30 µg/mL to 130 µg/mL for various cancer cell lines.[9][10][11] A starting range of 10-100 µM (approximately 2-20 µg/mL) is a reasonable starting point for cytotoxicity screening.

  • For non-cytotoxic effects (e.g., antioxidant, anti-inflammatory): Lower concentrations are typically used. For example, concentrations as low as 1.95-7.81 µg/mL have been shown to promote cell viability and migration in fibroblast cells.[12] A starting range of 1-25 µM might be appropriate.

Q4: Which cellular signaling pathways are known to be modulated by this compound?

This compound influences several critical signaling pathways:

  • Apoptosis Pathways: It can activate the intrinsic (mitochondria-mediated) and extrinsic (death receptor-dependent) pathways of apoptosis. This involves increasing the expression of caspases-3, -8, and -9, modulating the Bax/Bcl-2 ratio, and promoting the release of cytochrome c.[1][5][13]

  • PI3K/Akt/NF-κB Pathway: this compound has been shown to suppress the proliferation and invasion of cancer cells by inhibiting the PI3K/Akt pathway, which in turn downregulates NF-κB activation and its downstream targets like MMP-2 and MMP-9.[6]

  • Nrf2 Signaling: It can protect cells from oxidative stress by activating the Nrf2 pathway, leading to the increased expression of antioxidant genes.[13][14]

  • AP-1 Transcription Factor: this compound can inhibit the expression of cell adhesion molecules by blocking the AP-1 transcription factor, contributing to its anti-inflammatory effects.[15]

Data Presentation: Effective Concentrations of this compound

The following tables summarize key quantitative data from various studies to guide your experimental design.

Table 1: Cytotoxicity (IC50) of this compound in Various Cancer Cell Lines
Cell LineCancer TypeIC50 Value (µg/mL)IC50 Value (µM)Citation(s)
MCF-7Human Breast Cancer130.12~656[9][10]
MDA-MB-231Human Breast CancerDose-dependent decrease in proliferation observed-[4][6]
KBHuman Oral Squamous Carcinoma30~151[11]
HL-60Human Promyelocytic LeukemiaCytotoxicity observed at 50-100 µM50-100[16]

Note: The molecular weight of this compound is 198.17 g/mol . Conversions to µM are approximate.

Table 2: Effective Concentrations for Other Biological Effects
Biological EffectCell Line/ModelEffective Concentration (µg/mL)Effective Concentration (µM)Citation(s)
Promotion of Cell MigrationL929 Fibroblasts3.81 - 3.90~19.2 - 19.7[12][17]
Increased Cell ViabilityL929 Fibroblasts0.975 - 7.81~4.9 - 39.4[12]
Antioxidant (DPPH Scavenging)Cell-free assay4.96 (IC50)~25 (IC50)[7]
Cytoprotection from HIV drugsHT-29, MT-2-100[18]

Troubleshooting Guide

Problem: I am observing high levels of cell death, even at low concentrations.

  • Possible Cause 1: Solvent Toxicity. The concentration of the solvent (e.g., DMSO, ethanol) used to dissolve this compound may be too high in your final culture medium.

    • Solution: Ensure the final solvent concentration is below the toxic threshold for your specific cell line (typically <0.5% for DMSO). Run a solvent-only control to verify.

  • Possible Cause 2: High Sensitivity of Cell Line. Your cells may be particularly sensitive to this compound.

    • Solution: Perform a broad dose-response curve, starting from very low concentrations (e.g., 0.1-1 µM), to identify a non-toxic working range.

  • Possible Cause 3: Pro-oxidant Effect. At high concentrations or under certain conditions, polyphenols like this compound can act as pro-oxidants, generating reactive oxygen species (ROS) and causing cellular damage.[19]

    • Solution: Lower the concentration of this compound. You can also measure intracellular ROS levels to determine if oxidative stress is the cause of death.

Problem: I am not observing the expected biological effect.

  • Possible Cause 1: Insufficient Concentration or Duration. The concentration of this compound may be too low, or the treatment time may be too short to induce the desired response.

    • Solution: Increase the concentration and/or perform a time-course experiment (e.g., 12, 24, 48, 72 hours) to find the optimal exposure time.

  • Possible Cause 2: Compound Instability. this compound may be unstable or degrade in your cell culture medium over time. Polyphenols can be sensitive to light, pH, and oxidation.[20]

    • Solution: Prepare fresh dilutions from your stock solution for each experiment. Consider refreshing the media with a new dose of this compound for long-term experiments (e.g., every 24 hours).

  • Possible Cause 3: Incorrect Experimental Readout. The assay you are using may not be sensitive enough or appropriate for detecting the specific effect you are studying.

    • Solution: Verify that your assay is working correctly with appropriate positive and negative controls. Consider using an alternative or complementary method to confirm your results.

Problem: My results are not reproducible.

  • Possible Cause 1: Inconsistent Stock Solution. Repeated freeze-thaw cycles of the stock solution can lead to degradation or precipitation of the compound.[1]

    • Solution: Aliquot your stock solution upon preparation to minimize freeze-thaw cycles. Visually inspect the stock for any precipitation before use.

  • Possible Cause 2: Variability in Cell Culture. Variations in cell passage number, confluency, or overall health can significantly impact experimental outcomes.

    • Solution: Use cells within a consistent range of passage numbers. Ensure a consistent seeding density and confluency at the time of treatment. Regularly check for contamination.

  • Possible Cause 3: General Experimental Error. Minor variations in pipetting, incubation times, or reagent preparation can lead to inconsistent results.

    • Solution: Follow a standardized protocol meticulously. If an experiment fails once, repeat it before investing significant time in troubleshooting, as the issue may have been a simple human error.[21]

Troubleshooting_Flowchart Start Experiment Start: Unexpected Results HighDeath High Cell Death? Start->HighDeath NoEffect No Biological Effect? Start->NoEffect Inconsistent Results Not Reproducible? Start->Inconsistent HighDeath->NoEffect No Solvent Check Solvent Control & Final Concentration (<0.5%) HighDeath->Solvent Yes NoEffect->Inconsistent No ConcTime Increase Concentration and/or perform Time-Course NoEffect->ConcTime Yes Stock Check Stock Solution: Aliquot, Avoid Freeze-Thaw Inconsistent->Stock Yes DoseResp Perform Broad Dose-Response (start low) Solvent->DoseResp ROS Consider Pro-oxidant Effect: Measure ROS DoseResp->ROS Stability Check Compound Stability: Use Fresh Dilutions ConcTime->Stability Assay Verify Assay Controls & Sensitivity Stability->Assay Cells Standardize Cell Culture: Passage #, Confluency Stock->Cells

Caption: A decision tree for troubleshooting common issues.

Experimental Protocols & Workflows

Protocol 1: Preparation of this compound Stock Solution
  • Materials: this compound powder, sterile high-quality DMSO, sterile microcentrifuge tubes.

  • Calculation: Determine the mass of this compound needed to achieve the desired stock concentration (e.g., for a 100 mM stock, dissolve 19.82 mg in 1 mL of DMSO).

  • Dissolution: Under sterile conditions (e.g., in a biological safety cabinet), add the calculated volume of DMSO to the vial containing the this compound powder.

  • Mixing: Vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication can be used if necessary.[8]

  • Aliquoting: Dispense the stock solution into small-volume, sterile, light-protected microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C for short-term use (up to one month) or -80°C for long-term storage (up to one year).[1] Avoid repeated freeze-thaw cycles.

Protocol 2: MTT Assay for Cell Viability

This protocol provides a general guideline for assessing the effect of this compound on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[11]

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in fresh culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include "untreated" (medium only) and "solvent" (medium with the highest concentration of DMSO) controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours until a purple formazan (B1609692) precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Measurement: Read the absorbance at 540-570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the results to determine the IC50 value.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_assay Phase 3: Assay & Analysis PrepStock Prepare this compound Stock Solution (in DMSO) Treat Treat Cells with Serial Dilutions of this compound PrepStock->Treat SeedCells Seed Cells in 96-Well Plate SeedCells->Treat Incubate Incubate (e.g., 24-72h) Treat->Incubate AddMTT Add MTT Reagent Incubate->AddMTT Dissolve Dissolve Formazan (DMSO) AddMTT->Dissolve Read Read Absorbance Dissolve->Read Analyze Analyze Data: Calculate % Viability & IC50 Read->Analyze

Caption: A standard workflow for determining this compound cytotoxicity.

Signaling Pathway Diagrams

This compound-Induced Apoptosis

This compound can trigger apoptosis through both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways. It enhances the expression of key executioner caspases, leading to programmed cell death.[1][5]

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway EG This compound Casp8 Caspase-8 EG->Casp8 activates Bax Bax EG->Bax upregulates Bcl2 Bcl-2 EG->Bcl2 downregulates Casp9 Caspase-9 EG->Casp9 activates Bid Bid Casp8->Bid Casp3 Caspase-3 Casp8->Casp3 tBid tBid Bid->tBid tBid->Bax Mito Mitochondrion Bax->Mito Bcl2->Mito CytC Cytochrome c Mito->CytC release CytC->Casp9 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound induces apoptosis via key signaling cascades.
Anti-Inflammatory and Antioxidant Pathways

This compound exerts protective effects by inhibiting pro-inflammatory pathways like PI3K/Akt/NF-κB and activating the cell's own antioxidant defense system through the Nrf2 pathway.[6][13][14]

Protective_Pathways cluster_pi3k PI3K/Akt Pathway cluster_nrf2 Nrf2 Pathway EG This compound Akt Akt EG->Akt inhibits ROS Oxidative Stress (e.g., H₂O₂) EG->ROS scavenges Nrf2 Nrf2 EG->Nrf2 activates PI3K PI3K PI3K->Akt NFkB NF-κB Akt->NFkB Invasion Invasion & Proliferation (MMP-2, MMP-9) NFkB->Invasion NFkB->Invasion CellProtection Cell Protection & Reduced Inflammation Invasion->CellProtection inhibition leads to ROS->Nrf2 ARE ARE (Antioxidant Response Element) Nrf2->ARE Antioxidants Antioxidant Genes (e.g., NQO1) ARE->Antioxidants Antioxidants->CellProtection

References

Ethyl Gallate Aqueous Stability and Degradation: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of ethyl gallate in aqueous solutions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound in aqueous solutions.

Problem 1: Rapid Degradation of this compound in Solution

Symptoms:

  • Loss of this compound concentration over a short period, as confirmed by HPLC analysis.

  • Noticeable change in the solution's color (e.g., yellowing or browning).

  • Appearance of new peaks in the chromatogram, indicating degradation products.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
High pH of the Solution This compound is more susceptible to degradation, particularly hydrolysis and oxidation, in neutral to alkaline conditions.[1][2] Measure the pH of your aqueous solution. If it is above neutral (pH > 7), consider adjusting it to a more acidic pH (e.g., pH 3-5) using a suitable buffer system (e.g., citrate (B86180) or acetate (B1210297) buffer), if compatible with your experimental design.
Elevated Temperature Higher temperatures accelerate the rate of chemical reactions, including the degradation of this compound. Store stock and working solutions at low temperatures (e.g., 2-8°C or frozen at -20°C) when not in use.[3] For experiments conducted at elevated temperatures, be aware of the potential for increased degradation and consider this when interpreting results.
Presence of Dissolved Oxygen As a phenolic compound, this compound is prone to oxidation.[4] To minimize oxidative degradation, it is recommended to degas the aqueous solvent (e.g., by sparging with an inert gas like nitrogen or argon) before dissolving the this compound.[1] Preparing solutions fresh daily is also advisable.
Exposure to Light Light, particularly UV radiation, can induce photodegradation of phenolic compounds.[3] Protect this compound solutions from light by using amber-colored vials or by wrapping the containers in aluminum foil. Conduct experiments under subdued lighting conditions whenever possible.
Presence of Metal Ions Trace metal ions (e.g., iron, copper) can catalyze the oxidation of phenolic compounds. Ensure high-purity water and reagents are used. If metal ion contamination is suspected, consider using a chelating agent like EDTA, if it does not interfere with your experiment.
Microbial Contamination Microbial growth in the aqueous solution can lead to enzymatic degradation of this compound. Prepare solutions using sterile water and under aseptic conditions, especially for long-term experiments. Filtration through a 0.22 µm filter can also help to remove microbial contamination.

Problem 2: Inconsistent or Irreproducible Experimental Results

Symptoms:

  • High variability in this compound concentration between replicate samples.

  • Drifting baseline or appearance of ghost peaks in HPLC analysis.

  • Inconsistent biological activity or analytical response.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Incomplete Dissolution This compound has very slight solubility in water.[2][3] Ensure complete dissolution of this compound. It is recommended to first dissolve it in a small amount of a water-miscible organic solvent like ethanol (B145695) and then dilute it with the aqueous buffer.[1]
Solution Instability during Experiment The degradation of this compound during the course of a lengthy experiment can lead to inconsistent results. Prepare fresh solutions immediately before use. If the experiment is long, periodically sample and analyze the this compound concentration to monitor its stability.
Adsorption to Labware Phenolic compounds can sometimes adsorb to the surface of plastic or glass containers. Consider using silanized glassware or low-adsorption plasticware if you suspect this is an issue.
Improper Sample Handling and Storage Inconsistent sample handling, such as exposure to different temperatures or light conditions, can lead to variable degradation. Standardize your sample preparation and storage procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of this compound in aqueous solutions?

A1: The stability of this compound in aqueous solutions is primarily influenced by pH, temperature, light, and the presence of oxidizing agents or metal ions. Generally, this compound is more stable in acidic conditions and at lower temperatures.[3] Exposure to light and oxygen can promote its degradation.

Q2: What is the main degradation pathway for this compound in water?

A2: The primary degradation pathway for this compound in aqueous solutions is hydrolysis of the ester bond, which yields gallic acid and ethanol. This reaction is catalyzed by both acid and base, but is generally faster under alkaline conditions. Oxidation of the phenolic hydroxyl groups can also occur, leading to the formation of colored degradation products.

Q3: How should I prepare and store aqueous solutions of this compound to maximize stability?

A3: To maximize stability, it is recommended to:

  • Dissolve this compound in a small amount of ethanol before diluting with an acidic aqueous buffer (pH 3-5).[1]

  • Use high-purity, degassed water.

  • Store stock solutions at -20°C in amber-colored vials.[1]

  • Prepare working solutions fresh daily and keep them on ice or at 2-8°C when not in use.[1]

  • Avoid exposure to direct sunlight or strong artificial light.[3]

Q4: What are the expected degradation products of this compound?

A4: The main and most well-documented degradation product of this compound is gallic acid , formed through hydrolysis.[5] Under oxidative conditions, further degradation products may form, including quinone-type compounds, which can contribute to a change in the color of the solution. The exact nature and quantity of these oxidative degradation products can vary depending on the specific conditions (e.g., pH, presence of catalysts).

Q5: Is there a recommended analytical method to monitor the stability of this compound?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable technique for monitoring the stability of this compound. This method allows for the separation and quantification of the intact this compound from its degradation products, such as gallic acid.

Data Presentation

Table 1: Factors Affecting the Stability of this compound in Aqueous Solutions

Factor Effect on Stability Recommendations for Minimizing Degradation
pH Stability decreases as pH increases (less stable in neutral and alkaline solutions).[2]Maintain a slightly acidic pH (e.g., 3-5) using a suitable buffer.
Temperature Degradation rate increases with increasing temperature.[3]Store solutions at low temperatures (2-8°C or -20°C) and minimize exposure to high temperatures during experiments.
Light Exposure to light, especially UV radiation, can cause photodegradation.[3]Use amber vials or protect solutions from light.
Oxygen Prone to oxidation, leading to degradation.[4]Use degassed solvents and prepare solutions fresh. Purging with an inert gas can also be beneficial.[1]
Metal Ions Can catalyze oxidative degradation.Use high-purity water and reagents; consider using a chelating agent like EDTA if necessary.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for a stability-indicating HPLC method. The specific conditions may need to be optimized for your particular instrumentation and experimental needs.

1. Instrumentation and Materials:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
  • This compound reference standard.
  • Gallic acid reference standard.
  • HPLC-grade acetonitrile (B52724) and methanol (B129727).
  • HPLC-grade water.
  • Reagents for buffer preparation (e.g., phosphoric acid, potassium phosphate).

2. Chromatographic Conditions (Example):

  • Mobile Phase A: 0.1% Phosphoric acid in water.
  • Mobile Phase B: Acetonitrile.
  • Gradient Elution: A time-based gradient can be optimized to separate this compound from gallic acid and other potential degradation products. A starting point could be a linear gradient from 10% B to 90% B over 20 minutes.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 25-30°C.
  • Detection Wavelength: 272 nm (a common absorbance maximum for gallate esters).
  • Injection Volume: 10-20 µL.

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound and gallic acid in methanol or a mixture of methanol and water to prepare individual stock solutions (e.g., 1 mg/mL).
  • Working Standard Solutions: Prepare a series of dilutions from the stock solutions in the mobile phase to construct a calibration curve.
  • Sample Preparation: Dilute the aqueous this compound samples with the mobile phase to a concentration within the calibration range.

4. Method Validation:

  • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is crucial for a stability-indicating method and should be demonstrated by showing that the this compound peak is well-resolved from all degradation product peaks in stressed samples.

Protocol 2: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a water/methanol mixture) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature and monitor at shorter time intervals (e.g., 0.5, 1, 2, 4 hours) due to faster degradation. At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
  • Oxidative Degradation: Mix the stock solution with a solution of 3% hydrogen peroxide. Incubate at room temperature for a defined period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample and dilute with mobile phase for HPLC analysis.
  • Thermal Degradation: Place a solution of this compound in a clear vial in an oven at a high temperature (e.g., 80°C) for a defined period. Also, test the solid form of this compound under the same conditions.
  • Photolytic Degradation: Expose a solution of this compound in a clear vial to a light source that provides both UV and visible light (e.g., in a photostability chamber). A control sample should be wrapped in aluminum foil to protect it from light.

3. Analysis:

  • Analyze all stressed samples by the validated stability-indicating HPLC method.
  • Monitor for the decrease in the peak area of this compound and the increase in the peak areas of any degradation products.
  • For identification of unknown degradation products, techniques like LC-MS/MS can be employed.[5]

Visualizations

Ethyl_Gallate_Degradation_Pathway EthylGallate This compound GallicAcid Gallic Acid EthylGallate->GallicAcid Hydrolysis (H₂O, H⁺/OH⁻) Ethanol Ethanol EthylGallate->Ethanol Hydrolysis (H₂O, H⁺/OH⁻) OxidativeProducts Oxidative Degradation Products (e.g., Quinones) EthylGallate->OxidativeProducts Oxidation (O₂, Light, Metal Ions) GallicAcid->OxidativeProducts Further Oxidation Experimental_Workflow_Stability_Testing cluster_prep 1. Sample Preparation cluster_stress 2. Stress Conditions cluster_sampling 3. Sampling cluster_analysis 4. Analysis cluster_data 5. Data Evaluation Prep Prepare this compound Aqueous Solution Stress Incubate under specific conditions (pH, Temp, Light) Prep->Stress Sampling Withdraw aliquots at defined time points Stress->Sampling Analysis Analyze by Stability-Indicating HPLC Method Sampling->Analysis Data Determine remaining this compound and formation of degradants Analysis->Data Troubleshooting_Logic Start Problem: Rapid this compound Degradation Check_pH Is the pH > 7? Start->Check_pH Adjust_pH Action: Adjust to acidic pH (e.g., pH 3-5) Check_pH->Adjust_pH Yes Check_Temp Is the temperature elevated? Check_pH->Check_Temp No Adjust_pH->Check_Temp Lower_Temp Action: Store at lower temp (2-8°C or -20°C) Check_Temp->Lower_Temp Yes Check_Light Is the solution exposed to light? Check_Temp->Check_Light No Lower_Temp->Check_Light Protect_Light Action: Use amber vials or protect from light Check_Light->Protect_Light Yes Check_Oxygen Was the solvent degassed? Check_Light->Check_Oxygen No Protect_Light->Check_Oxygen Degas_Solvent Action: Use degassed solvent and prepare fresh Check_Oxygen->Degas_Solvent No End Problem Resolved Check_Oxygen->End Yes Degas_Solvent->End

References

long-term storage and stability of ethyl gallate powder and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the long-term storage and stability of ethyl gallate powder and solutions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound powder?

A1: this compound powder should be stored in a cool, dry, and well-ventilated area.[1][2] It is important to keep the container tightly sealed and protected from direct sunlight and high temperatures.[1] Contact with metals and strong oxidizing agents should be avoided.[1] For long-term storage, a temperature of -20°C is recommended.[3]

Q2: What is the expected shelf life of this compound powder?

A2: When stored at -20°C, this compound powder is stable for at least four years.[3] At room temperature, it is stable in a closed container under normal handling and storage conditions.[1]

Q3: How should I prepare and store this compound solutions?

A3: this compound is freely soluble in ethanol (B145695) and DMSO, and very slightly soluble in water.[1][2] For aqueous solutions, it is recommended to first dissolve the compound in ethanol and then dilute with the aqueous buffer.[3] Aqueous solutions of this compound are not recommended for storage for more than one day.[3] Stock solutions in DMSO or ethanol can be stored at -20°C for about a month, and for up to a year at -80°C. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solutions.

Q4: What are the known degradation products of this compound?

A4: Under alkaline conditions, this compound can undergo hydrolysis to form gallic acid and ethanol.[4] Oxidation can also occur, leading to the formation of o-quinone derivatives and other degradation products.[4][5]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Precipitation in DMSO stock solution High concentration, improper storage, or multiple freeze-thaw cycles.[6][7]1. Gently warm the solution to try and redissolve the precipitate. 2. If precipitation persists, centrifuge the vial and use the supernatant, being aware that the concentration may be lower than expected. 3. For future preparations, consider using a lower concentration or adding a co-solvent. Store aliquots at -80°C to minimize freeze-thaw cycles.
Color change of the solution (e.g., to yellowish/brown or greenish) Oxidation of the phenolic hydroxyl groups, especially at neutral to alkaline pH or upon exposure to light and air.[8][9]1. Ensure the pH of your solution is slightly acidic if your experiment allows. 2. Prepare solutions fresh whenever possible. 3. Protect solutions from light by using amber vials or wrapping them in foil. 4. Purge the solvent with an inert gas (e.g., nitrogen or argon) before dissolving the this compound to minimize oxidation.[3]
Inconsistent experimental results Degradation of this compound in the experimental medium.1. Confirm the stability of this compound under your specific experimental conditions (e.g., temperature, pH of the cell culture medium). The stability of a similar compound, EGCG, is known to decrease with increasing pH and temperature. 2. Prepare fresh solutions for each experiment. 3. Consider using a stability-indicating analytical method, such as HPLC, to check the integrity of your this compound solution before use.
Low solubility in aqueous media This compound has inherently low water solubility.[1][2]1. Prepare a concentrated stock solution in a water-miscible organic solvent like ethanol or DMSO. 2. Add the stock solution to the aqueous medium with vigorous stirring to ensure proper mixing and prevent immediate precipitation. The final concentration of the organic solvent in your aqueous medium should be kept low to avoid affecting your experiment.

Data on Stability

Table 1: Storage and Stability of this compound Powder

Parameter Condition Recommendation/Observation Reference
Storage Temperature Long-term-20°C[3]
Short-termRoom Temperature[1]
Shelf Life -20°C≥ 4 years[3]
Storage Conditions GeneralCool, dry, well-ventilated, protected from light.[1][2]
Incompatibilities Strong oxidizing agents, high temperatures, direct sunlight, metals.[1]

Table 2: Stability of this compound Solutions (Inferred from EGCG data)

Solvent pH Temperature Stability Reference
Aqueous Buffer2.2 - 4.025°CRelatively Stable
Aqueous Buffer> 6.025°CProne to degradation and color change[8]
Aqueous BufferNeutral37°C (Cell Culture)Low stability, rapid degradation[10]
DMSO/EthanolN/A-20°CStable for ~1 month
DMSO/EthanolN/A-80°CStable for up to 1 year

Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Accurately weigh the desired amount of this compound powder in a sterile container.

  • Add the appropriate volume of solvent (e.g., DMSO or ethanol) to achieve the desired concentration.

  • Vortex or sonicate the mixture until the this compound is completely dissolved.

  • For long-term storage, filter-sterilize the solution and dispense it into sterile, amber-colored aliquots.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Stability-Indicating HPLC Method (Adapted from methods for gallates)

This method can be used to assess the purity of this compound and detect the presence of its primary degradation product, gallic acid.

  • Mobile Phase: A gradient of 0.2% phosphoric acid in water (Solvent A) and methanol (B129727) (Solvent B).

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[11]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 272 nm.[12]

  • Injection Volume: 20 µL.

  • Procedure:

    • Prepare a standard solution of this compound and a separate standard solution of gallic acid in the mobile phase.

    • Inject the standards to determine their retention times.

    • Inject the this compound sample to be analyzed.

    • The peak area of this compound can be used to quantify its concentration, while the appearance of a peak at the retention time of gallic acid indicates degradation.

Visualizations

Experimental Workflow for Stability Testing

experimental_workflow Workflow for this compound Stability Assessment cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Data Interpretation prep_powder This compound Powder prep_solution Prepare Solutions (e.g., in buffer at different pH) prep_powder->prep_solution stress_humidity Humidity (for powder) prep_powder->stress_humidity Expose powder stress_temp Temperature (e.g., 4°C, 25°C, 40°C) prep_solution->stress_temp Expose samples stress_light Photostability (ICH Q1B guidelines) prep_solution->stress_light Expose samples analysis_hplc HPLC Analysis (Purity & Degradation Products) stress_temp->analysis_hplc Analyze at time points analysis_visual Visual Inspection (Color, Precipitation) stress_temp->analysis_visual stress_light->analysis_hplc Analyze at time points stress_light->analysis_visual stress_humidity->analysis_hplc Analyze at time points stress_humidity->analysis_visual results_kinetics Determine Degradation Kinetics analysis_hplc->results_kinetics results_shelf_life Estimate Shelf Life results_kinetics->results_shelf_life

Caption: Workflow for assessing the stability of this compound.

Signaling Pathway: Nrf2 Activation by this compound

nrf2_pathway This compound-Mediated Nrf2 Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EG This compound ROS Oxidative Stress EG->ROS induces Keap1 Keap1 ROS->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 sequesters Ub Ubiquitin Proteasome Proteasome Degradation Nrf2->Proteasome degradation Nrf2_n Nrf2 Nrf2->Nrf2_n translocation Ub->Nrf2 ubiquitination ARE ARE (Antioxidant Response Element) Nrf2_n->ARE binds to Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes activates transcription

Caption: Nrf2 activation pathway induced by this compound.

Signaling Pathway: Caspase Activation by this compound

caspase_pathway This compound-Induced Apoptosis via Caspase Activation cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway EG This compound Caspase8 Caspase-8 EG->Caspase8 activates Mitochondria Mitochondria EG->Mitochondria induces stress Caspase3 Caspase-3 Caspase8->Caspase3 activates Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: Caspase activation pathway initiated by this compound.

References

Technical Support Center: Preventing Ethyl Gallate Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing ethyl gallate in their experiments, ensuring its proper dissolution and stability in cell culture media is critical for obtaining accurate and reproducible results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with this compound precipitation.

Frequently Asked Questions (FAQs)

Q1: What are the solubility properties of this compound?

This compound is a compound with limited solubility in aqueous solutions like cell culture media. It is classified as slightly soluble in water but is freely soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695).[1]

Q2: Why does my this compound precipitate when I add it to my cell culture medium?

Precipitation of this compound upon addition to aqueous cell culture media is a common issue stemming from its hydrophobic nature. When a concentrated stock solution of this compound in an organic solvent (like DMSO) is rapidly diluted into the aqueous environment of the media, the compound can crash out of solution, forming a precipitate.

Q3: What is the recommended solvent for preparing an this compound stock solution?

For cell culture applications, sterile dimethyl sulfoxide (DMSO) or ethanol are the most common and effective solvents for preparing a high-concentration stock solution of this compound.[1]

Q4: What is the maximum recommended final concentration of DMSO in my cell culture?

To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally at or below 0.1%. While some cell lines may tolerate up to 0.5%, it is crucial to perform a vehicle control (media with the same final DMSO concentration without this compound) to assess any potential effects of the solvent on your cells.

Q5: Can the pH of the cell culture medium affect this compound stability?

Yes, the pH of the medium can influence the stability of gallate compounds. For the related compound epigallocatechin gallate (EGCG), stability decreases as the pH increases (becomes more alkaline).[2] Cell culture media are typically buffered to a physiological pH of around 7.2-7.4. Changes in pH, which can occur due to factors like improper incubator CO2 levels, can potentially affect the stability and solubility of this compound.

Troubleshooting Guide

This guide addresses specific issues you may encounter with this compound precipitation during your experiments.

Problem Possible Cause Solution
Immediate precipitation upon adding this compound stock solution to media. 1. High final concentration: The final concentration of this compound in the media exceeds its solubility limit. 2. Rapid dilution: The concentrated DMSO/ethanol stock was added too quickly to the media. 3. Low temperature: The cell culture medium was at room temperature or refrigerated.1. Determine the maximum soluble concentration: Perform a solubility test to find the highest concentration of this compound that remains in solution in your specific cell culture medium under your experimental conditions. 2. Use a serial dilution method: Instead of adding the concentrated stock directly, perform an intermediate dilution step in pre-warmed media. Add the stock solution dropwise while gently vortexing or swirling the media. 3. Pre-warm your media: Always use cell culture media that has been pre-warmed to 37°C before adding the this compound stock solution.
Precipitation observed after a few hours of incubation. 1. Compound instability: this compound may be degrading over time at 37°C and physiological pH. 2. Interaction with media components: this compound may be interacting with components in the media, such as proteins in fetal bovine serum (FBS), leading to the formation of insoluble complexes over time. 3. Evaporation: Evaporation of media from the culture plates can increase the concentration of this compound, leading to precipitation.1. Prepare fresh solutions: Prepare your final working solution of this compound immediately before use. For long-term experiments, consider replenishing the media with freshly prepared this compound at regular intervals. 2. Evaluate the effect of serum: Test the solubility and stability of this compound in both serum-free and serum-containing media. Serum proteins like albumin can sometimes help to stabilize hydrophobic compounds. 3. Maintain proper humidity: Ensure your cell culture incubator has adequate humidity to minimize evaporation.
Cloudiness or film observed on the surface of the culture medium. 1. Fine precipitation: The compound may be forming very fine, dispersed precipitates that appear as cloudiness. 2. Microbial contamination: Bacterial or fungal contamination can also cause turbidity in the culture medium.1. Microscopic examination: Observe a sample of the cloudy medium under a microscope to distinguish between chemical precipitate and microbial contamination. 2. Filter the final solution: After preparing the final working solution, you can try filtering it through a 0.22 µm sterile filter to remove any fine precipitates before adding it to your cells.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubility
Dimethyl sulfoxide (DMSO)≥ 100 mg/mL
Ethanol~30 mg/mL[1]
Ethanol:PBS (pH 7.2) (1:2)~0.30 mg/mL[1]

Experimental Protocols

Protocol 1: Preparation of a Concentrated this compound Stock Solution

This protocol describes the preparation of a 100 mM this compound stock solution in DMSO.

Materials:

  • This compound powder

  • Sterile, anhydrous dimethyl sulfoxide (DMSO)

  • Sterile, conical tube

  • Vortex mixer

Methodology:

  • In a sterile conical tube, weigh out the appropriate amount of this compound powder to achieve a final concentration of 100 mM.

  • Add the required volume of sterile DMSO to the tube.

  • Vortex the tube vigorously until the this compound is completely dissolved. Visually inspect the solution to ensure there are no remaining solid particles.

  • Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution of this compound in Cell Culture Medium

This protocol provides a step-by-step method for diluting the concentrated stock solution to a final concentration of 10 µM in cell culture medium, while maintaining a final DMSO concentration of 0.1%.

Materials:

  • 100 mM this compound stock solution in DMSO

  • Sterile cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or incubator at 37°C

Methodology:

  • Pre-warm the cell culture medium to 37°C.

  • Intermediate Dilution (1:100): In a sterile microcentrifuge tube, add 2 µL of the 100 mM this compound stock solution to 198 µL of the pre-warmed cell culture medium. This creates a 1 mM intermediate solution with 1% DMSO. Vortex gently to mix.

  • Final Dilution (1:100): Add 10 µL of the 1 mM intermediate solution to 990 µL of pre-warmed cell culture medium in your culture vessel (e.g., a well of a 6-well plate containing cells). This will result in a final this compound concentration of 10 µM and a final DMSO concentration of 0.1%.

  • Gently swirl the culture vessel to ensure even distribution of the compound.

Visualizations

experimental_workflow cluster_stock_prep Stock Solution Preparation cluster_working_prep Working Solution Preparation stock_powder This compound Powder dissolve Dissolve & Vortex stock_powder->dissolve stock_dmso 100% DMSO stock_dmso->dissolve stock_100mM 100 mM Stock Solution dissolve->stock_100mM intermediate_dilution Intermediate Dilution (1:100) stock_100mM->intermediate_dilution prewarmed_media1 Pre-warmed (37°C) Cell Culture Medium prewarmed_media1->intermediate_dilution intermediate_solution 1 mM Intermediate Solution (1% DMSO) intermediate_dilution->intermediate_solution final_dilution Final Dilution (1:100) intermediate_solution->final_dilution prewarmed_media2 Pre-warmed (37°C) Cell Culture Medium in Plate prewarmed_media2->final_dilution final_solution 10 µM Final Solution (0.1% DMSO) final_dilution->final_solution Add to Cells Add to Cells final_solution->Add to Cells troubleshooting_flowchart cluster_immediate Immediate Precipitation cluster_delayed Delayed Precipitation start Precipitation Observed? check_concentration Is final concentration too high? start->check_concentration Yes, immediate check_stability Is the compound unstable? start->check_stability Yes, after time check_dilution Was dilution too rapid? check_concentration->check_dilution solution_concentration Perform solubility test. check_concentration->solution_concentration Yes check_temp Was media cold? check_dilution->check_temp solution_dilution Use serial dilution. check_dilution->solution_dilution Yes solution_temp Pre-warm media to 37°C. check_temp->solution_temp Yes check_interaction Interaction with media components? check_stability->check_interaction solution_stability Prepare fresh solutions. check_stability->solution_stability Possible check_evaporation Is media evaporating? check_interaction->check_evaporation solution_interaction Test with/without serum. check_interaction->solution_interaction Possible solution_evaporation Ensure proper humidity. check_evaporation->solution_evaporation Possible

References

addressing autofluorescence of ethyl gallate in imaging studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address the challenge of ethyl gallate autofluorescence in imaging studies.

FAQs: Understanding this compound Autofluorescence

Q1: What is autofluorescence and why is it a problem when imaging this compound?

A1: Autofluorescence is the natural tendency of biological structures and compounds, including this compound, to emit light after being excited by a light source.[1] This becomes problematic in fluorescence imaging because it can mask the specific signal from your intended fluorescent labels, leading to a poor signal-to-noise ratio and making it difficult to interpret the results.[2]

Q2: How can I confirm that the background fluorescence I'm seeing is from this compound or the sample itself?

A2: To identify the source of autofluorescence, you must prepare and image an unstained control sample.[2][3] This control should go through all the same preparation steps as your experimental samples, including fixation and treatment with this compound, but without the addition of any fluorescently labeled antibodies or probes. If you observe fluorescence in this unstained sample, it confirms the presence of autofluorescence originating from the tissue, the fixation process, or the this compound itself.[4][5]

Q3: What are the expected autofluorescence wavelengths for this compound?

A3: While a definitive, standardized spectrum for this compound is not broadly published, it belongs to the phenolic compound family. Phenolic compounds typically exhibit autofluorescence when excited by ultraviolet (UV) or blue light, with emission in the blue-to-green region of the spectrum (approximately 400–550 nm).[6][7][8] A related compound, (-)-epigallocatechin (B1671488) 3-O-gallate (EGCG), fluoresces with an excitation maximum around 275 nm and an emission peak between 350 and 400 nm.[9] It is crucial to experimentally determine the emission spectrum of autofluorescence in your specific setup by performing a lambda scan (spectral scan) on an unstained control sample.[10]

Q4: Can the cellular environment affect the autofluorescence of this compound?

A4: Yes. The fluorescence properties of phenolic compounds can be significantly influenced by their local environment, including solvent polarity and pH.[9] Interactions with cellular components and macromolecules can also alter the fluorescence intensity and spectral characteristics. Therefore, it is important to maintain consistent buffer and media conditions throughout your experiments.

Troubleshooting Guide: Mitigating Autofluorescence

If you have confirmed that autofluorescence is impacting your imaging results, follow this logical workflow to diagnose and resolve the issue.

start High Background or Low Signal-to-Noise Detected check_control Step 1: Image Unstained Control (Sample + Fixative + this compound, No Fluorophore) start->check_control is_af Is Autofluorescence (AF) Present? check_control->is_af no_af Issue is likely non-specific antibody binding or other artifact. Review staining protocol. is_af->no_af No optimization Step 2: Optimization Strategies is_af->optimization Yes sub_op optimization->sub_op op_fluor A) Choose Optimal Fluorophores (Far-Red / NIR Emitters) sub_op->op_fluor op_fix B) Optimize Fixation Protocol (e.g., reduce time, try methanol) sub_op->op_fix reduction Step 3: Active Reduction Techniques op_fluor->reduction op_fix->reduction sub_red reduction->sub_red red_quench A) Chemical Quenching (e.g., Sudan Black B, TrueBlack™) sub_red->red_quench red_bleach B) Photobleaching (Pre-staining light exposure) sub_red->red_bleach red_unmix C) Computational Correction (Spectral Unmixing) sub_red->red_unmix image Acquire Final Image red_quench->image red_bleach->image red_unmix->image

Caption: Troubleshooting workflow for addressing this compound autofluorescence.

Data Presentation: Comparison of Mitigation Techniques

The table below summarizes common methods for reducing autofluorescence.

Technique Principle Pros Cons Best For Citations
Optimized Fluorophore Selection Avoids spectral overlap by using fluorophores that emit in the far-red (>650 nm) or near-infrared (NIR) range, where autofluorescence is naturally lower.Simple, non-destructive, requires no extra steps.Limited by microscope detection capabilities; some AF may persist even in the far-red range.Tissues with known AF in blue/green channels (e.g., collagen, NADH).[10][11][12]
Chemical Quenching A reagent (e.g., Sudan Black B, TrueBlack™) is applied to the sample to absorb fluorescence energy or otherwise quench the autofluorescent molecules.Effective for specific sources of AF like lipofuscin.Can sometimes quench the desired signal; may introduce its own background signal in certain channels.Tissues with high lipofuscin content (e.g., brain, aged tissues).[11][13][14]
Photobleaching The sample is exposed to high-intensity light before staining to permanently destroy the autofluorescent molecules.Effective, low-cost, and does not affect subsequent antibody staining.Can be time-consuming; requires a dedicated light source (e.g., LED array).Formalin-fixed tissues and samples with lipofuscin.[10][15][16]
Spectral Unmixing A computational technique that treats autofluorescence as a separate "color". The unique emission spectrum of the AF is measured from a control and then mathematically subtracted from the final multi-color image.Highly effective and precise; can separate multiple overlapping signals.Requires a confocal microscope with spectral imaging capabilities and appropriate software; adds complexity to image acquisition and analysis.Complex samples with multiple fluorophores and significant, unavoidable autofluorescence.[17][18][19]

Experimental Protocols

Protocol 1: Chemical Quenching with Sudan Black B

This protocol is effective for reducing lipofuscin-induced autofluorescence.[13]

  • Rehydration: Rehydrate formalin-fixed, paraffin-embedded tissue sections through a series of ethanol (B145695) washes (100%, 95%, 70%) to distilled water.

  • Staining: Complete your standard immunofluorescence staining protocol (primary and secondary antibody incubations).

  • Preparation of Quenching Solution: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Stir for 10-15 minutes and filter through a 0.2 µm filter to remove undissolved particles.

  • Quenching: Incubate the slides in the Sudan Black B solution for 10-20 minutes at room temperature in the dark.

  • Washing: Briefly wash the slides in 70% ethanol to remove excess Sudan Black B, followed by several thorough washes in PBS.

  • Mounting: Mount the coverslip using an anti-fade mounting medium.

Note: Sudan Black B can introduce background fluorescence in the red and far-red channels, so it is best used when imaging in the green channel (e.g., FITC, Alexa Fluor 488).[13]

Protocol 2: Pre-Staining Photobleaching

This method uses a high-intensity light source to eliminate autofluorescence before the application of fluorescent probes.[15]

  • Sample Preparation: Prepare tissue sections on slides as per your standard protocol (e.g., deparaffinization and rehydration).

  • Antigen Retrieval (if required): Perform any necessary antigen retrieval steps.

  • Photobleaching: Place the slides in a humidified chamber filled with PBS. Position the slides under a broad-spectrum, high-intensity LED light source.

  • Exposure: Irradiate the samples for 2-8 hours. The optimal time should be determined empirically but significant reduction can be seen after a few hours.[20]

  • Staining: After photobleaching, proceed with your standard immunofluorescence staining protocol, starting with the blocking step.

  • Imaging: Mount and image the slides. The autofluorescence from sources like fixation and lipofuscin should be significantly reduced.[15]

Protocol 3: Workflow for Spectral Imaging and Linear Unmixing

This computational approach requires a spectral confocal microscope.

  • Prepare Control Samples: You will need two types of controls:

    • Unstained Control: A sample prepared with fixative and this compound but NO fluorescent labels. This is used to capture the "autofluorescence spectrum."[17]

    • Single-Stain Controls: Samples stained with only ONE of your fluorophores each. This is to acquire the pure reference spectrum for each of your labels.

  • Acquire Reference Spectra:

    • On the unstained sample, perform a "lambda scan" (also called spectral scan or λ-stack) to record the intensity of emission at a series of narrow wavelength bands. This is your autofluorescence reference spectrum.[10]

    • Repeat this process for each of your single-stained control slides to get a pure reference spectrum for each fluorophore.

  • Acquire Image of Experimental Sample: Using the same settings, perform a lambda scan on your fully stained experimental sample. This image will contain a mix of signals from all your fluorophores plus the autofluorescence.

  • Perform Linear Unmixing: In the microscope's analysis software, use the linear unmixing function.[19]

    • Input the reference spectra you collected for autofluorescence and for each of your fluorophores.

    • The software algorithm will then calculate the contribution of each reference spectrum to the mixed signal in every pixel of your experimental image.

    • The final output will be a set of images where the signal from each fluorophore and the autofluorescence have been separated into their own channels. You can then discard the autofluorescence channel.[19][21]

This compound Signaling Pathways

This compound is known to modulate several key cellular signaling pathways. Understanding these pathways is often the goal of imaging studies.

1. Akt/NF-κB Signaling Pathway

This compound has been shown to suppress proliferation and invasion in human breast cancer cells by inhibiting the PI3K/Akt pathway, which in turn prevents the activation of the transcription factor NF-κB.[22]

EG This compound PI3K PI3K EG->PI3K Akt Akt PI3K->Akt IkB IκBα Akt->IkB | (Prevents  Degradation) NFkB NF-κB Akt->NFkB  (Promotes   Activation) IkB->NFkB | (Sequesters in  Cytoplasm) Nucleus Nucleus NFkB->Nucleus Translocation Proliferation Cell Proliferation & Invasion Nucleus->Proliferation Gene Transcription

Caption: this compound inhibits the PI3K/Akt/NF-κB signaling pathway.[22]

2. Nrf2 Antioxidant Pathway

This compound can protect against acute lung injury and oxidative stress by activating the Nrf2 signaling pathway, which upregulates the expression of antioxidant enzymes.[23]

EG This compound Keap1 Keap1 EG->Keap1  Inhibits  Interaction ROS Oxidative Stress (e.g., H₂O₂) ROS->Keap1 Nrf2 Nrf2 Keap1->Nrf2 | (Promotes  Degradation) Nucleus Nucleus Nrf2->Nucleus Translocation ARE Antioxidant Response Element (ARE) Nucleus->ARE Binds to Protection Cytoprotection ARE->Protection Upregulates Antioxidant Genes

Caption: this compound activates the Nrf2 antioxidant response pathway.[23]

3. Caspase-Dependent Apoptosis Pathway

This compound can induce apoptosis (programmed cell death) by activating the death receptor-dependent pathway, leading to the enhanced expression and activation of caspases.[24]

EG This compound DeathReceptor Death Receptor Pathway EG->DeathReceptor Activates Casp8 Caspase-8 DeathReceptor->Casp8 Bid Bid Casp8->Bid Casp3 Caspase-3 (Executioner) Casp8->Casp3 Direct Activation tBid tBid Bid->tBid Cleavage Casp9 Caspase-9 tBid->Casp9 Activates Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound induces apoptosis via caspase activation.[24]

References

minimizing ethyl gallate degradation during experimental procedures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of ethyl gallate during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is an ester of gallic acid, a phenolic compound known for its antioxidant properties.[1] The stability of this compound is crucial for obtaining accurate and reproducible experimental results, as degradation can lead to a loss of its biological activity.

Q2: What are the main factors that cause this compound degradation?

A2: The primary factors contributing to the degradation of this compound are pH, temperature, light exposure, and the presence of oxidizing agents.[1]

Q3: How does pH affect the stability of this compound?

A3: this compound is most stable in acidic conditions (pH < 4).[2][3] As the pH increases towards neutral and alkaline conditions, its degradation rate significantly increases.[3]

Q4: Is this compound sensitive to light?

A4: Yes, like many phenolic compounds, this compound can undergo photodegradation when exposed to light, particularly UV radiation.[4][5]

Q5: What are the common degradation products of this compound?

A5: The primary and most well-documented degradation product of this compound is gallic acid, formed through the hydrolysis of the ester bond.[6][7] Under oxidative conditions, further degradation to quinone-type products can occur.[1][8]

Troubleshooting Guides

Issue 1: Rapid Loss of this compound in Solution
Possible Cause Troubleshooting/Prevention Strategy
High pH of the solvent or buffer Maintain the pH of the solution below 4 for maximum stability.[3] If the experimental conditions require a higher pH, prepare the this compound solution immediately before use and minimize the time it spends in the high pH environment.
Exposure to light Protect solutions containing this compound from light by using amber vials or wrapping containers in aluminum foil.[1] Minimize exposure to ambient light during experimental manipulations.
Elevated temperature Prepare and store this compound solutions at low temperatures (e.g., 2-8 °C for short-term storage, -20 °C for long-term storage).[1] Avoid heating solutions unless absolutely necessary.
Presence of oxidizing agents Use de-gassed solvents to minimize dissolved oxygen.[1] Consider working under an inert atmosphere (e.g., nitrogen or argon) for sensitive experiments. The addition of a sacrificial antioxidant, such as ascorbic acid, may also help protect this compound from oxidation.[1]
Issue 2: Appearance of Unidentified Peaks in Chromatography
Possible Cause Troubleshooting/Prevention Strategy
Degradation of this compound The primary degradation product is gallic acid, which will have a different retention time in reverse-phase HPLC (typically eluting earlier than this compound).[6] Other minor peaks could be oxidation products. To confirm, analyze a sample of pure gallic acid under the same chromatographic conditions.
Contamination of glassware or solvents Ensure all glassware is thoroughly cleaned and rinsed with high-purity solvent. Use fresh, high-quality solvents for all experiments.

Data Presentation: Factors Affecting this compound Stability

Table 1: Effect of pH on the Stability of a Related Compound (EGCG)
pHTemperature (°C)Degradation Rate Constant (s⁻¹)
3.0251.06 x 10⁻⁷[3]
8.01358.83 x 10⁻²[3]

As shown, the degradation rate is significantly lower at an acidic pH.

Table 2: Thermal Stability of this compound

Data obtained from Thermogravimetric Analysis (TGA) at a heating rate of 10 °C/min under a nitrogen atmosphere.

Temperature for Weight LossTemperature (°C)
T20 (20% weight loss)~273[1]
T50 (50% weight loss)Not Specified
T90 (90% weight loss)Not Specified

This indicates that this compound is thermally stable up to relatively high temperatures.

Experimental Protocols

Protocol 1: HPLC-UV Method for Quantification of this compound and Gallic Acid

This protocol is adapted from validated methods for the analysis of gallate esters.[9][10][11]

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of an acidified aqueous solution and an organic solvent. For example, a mixture of 0.1% acetic acid in water (Solvent A) and methanol (B129727) (Solvent B).[9]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 276 nm.[9]

  • Injection Volume: 10-20 µL.

2. Standard Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

  • Prepare a stock solution of gallic acid (e.g., 1 mg/mL) in methanol.

  • From the stock solutions, prepare a series of working standards of known concentrations by diluting with the mobile phase.

3. Sample Preparation:

  • Dilute the experimental sample with the mobile phase to a concentration within the linear range of the standard curve.

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. Analysis:

  • Inject the standards and samples onto the HPLC system.

  • Identify and quantify this compound and gallic acid based on their retention times and the peak areas relative to the standard curves.

Protocol 2: LC-MS/MS Method for Sensitive Quantification of this compound and Gallic Acid

This protocol is based on a published method for the analysis of this compound and its primary metabolite.[6]

1. Instrumentation and Conditions:

  • LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reverse-phase column (e.g., Zorbax SB-C18, 2.1 x 50 mm, 3.5 µm).[6]

  • Mobile Phase: An isocratic mixture of methanol, acetonitrile, and 10 mM ammonium (B1175870) acetate (B1210297) containing 0.1% formic acid (e.g., 10:25:65, v/v/v).[6]

  • Flow Rate: 0.25 mL/min.[6]

  • Ionization Mode: ESI in negative mode.[6]

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode.

2. Standard and Sample Preparation:

  • Follow the same procedures as for the HPLC-UV method, ensuring high purity solvents and reagents suitable for mass spectrometry are used.

3. Analysis:

  • Optimize the MRM transitions for this compound and gallic acid by infusing standard solutions into the mass spectrometer.

  • Inject the standards and samples for quantitative analysis.

Visualizations

cluster_factors Factors Promoting Degradation cluster_ethyl_gallate cluster_degradation Degradation Pathways cluster_products Degradation Products High_pH High pH (>4) Hydrolysis Hydrolysis High_pH->Hydrolysis Elevated_Temp Elevated Temperature Elevated_Temp->Hydrolysis Light_Exposure Light Exposure (UV) Oxidation Oxidation Light_Exposure->Oxidation Oxidizing_Agents Oxidizing Agents (O2) Oxidizing_Agents->Oxidation Ethyl_Gallate This compound (Stable) Ethyl_Gallate->Hydrolysis Ethyl_Gallate->Oxidation Gallic_Acid Gallic Acid Hydrolysis->Gallic_Acid Quinones Quinone Products Oxidation->Quinones

Caption: Factors and pathways of this compound degradation.

Start Start: Prepare this compound Solution Prepare_Solvent Prepare Solvent (e.g., Buffer, Media) - Adjust to acidic pH (<4) if possible - De-gas to remove oxygen Start->Prepare_Solvent Dissolve_EG Dissolve this compound - Use amber vials - Prepare fresh before use Prepare_Solvent->Dissolve_EG Experiment Perform Experiment - Minimize light exposure - Maintain low temperature if possible Dissolve_EG->Experiment Storage Short/Long-Term Storage - Store at 2-8°C or -20°C - Protect from light Dissolve_EG->Storage If not for immediate use Analysis Sample Analysis (e.g., HPLC) - Analyze samples promptly Experiment->Analysis

Caption: Workflow for minimizing this compound degradation.

References

Technical Support Center: Enhancing the Oral Bioavailability of Ethyl Gallate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the oral bioavailability of ethyl gallate.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors limiting the oral bioavailability of this compound?

A1: The oral bioavailability of this compound is primarily limited by three main factors:

  • Low Aqueous Solubility: this compound is very slightly soluble in water, which can limit its dissolution in the gastrointestinal fluids, a prerequisite for absorption.[1][2]

  • Poor Membrane Permeability: While more lipophilic than its parent compound, gallic acid, this compound's ability to permeate the intestinal membrane can still be a limiting factor. Studies on similar alkyl gallates show that permeability is dependent on the alkyl chain length.[3][4]

  • Extensive First-Pass Metabolism: Like many phenolic compounds, this compound is susceptible to rapid and extensive metabolism in the gut and liver before it can reach systemic circulation.[5][6][7] This can lead to the formation of less active metabolites.

Q2: What is the main metabolite of this compound observed in vivo?

A2: The major metabolite of this compound found in rat plasma is gallic acid.[8][9][10] This indicates that hydrolysis of the ester bond is a significant metabolic pathway.

Q3: What are the most promising strategies to enhance the oral bioavailability of this compound?

A3: Several formulation strategies have shown promise for improving the oral bioavailability of similar phenolic compounds and can be applied to this compound:

  • Nanoparticle-based Delivery Systems: Encapsulating this compound into nanoparticles, such as solid lipid nanoparticles (SLNs) or polymeric nanoparticles, can protect it from degradation in the gastrointestinal tract, improve its solubility, and enhance its uptake by intestinal cells.[11][12]

  • Liposomal Formulations: Liposomes can encapsulate this compound, protecting it from the harsh environment of the gut and facilitating its transport across the intestinal membrane.[13][14]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations can improve the solubilization and absorption of poorly water-soluble compounds like this compound.

Q4: Are there any analytical methods available for quantifying this compound in biological samples?

A4: Yes, a sensitive and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the simultaneous determination of this compound and its major metabolite, gallic acid, in rat plasma.[8][9][10] High-performance liquid chromatography (HPLC) methods are also available.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments aimed at improving the oral bioavailability of this compound.

Problem Possible Cause(s) Troubleshooting Steps Expected Outcome
Low in vitro dissolution rate of this compound formulation. 1. Poor solubility of this compound. 2. Inappropriate formulation components. 3. Suboptimal formulation process.1. Incorporate solubility enhancers such as co-solvents, surfactants, or cyclodextrins into the formulation. 2. Screen different polymers, lipids, and emulsifiers to identify a combination that improves this compound's dissolution. 3. Optimize formulation parameters like homogenization speed, sonication time, or solvent evaporation rate.An increased dissolution rate and a higher concentration of dissolved this compound in the dissolution medium.
High variability in in vitro permeability results using Caco-2 cell monolayers. 1. Compromised integrity of Caco-2 cell monolayers. 2. Efflux of this compound by transporters like P-glycoprotein (P-gp). 3. Non-specific binding of this compound to experimental apparatus.1. Regularly measure the transepithelial electrical resistance (TEER) of the cell monolayers to ensure their integrity. 2. Conduct permeability studies in the presence of known efflux pump inhibitors (e.g., verapamil) to assess the involvement of active transport. 3. Use low-binding plates and centrifuge tubes to minimize the loss of the compound.Consistent and reproducible permeability data, allowing for a more accurate assessment of this compound's transport across the intestinal epithelium.
Low oral bioavailability in animal studies despite promising in vitro results. 1. Rapid first-pass metabolism in the liver and/or gut wall. 2. Instability of the formulation in the gastrointestinal tract. 3. Inadequate absorption due to physiological barriers.1. Co-administer this compound with inhibitors of metabolic enzymes (e.g., piperine, a known inhibitor of cytochrome P450 enzymes). 2. Use enteric-coated formulations or nanoparticles to protect this compound from the acidic environment of the stomach and enzymatic degradation. 3. Incorporate permeation enhancers into the formulation to facilitate the transport of this compound across the intestinal mucosa.Increased plasma concentrations of this compound and a higher area under the curve (AUC) in pharmacokinetic studies.
Difficulty in quantifying this compound in plasma samples. 1. Low plasma concentrations of this compound. 2. Interference from plasma matrix components. 3. Degradation of this compound during sample processing and storage.1. Develop a highly sensitive analytical method, such as LC-MS/MS, with a low limit of quantification. 2. Optimize the sample preparation procedure, including protein precipitation and liquid-liquid or solid-phase extraction, to remove interfering substances. 3. Add a stabilizing agent (e.g., ascorbic acid) to plasma samples immediately after collection and store them at -80°C to prevent degradation.Accurate and reproducible quantification of this compound in plasma, enabling reliable pharmacokinetic analysis.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₉H₁₀O₅[15][16]
Molecular Weight 198.17 g/mol [15][16]
Melting Point 149-154 °C[1][2]
Water Solubility Very slightly soluble/Slightly soluble[1][2]
Solubility in Ethanol Freely soluble[1][2]
logP (o/w) 1.30 - 1.48[17][18]
pKa (Strongest Acidic) 8.11[18]

Table 2: Pharmacokinetic Parameters of this compound in Rats (Intragastric Administration)

ParameterValueReference(s)
Tmax (h) ~1.3[8][9][10]
Cmax (ng/mL) ~475[8][9][10]
t1/2 (h) ~2.2[8][9][10]
AUC (ng·h/mL) ~1140[8][9][10]

Note: These values are approximate and can vary depending on the dose and formulation.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol is adapted from methods used for the encapsulation of similar phenolic compounds like EGCG.[12]

Materials:

  • This compound

  • Lipid (e.g., glyceryl monostearate, stearic acid)

  • Surfactant (e.g., Poloxamer 188, Tween® 80)

  • Purified water

Method:

  • Preparation of the Lipid Phase: Melt the lipid at a temperature approximately 5-10°C above its melting point. Dissolve the this compound in the molten lipid.

  • Preparation of the Aqueous Phase: Dissolve the surfactant in purified water and heat to the same temperature as the lipid phase.

  • Emulsification: Add the hot aqueous phase to the hot lipid phase under high-speed homogenization (e.g., 10,000 rpm) for a specified time (e.g., 10-15 minutes) to form a hot oil-in-water emulsion.

  • Nanoparticle Formation: Cool the hot emulsion down to room temperature under gentle stirring. The lipid will solidify, forming the SLNs.

  • Characterization: Characterize the resulting SLN dispersion for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Protocol 2: In Vivo Oral Bioavailability Study in a Rat Model

This protocol is based on pharmacokinetic studies of this compound in rats.[8][9][10]

Animals:

  • Male Sprague-Dawley rats (200-250 g)

Procedure:

  • Fasting: Fast the rats overnight (12-18 hours) before the experiment, with free access to water.

  • Dosing: Administer the this compound formulation (e.g., suspension, solution, or nanoformulation) orally via gavage at a specific dose.

  • Blood Sampling: Collect blood samples (approximately 0.3 mL) from the tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) after dosing.

  • Plasma Separation: Centrifuge the blood samples (e.g., 4000 rpm for 10 minutes) to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • LC-MS/MS Analysis: Quantify the concentration of this compound and its metabolite, gallic acid, in the plasma samples using a validated LC-MS/MS method.[8][9][10]

  • Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, t1/2, AUC) using appropriate software.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_outcome Outcome prep_sln Prepare SLNs dissolution Dissolution Testing prep_sln->dissolution prep_lipo Prepare Liposomes prep_lipo->dissolution prep_sedds Prepare SEDDS prep_sedds->dissolution permeability Caco-2 Permeability dissolution->permeability stability GIT Stability permeability->stability pk_study Pharmacokinetic Study (Rat Model) stability->pk_study analysis LC-MS/MS Analysis pk_study->analysis bioavailability Enhanced Oral Bioavailability analysis->bioavailability

Caption: Experimental workflow for enhancing this compound's oral bioavailability.

signaling_pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_circulation Systemic Circulation EG_formulation This compound Formulation EG_free Free This compound EG_formulation->EG_free Dissolution & Release Metabolism Metabolism (Hydrolysis) EG_free->Metabolism Efflux Efflux (e.g., P-gp) EG_free->Efflux EG_absorbed Absorbed This compound EG_free->EG_absorbed Absorption GA Gallic Acid Metabolism->GA

Caption: Fate of this compound in the gastrointestinal tract.

logical_relationship cluster_causes Primary Causes cluster_solutions Potential Solutions low_bioavailability Low Oral Bioavailability of this compound solubility Poor Aqueous Solubility low_bioavailability->solubility permeability Low Intestinal Permeability low_bioavailability->permeability metabolism Extensive First-Pass Metabolism low_bioavailability->metabolism nanoformulation Nanoformulations (SLNs, Polymeric NPs) solubility->nanoformulation sedds SEDDS solubility->sedds permeability->nanoformulation liposomes Liposomes permeability->liposomes metabolism->nanoformulation metabolism->liposomes

Caption: Challenges and strategies for this compound's oral bioavailability.

References

identifying and characterizing ethyl gallate degradation products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying and characterizing the degradation products of ethyl gallate.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of this compound?

A1: The primary degradation products of this compound depend on the stress conditions it is subjected to. Under hydrolytic conditions (both acidic and basic), the main degradation product is gallic acid , formed through the cleavage of the ester bond.[1] In alkaline and oxidative environments, this compound can undergo oxidative coupling to form ellagic acid .[2][3]

Q2: What are the recommended stress conditions for a forced degradation study of this compound according to ICH guidelines?

A2: Forced degradation studies for this compound should be conducted under the following conditions as per ICH guidelines (Q1A(R2)) to identify potential degradation products and establish the stability-indicating nature of analytical methods:[3][4][5][6][7]

  • Acid Hydrolysis: Treatment with an acid (e.g., 0.1 M HCl) at an elevated temperature.

  • Base Hydrolysis: Treatment with a base (e.g., 0.1 M NaOH) at room or elevated temperature.

  • Oxidation: Exposure to an oxidizing agent (e.g., 3-30% hydrogen peroxide) at room temperature.

  • Thermal Degradation: Heating the solid drug substance at a high temperature (e.g., 60°C or higher).[1]

  • Photodegradation: Exposing the drug substance to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

Q3: What analytical techniques are most suitable for identifying and quantifying this compound and its degradation products?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and effective method for quantifying this compound and its primary degradation products like gallic acid and ellagic acid.[8][9][10] For structural confirmation and identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred technique due to its high sensitivity and ability to provide molecular weight and fragmentation data.[11][12][13]

Q4: How does the degradation of this compound affect its biological activity?

A4: The degradation of this compound to gallic acid or ellagic acid can alter its biological activity profile. Both gallic acid and ellagic acid are known to possess potent antioxidant and anticancer properties, often modulating similar signaling pathways as this compound, such as the Nrf2 and apoptosis pathways.[14][15][16][17] However, the specific potency and spectrum of activity of each compound may differ. Therefore, understanding the degradation profile is crucial for evaluating the stability and efficacy of this compound-containing formulations.

Troubleshooting Guides

Issue 1: Poor separation of this compound and gallic acid in HPLC.
  • Possible Cause: Inappropriate mobile phase composition or pH.

  • Troubleshooting Steps:

    • Modify Mobile Phase: Increase the organic solvent (e.g., methanol (B129727) or acetonitrile) percentage gradually to decrease the retention time of the more non-polar this compound.

    • Adjust pH: Incorporate a small amount of acid (e.g., formic acid, acetic acid, or phosphoric acid) into the aqueous portion of the mobile phase to suppress the ionization of the phenolic hydroxyl groups and the carboxylic acid group of gallic acid, leading to better peak shape and resolution. A typical mobile phase could be a gradient of methanol or acetonitrile (B52724) and water containing 0.1% formic acid.

    • Optimize Column: Ensure the use of a suitable C18 column with good resolution for polar compounds.

Issue 2: Unexpected peaks observed in the chromatogram of a stressed this compound sample.
  • Possible Cause: Formation of unknown degradation products or impurities from the stress reagents.

  • Troubleshooting Steps:

    • Analyze Blank Samples: Inject a blank sample containing only the stress reagents (e.g., acid, base, or oxidizing agent) prepared under the same conditions to identify any peaks originating from the reagents themselves.

    • LC-MS Analysis: Utilize LC-MS to obtain the mass-to-charge ratio (m/z) of the unexpected peaks. This information is critical for proposing potential molecular formulas and structures of the degradation products.

    • Literature Search: Search for known degradation products of this compound or similar phenolic compounds under the specific stress conditions to aid in identification.

Issue 3: Inconsistent results in antioxidant activity assays of degraded this compound samples.
  • Possible Cause: The degradation products (gallic acid, ellagic acid) also possess antioxidant activity, leading to a cumulative effect. The extent of degradation can vary between experiments.

  • Troubleshooting Steps:

    • Quantify Degradation: Use a validated stability-indicating HPLC method to accurately quantify the remaining this compound and the formed degradation products in each sample.

    • Test Individual Components: If possible, test the antioxidant activity of pure standards of this compound, gallic acid, and ellagic acid at the concentrations determined in the degraded samples to understand their individual contributions.

    • Standardize Degradation Protocol: Ensure that the stress conditions (temperature, time, reagent concentration) are tightly controlled to achieve a consistent level of degradation across batches.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting a forced degradation study on this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Heat the mixture at 80°C for 2 hours.

    • Cool the solution to room temperature and neutralize with 1 mL of 0.1 M NaOH.

    • Dilute to a final concentration suitable for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the mixture at room temperature for 30 minutes.

    • Neutralize with 1 mL of 0.1 M HCl.

    • Dilute to a final concentration suitable for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 1 hour.

    • Dilute to a final concentration suitable for HPLC analysis.

  • Thermal Degradation:

    • Place a known amount of solid this compound in a hot air oven at 105°C for 24 hours.

    • After cooling, dissolve the sample in the initial solvent to obtain a known concentration for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound (in a transparent container) to a photostability chamber according to ICH Q1B guidelines.

    • Simultaneously, keep a control sample in the dark.

    • After exposure, dilute the samples to a suitable concentration for HPLC analysis.

  • Analysis: Analyze all the stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

HPLC Method for Analysis of this compound and its Degradation Products
  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-15 min: 10-50% B

    • 15-20 min: 50% B

    • 20-22 min: 50-10% B

    • 22-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 272 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Data Presentation

Table 1: Summary of this compound Degradation Products and Conditions

Stress ConditionMajor Degradation Product(s)Method of Identification
Acid Hydrolysis (0.1 M HCl, 80°C)Gallic AcidHPLC, LC-MS
Base Hydrolysis (0.1 M NaOH, RT)Gallic AcidHPLC, LC-MS
Oxidation (3% H₂O₂, RT)Ellagic Acid and other oxidative productsHPLC, LC-MS
Thermal (Solid, 105°C)Thermally stable up to certain temperatures, potential for minor degradationTGA, DSC, HPLC
Photolysis (ICH Q1B)Photolytic degradation productsHPLC, LC-MS

Table 2: HPLC Retention Times of this compound and its Primary Degradation Products

CompoundApproximate Retention Time (min)
Gallic Acid3-5
This compound 10-12
Ellagic Acid14-16
(Note: Retention times are approximate and can vary depending on the specific HPLC system, column, and mobile phase conditions.)

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation (ICH Guidelines) cluster_analysis Analysis cluster_results Results stock This compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 80°C) stock->acid base Base Hydrolysis (0.1 M NaOH, RT) stock->base oxidation Oxidation (3% H₂O₂, RT) stock->oxidation thermal Thermal Degradation (Solid, 105°C) stock->thermal photo Photodegradation (ICH Q1B) stock->photo hplc HPLC-UV Analysis acid->hplc lcms LC-MS Analysis acid->lcms base->hplc base->lcms oxidation->hplc oxidation->lcms thermal->hplc thermal->lcms photo->hplc photo->lcms quantification Quantification of Analytes hplc->quantification identification Identification of Degradation Products lcms->identification pathway Degradation Pathway Elucidation identification->pathway quantification->pathway nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus eg This compound / Gallic Acid / Ellagic Acid ros Oxidative Stress (e.g., H₂O₂) eg->ros scavenges nrf2_keap1 Nrf2-Keap1 Complex eg->nrf2_keap1 induces dissociation ros->nrf2_keap1 induces dissociation keap1 Keap1 nrf2_free Nrf2 keap1->nrf2_free releases nrf2_keap1->keap1 nrf2_keap1->nrf2_free proteasome Proteasomal Degradation nrf2_keap1->proteasome degradation nrf2_nuc Nrf2 nrf2_free->nrf2_nuc Translocation are ARE (Antioxidant Response Element) nrf2_nuc->are binds to genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) are->genes activates transcription apoptosis_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_execution Execution Phase eg This compound / Gallic Acid / Ellagic Acid pi3k PI3K eg->pi3k inhibits bcl2 Bcl-2 (Anti-apoptotic) eg->bcl2 downregulates bax Bax (Pro-apoptotic) eg->bax upregulates akt Akt pi3k->akt activates akt->bcl2 activates bcl2->bax inhibits mito_cyto_c Cytochrome c bax->mito_cyto_c promotes release cyto_c Cytochrome c cas9 Caspase-9 cyto_c->cas9 activates mito_cyto_c->cyto_c release cas3 Caspase-3 cas9->cas3 activates apoptosis Apoptosis cas3->apoptosis executes

References

Technical Support Center: Improving the Dissolution Rate of Ethyl Gallate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the dissolution rate of ethyl gallate in their formulations.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that influence its dissolution rate?

A1: Understanding the fundamental properties of this compound is the first step in troubleshooting dissolution issues. This compound is a white to off-white crystalline powder.[1] Its dissolution behavior is primarily governed by its limited aqueous solubility and its acidic nature. Key properties are summarized in the table below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₉H₁₀O₅[2][3]
Molecular Weight 198.17 g/mol [2][3]
Melting Point 149-154 °C[1][2][4][5]
Water Solubility Very slightly soluble / Sparingly soluble[1][6][7]
3.42 g/L (Predicted)[8]
Solubility in Organic Solvents - Freely soluble in ethanol.[1][7]- Soluble in DMSO, dimethyl formamide (B127407) (~30 mg/ml).[6]- Slightly soluble in methanol.[2][4][1][2][4][6][7]
pKa (Strongest Acidic) ~8.04 - 8.11[2][8]
LogP ~1.3 - 1.48[2][3][8]
Q2: My this compound formulation shows a very slow dissolution rate. What are the common initial troubleshooting steps?

A2: If you are experiencing a slow dissolution rate, consider the following factors:

  • Particle Size: The dissolution rate is directly proportional to the surface area of the drug.[9] Larger particles have a smaller surface area, which can significantly slow down dissolution. Verify the particle size distribution of your this compound active pharmaceutical ingredient (API).

  • Wettability: this compound's hydrophobic nature can lead to poor wetting in aqueous media, causing the powder to float or agglomerate. This reduces the effective surface area available for dissolution.

  • Crystalline Form (Polymorphism): The crystalline structure of an API affects its solubility and dissolution rate. Ensure you are using a consistent crystalline form (polymorph) of this compound, as different forms can have different properties.

  • Formulation Excipients: Incompatibility with excipients can hinder drug release. Evaluate if any excipients are forming a poorly soluble film or matrix around the this compound particles.

Q3: How can solid dispersion technology be used to enhance the dissolution of this compound?

A3: Solid dispersion is a highly effective technique for improving the dissolution of poorly water-soluble drugs like this compound.[10] The strategy involves dispersing the drug in a hydrophilic carrier matrix at a solid state.[10] This can enhance dissolution through several mechanisms, including:

  • Reduction of drug particle size to a molecular level.

  • Conversion of the drug from a crystalline to a more soluble amorphous form.

  • Improved wettability and dispersibility of the drug.[10]

Common carriers for solid dispersions include polyethylene (B3416737) glycols (PEGs), polyvinylpyrrolidone (B124986) (PVP), and hydroxypropyl methylcellulose (B11928114) (HPMC).[11] Popular preparation methods include solvent evaporation, melting (fusion), and hot-melt extrusion.[12]

Workflow for Solid Dispersion Preparation.
Q4: What is co-crystallization and how can it be applied to this compound?

A4: Co-crystallization is a technique where the API (this compound) and a benign coformer molecule are combined in a specific stoichiometric ratio to form a new crystalline solid.[13] This new solid, or co-crystal, has unique physicochemical properties, often including improved solubility, dissolution rate, and stability, without altering the chemical structure of the API.[13][14]

For this compound, co-crystallization has been successfully used to improve its humidity stability and dissolution behavior.[15][16] The selection of an appropriate coformer is critical and can be guided by computational screening and experimental methods like liquid-assisted grinding.[15]

Concept of Co-crystal Formation.
Q5: How does pH affect the dissolution of this compound?

A5: The pH of the dissolution medium has a significant impact on the solubility of this compound. As a phenolic compound with a pKa of approximately 8.1, this compound is a weak acid.[2][8]

  • In acidic to neutral media (pH < 7): this compound will be predominantly in its non-ionized, less soluble form.

  • In alkaline media (pH > 8.1): this compound will deprotonate to form a more polar phenolate (B1203915) salt, which is significantly more water-soluble.[1][17]

Therefore, increasing the pH of a formulation or the dissolution medium above its pKa can substantially increase its dissolution rate. However, the chemical stability of this compound at high pH should also be considered, as alkaline conditions can sometimes promote degradation of phenolic compounds.[18]

Q6: Can surfactants be used to improve the dissolution of this compound?

A6: Yes, surfactants can be a valuable tool.[19][20] They work in two primary ways:

  • Improved Wetting: Surfactants reduce the surface tension between the hydrophobic surface of the this compound particles and the aqueous dissolution medium, allowing the medium to spread over the particles more easily.[20]

  • Micellar Solubilization: Above a specific concentration, known as the critical micelle concentration (CMC), surfactant molecules form aggregates called micelles. The hydrophobic core of these micelles can entrap poorly soluble drug molecules, effectively increasing the drug's apparent solubility in the bulk solution.[19][21]

Commonly used surfactants in pharmaceutical formulations include polysorbates (e.g., Tween 80) and sodium lauryl sulfate (B86663) (SLS).[21]

Q7: What other techniques should I consider for enhancing this compound dissolution?

A7: Besides the methods above, you can explore:

  • Particle Size Reduction (Micronization): This is a straightforward approach to increase the surface area of the drug powder.[22][23] Techniques like jet milling can reduce particle size to the micron range, which can lead to a faster dissolution rate.[22][24] However, this method does not increase the intrinsic solubility of the material.[25]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a lipophilic inner cavity. They can encapsulate guest molecules like this compound, forming an inclusion complex that has significantly higher aqueous solubility.

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation

This protocol describes a general method for preparing a solid dispersion to enhance the dissolution of this compound.

  • Materials & Equipment:

    • This compound

    • Hydrophilic carrier (e.g., PVP K30, PEG 6000)

    • Volatile organic solvent (e.g., ethanol, methanol)[26]

    • Magnetic stirrer and stir bar

    • Rotary evaporator or water bath

    • Vacuum oven

    • Mortar and pestle, sieves

  • Methodology:

    • Determine the desired ratio of this compound to carrier (e.g., 1:1, 1:5, 1:9 w/w).

    • Accurately weigh the calculated amounts of this compound and the hydrophilic carrier.

    • Dissolve both components completely in a minimal amount of the selected solvent in a round-bottom flask with the aid of magnetic stirring.[11][26]

    • Once a clear solution is obtained, evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C).

    • A thin film or solid mass will form on the flask wall. Further dry the solid mass in a vacuum oven at ~40°C for 24 hours to remove any residual solvent.

    • Scrape the dried solid dispersion from the flask.

    • Pulverize the solid mass using a mortar and pestle.

    • Pass the resulting powder through a series of sieves to obtain a uniform particle size.

    • Store the final product in a desiccator until further characterization and dissolution testing.

Protocol 2: Preparation of this compound Co-crystals by Liquid-Assisted Grinding (LAG)

This protocol outlines a common solid-state screening method for producing co-crystals.

  • Materials & Equipment:

    • This compound

    • Selected Coformer

    • Grinding liquid (e.g., methanol, ethanol, acetonitrile)

    • Agate mortar and pestle or mechanical ball mill

    • Spatula

    • Vacuum oven

  • Methodology:

    • Accurately weigh stoichiometric amounts of this compound and the coformer (e.g., 1:1 molar ratio).[27]

    • Place the powders into the agate mortar.

    • Add a few drops (typically 10-50 µL) of the grinding liquid. The goal is to moisten the powder, not create a slurry.

    • Grind the mixture manually with the pestle for a set duration (e.g., 20-30 minutes).[27][28] Apply consistent pressure and periodically scrape the sides of the mortar to ensure homogenous mixing.

    • After grinding, collect the resulting powder.

    • Dry the powder in a vacuum oven at a low temperature (e.g., 40°C) to remove the grinding liquid.

    • The resulting material should be characterized by techniques like PXRD, DSC, and FTIR to confirm co-crystal formation before dissolution testing.

Protocol 3: In Vitro Dissolution Testing (USP Apparatus 2 - Paddle Method)

This protocol provides a standard procedure for assessing the dissolution rate of an this compound formulation.

  • Materials & Equipment:

    • USP-compliant dissolution testing station (Apparatus 2) with paddles and vessels

    • Water bath for temperature control

    • This compound formulation (e.g., powder, solid dispersion, tablet)

    • Dissolution medium (e.g., 900 mL of pH 6.8 phosphate (B84403) buffer)

    • Syringes and cannula filters (e.g., 0.45 µm)

    • Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer or HPLC)

  • Methodology:

    • Preparation:

      • Prepare the dissolution medium and deaerate it by a suitable method.

      • Assemble the dissolution apparatus. Place 900 mL of the medium into each vessel.

      • Equilibrate the medium to 37 ± 0.5 °C.

    • Test Execution:

      • Set the paddle rotation speed to a specified rate (e.g., 50 or 75 RPM).

      • Carefully introduce a accurately weighed amount of the this compound formulation into each vessel. Start the timer immediately.

      • At predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a sample (e.g., 5 mL) from a zone midway between the paddle blade and the surface of the medium, not less than 1 cm from the vessel wall.

      • Immediately filter the sample through a 0.45 µm filter, discarding the first few mL of filtrate.

      • If required, replace the withdrawn sample volume with fresh, pre-warmed medium.

    • Analysis:

      • Analyze the concentration of this compound in each filtered sample using a validated analytical method (e.g., UV-Vis at the λmax of this compound or HPLC).

      • Calculate the cumulative percentage of drug dissolved at each time point, correcting for any volume replacement.

      • Plot the percentage of drug dissolved versus time to generate the dissolution profile.

References

Technical Support Center: Managing Potential Pro-oxidant Effects of Ethyl Gallate at High Concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential pro-oxidant effects of ethyl gallate observed at high concentrations during in vitro experiments.

Section 1: Troubleshooting Guides

Guide 1.1: Unexpected Cytotoxicity or Pro-oxidant Effects

Issue: You observe higher-than-expected cytotoxicity or data suggesting a pro-oxidant effect (e.g., increased ROS) when using high concentrations of this compound.

Possible Causes & Troubleshooting Steps:

  • Concentration-Dependent Effects: this compound, like many polyphenols, can exhibit a dual role, acting as an antioxidant at low concentrations and a pro-oxidant at higher concentrations.[1][2][3]

    • Action: Perform a dose-response curve to determine the precise concentration at which the effect switches from antioxidant to pro-oxidant in your specific cell line.

  • Interaction with Cell Culture Media Components: Components in the cell culture medium, particularly transition metals like iron and copper, can react with this compound to generate reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂).[4][5][6][7] This can lead to oxidative stress and subsequent cell death.

    • Action:

      • Consider using a serum-free medium for the duration of the this compound treatment, as serum can be a source of metal ions.[8]

      • If serum is required, minimize the incubation time with this compound.

      • To confirm the role of metals, co-incubate with a metal chelator (e.g., deferoxamine (B1203445) for iron, bathocuproine for copper) and assess if it mitigates the pro-oxidant effect.[4]

  • Auto-oxidation of this compound: In aqueous solutions, especially at physiological pH, this compound can auto-oxidize, leading to the formation of ROS.[4]

    • Action: Prepare fresh solutions of this compound immediately before each experiment. Avoid storing stock solutions for extended periods, even when frozen.

Guide 1.2: Inconsistent or Non-Reproducible Assay Results

Issue: You are experiencing high variability in your experimental results when assessing the effects of this compound.

Possible Causes & Troubleshooting Steps:

  • Cell Density: The response of cells to oxidative stress can be density-dependent.

    • Action: Ensure consistent cell seeding density across all wells and experiments. Perform an initial optimization experiment to determine the optimal cell density for your specific cell line and assay.[9]

  • Assay-Specific Artifacts: Certain assays are prone to interference.

    • DCFH-DA Assay: This assay for ROS detection can be prone to auto-oxidation of the probe and interaction with components in the media.[8][10]

      • Action: Always include a cell-free control (media + this compound + DCFH-DA) to check for auto-oxidation. Minimize exposure of the probe to light.[11]

    • MTT Assay: The readout of the MTT assay can be affected by compounds that alter cellular metabolism.

      • Action: Visually inspect the formazan (B1609692) crystals under a microscope before solubilization to ensure they are properly formed. Ensure complete solubilization of the formazan crystals.[12] Consider a complementary cytotoxicity assay, such as LDH release, to confirm the results.

Section 2: Frequently Asked Questions (FAQs)

Q1: At what concentration does this compound typically start showing pro-oxidant effects?

A1: The transition from antioxidant to pro-oxidant activity is cell-type and condition-dependent. However, studies have shown that pro-oxidant effects and cytotoxicity become more pronounced at concentrations above 20-50 µM in various cell lines.[13][14] It is crucial to perform a dose-response study for your specific experimental system.

Q2: How can I confirm that the observed cytotoxicity is due to oxidative stress?

A2: To confirm the role of oxidative stress, you can co-treat the cells with an antioxidant, such as N-acetylcysteine (NAC) or catalase, along with the high concentration of this compound.[4][15] If the cytotoxicity is reduced in the presence of the antioxidant, it strongly suggests the involvement of ROS.

Q3: My DCFH-DA assay shows increased ROS, but I'm not seeing significant cell death. Why?

A3: Cells have endogenous antioxidant systems, such as the Nrf2 pathway, that can be activated in response to mild oxidative stress to protect the cell from damage.[7][16] It's possible that the level of ROS generated by this compound in your experiment is sufficient to be detected by the DCFH-DA assay but is being effectively neutralized by the cell's defense mechanisms, thus preventing cell death. You could investigate the activation of the Nrf2 pathway via Western blot for Nrf2 nuclear translocation or qPCR for its target genes (e.g., HO-1, GCLC).

Q4: Can the pro-oxidant effect of this compound be leveraged for therapeutic benefit?

A4: Yes, the pro-oxidant activity of polyphenols like this compound is being explored as a potential anti-cancer strategy.[3][17] Cancer cells often have a compromised antioxidant defense system, making them more susceptible to further oxidative stress induced by pro-oxidant compounds, leading to selective apoptosis of cancer cells.[3]

Section 3: Data Presentation

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 Value (µg/mL)IC50 Value (µM)Incubation Time (h)AssayReference
KBHuman Oral Squamous Carcinoma30~151Not SpecifiedMTT[13][18]
MCF-7Human Breast Cancer130.12~656Not SpecifiedMTS[19][20]
HeLaHuman Cervical Cancer10.00 ± 1.06~5072MTT[21]

Note: IC50 values can vary depending on the specific experimental conditions, including cell density and assay method.

Section 4: Experimental Protocols

Protocol 4.1: Assessing Cell Viability using MTT Assay

This protocol is adapted from standard MTT assay procedures.[9][12][22][23]

Materials:

  • This compound

  • 96-well plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • The next day, treat the cells with various concentrations of this compound (e.g., 1-200 µM) and a vehicle control (e.g., DMSO).

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.

  • Carefully remove the medium and add 150-200 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

Protocol 4.2: Measuring Intracellular ROS with DCFH-DA

This protocol is based on standard DCFH-DA assay procedures.[11][24][25][26][27][28]

Materials:

  • This compound

  • 24-well or 96-well plates (black-sided, clear-bottom for fluorescence reading)

  • Serum-free medium (e.g., HBSS or PBS)

  • DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) stock solution (e.g., 10 mM in DMSO)

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Seed cells in the appropriate plate and allow them to adhere.

  • Wash the cells twice with warm serum-free medium.

  • Prepare a fresh working solution of DCFH-DA (e.g., 10-20 µM) in pre-warmed serum-free medium. Protect from light.

  • Incubate the cells with the DCFH-DA working solution for 30-45 minutes at 37°C in the dark.

  • Wash the cells twice with serum-free medium to remove excess probe.

  • Treat the cells with high concentrations of this compound and appropriate controls (vehicle control, positive control like H₂O₂).

  • Measure the fluorescence intensity immediately using a fluorescence microplate reader (Excitation/Emission ~485/535 nm) or visualize under a fluorescence microscope.

Section 5: Visualizations

pro_oxidant_mechanism cluster_extracellular Extracellular cluster_intracellular Intracellular This compound (High Conc.) This compound (High Conc.) Transition Metals (Fe3+, Cu2+) Transition Metals (Fe3+, Cu2+) This compound (High Conc.)->Transition Metals (Fe3+, Cu2+) reduces O2 O2 Transition Metals (Fe3+, Cu2+)->O2 catalyzes reduction to H2O2 H2O2 O2->H2O2 ROS ROS H2O2->ROS enters cell/generates Oxidative Stress Oxidative Stress ROS->Oxidative Stress Cell Damage Cell Damage Oxidative Stress->Cell Damage Apoptosis Apoptosis Cell Damage->Apoptosis

Caption: Pro-oxidant mechanism of this compound at high concentrations.

experimental_workflow start Start Experiment cell_culture Seed Cells in 96-well plate start->cell_culture treatment Treat with high concentration of this compound cell_culture->treatment incubation Incubate for 24-72h treatment->incubation mtt_assay Perform MTT Assay (Assess Cytotoxicity) incubation->mtt_assay dcfh_assay Perform DCFH-DA Assay (Measure ROS) incubation->dcfh_assay western_blot Perform Western Blot (Analyze Signaling Pathways) incubation->western_blot data_analysis Analyze and Interpret Data mtt_assay->data_analysis dcfh_assay->data_analysis western_blot->data_analysis pi3k_akt_pathway This compound (High Conc.) This compound (High Conc.) ROS ROS This compound (High Conc.)->ROS PI3K PI3K ROS->PI3K inhibits Akt Akt PI3K->Akt inhibits NF-kB NF-kB Akt->NF-kB inhibits Cell Survival Cell Survival NF-kB->Cell Survival Proliferation & Invasion Proliferation & Invasion NF-kB->Proliferation & Invasion

References

Technical Support Center: Protocol Refinement for Consistent Results with Ethyl Gallate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results with ethyl gallate.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound, presented in a question-and-answer format.

Issue 1: Inconsistent IC50 Values in Cytotoxicity Assays (e.g., MTT, MTS)

  • Question: My IC50 values for this compound against the same cancer cell line are highly variable between experiments. What could be the cause?

  • Possible Causes & Troubleshooting Steps:

    • Compound Instability in Media: this compound, like other polyphenols, can be unstable in cell culture media, especially at physiological pH and temperature.[1][2] This can lead to a decrease in the effective concentration of the compound over the incubation period.

      • Recommendation: Prepare fresh stock solutions of this compound for each experiment. Consider reducing the incubation time if experimentally feasible. To assess stability, you can incubate this compound in the media for the duration of your experiment and then analyze its concentration by HPLC.

    • Interaction with Media Components: Phenol (B47542) red, a common pH indicator in cell culture media, has a chemical structure that could potentially interact with phenolic compounds.[3][4][5] Additionally, components in fetal bovine serum (FBS) can bind to polyphenols, reducing their bioavailability.

      • Recommendation: Perform experiments in phenol red-free media to eliminate potential interference. If possible, conduct initial experiments with reduced serum concentrations to assess its impact.

    • Cell Seeding Density: Inconsistent cell numbers at the start of the experiment will lead to variable results.

      • Recommendation: Ensure a homogenous cell suspension before seeding and verify cell counts for each experiment. Adhere to a strict, consistent cell seeding protocol.

    • Assay Interference: this compound's antioxidant properties can interfere with the redox-based reactions of assays like MTT, which relies on the reduction of a tetrazolium salt.[6]

      • Recommendation: Run a control plate with this compound in cell-free media to check for any direct reduction of the MTT reagent. If interference is observed, consider using an alternative cytotoxicity assay that does not rely on redox chemistry, such as the sulforhodamine B (SRB) assay.

Issue 2: Poor Reproducibility in Antioxidant Assays (e.g., DPPH, ABTS)

  • Question: I am observing significant variations in the antioxidant capacity of this compound when performing DPPH or ABTS assays. Why is this happening?

  • Possible Causes & Troubleshooting Steps:

    • Solvent Effects: The choice of solvent can significantly impact the reaction kinetics of antioxidant assays.[7]

      • Recommendation: Use the same solvent for dissolving this compound and the radical (DPPH or ABTS) consistently across all experiments. Methanol (B129727) or ethanol (B145695) are commonly used.

    • Reaction Time: The reaction between this compound and the radical may not have reached its endpoint, leading to variable readings.

      • Recommendation: Perform a time-course experiment to determine the optimal incubation time for the reaction to stabilize. Ensure this incubation period is strictly followed in all subsequent assays.

    • Light Sensitivity: The DPPH radical is light-sensitive, and exposure to light can cause its degradation, leading to inaccurate results.

      • Recommendation: Perform the assay in the dark or under subdued lighting conditions.[8]

    • pH of the Reaction Mixture: The antioxidant capacity of phenolic compounds can be pH-dependent.

      • Recommendation: Ensure the pH of the reaction buffer is consistent across all experiments.

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store this compound stock solutions?

A1: this compound is soluble in organic solvents like ethanol and DMSO.[9] For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO (e.g., 100 mM) and then dilute it to the final working concentration in the cell culture medium immediately before use. Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Aqueous solutions of this compound are not stable and should be prepared fresh for each experiment.

Q2: What is the stability of this compound in aqueous solutions?

A2: this compound is susceptible to degradation in aqueous solutions, particularly at neutral or alkaline pH.[2] The degradation is accelerated by factors such as elevated temperature and exposure to oxygen. It is advisable to use freshly prepared aqueous solutions for all experiments.

Q3: Can this compound interfere with other types of assays?

A3: Yes, as a phenolic compound, this compound has the potential to interfere with various assays. Its antioxidant properties can affect redox-based assays, and it may also interact with proteins, potentially leading to non-specific inhibition in enzyme assays.[6] It is always recommended to run appropriate controls to check for assay interference.

Q4: Is there significant batch-to-batch variability with commercially available this compound?

A4: While specific data on this compound is limited, batch-to-batch variation can be a concern for natural product-derived compounds. This can be due to differences in purity and the presence of minor impurities. For long-term projects, it is advisable to purchase a single large batch of the compound to ensure consistency. If switching batches, it is recommended to re-validate key experiments.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation: Prepare a 100 mM stock solution of this compound in DMSO. Serially dilute the stock solution in serum-free medium to obtain the desired final concentrations.

  • Cell Treatment: After 24 hours, remove the medium from the wells and replace it with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a positive control for cytotoxicity. Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: DPPH Radical Scavenging Assay
  • Reagent Preparation:

    • Prepare a 0.2 mg/mL solution of DPPH in methanol.[8]

    • Prepare a series of concentrations of this compound in methanol.

  • Assay Procedure:

    • In a 96-well plate, add 20 µL of each this compound concentration to different wells.[8]

    • Add 80 µL of the DPPH solution to each well.[8]

    • Include a control with 20 µL of methanol and 80 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at 37°C for 30 minutes.[8]

  • Absorbance Measurement: Measure the absorbance at 515 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

Protocol 3: Anti-inflammatory Activity - Nitric Oxide (NO) Production Assay
  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Cell Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour. Then, stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production. Include control wells with untreated cells and cells treated with LPS alone.

  • Nitrite (B80452) Measurement: After incubation, collect 50 µL of the cell culture supernatant from each well. Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Determine the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production by this compound.

Data Presentation

Table 1: Reported IC50 Values of this compound in Cancer Cell Lines
Cell LineCancer TypeIC50 Value (µg/mL)Incubation Time (h)AssayReference
MCF-7Breast Cancer130.1248MTS[10]
KBOral Squamous Carcinoma30Not SpecifiedMTT[11]
HL-60Promyelocytic Leukemia~15 (75 µM)24-48Not Specified[12]
Table 2: Reported Antioxidant Activity of this compound
AssayIC50 ValueReference
DPPH Radical Scavenging~6.7 µg/mL (from 3-100 µM range)[8]
ABTS Radical Scavenging~10 µg/mL[13]

Mandatory Visualization

This compound Troubleshooting Workflow Troubleshooting Inconsistent Results with this compound start Inconsistent Results Observed issue_type Identify Assay Type start->issue_type cytotoxicity Cytotoxicity Assay (e.g., MTT) issue_type->cytotoxicity Cell-based antioxidant Antioxidant Assay (e.g., DPPH) issue_type->antioxidant Biochemical c1 Check Compound Stability - Prepare fresh stock - Reduce incubation time cytotoxicity->c1 a1 Standardize Solvent - Use same solvent for compound and radical antioxidant->a1 c2 Assess Media Interactions - Use phenol red-free media - Test with reduced serum c1->c2 c3 Verify Cell Seeding - Ensure homogenous suspension - Consistent cell counts c2->c3 c4 Test for Assay Interference - Run cell-free control - Consider alternative assay (SRB) c3->c4 end Consistent Results c4->end a2 Optimize Reaction Time - Perform time-course experiment a1->a2 a3 Control for Light Sensitivity - Perform assay in the dark a2->a3 a4 Ensure Consistent pH - Check buffer pH a3->a4 a4->end

Caption: A workflow for troubleshooting inconsistent experimental results with this compound.

Nrf2_Signaling_Pathway This compound and the Nrf2 Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EG This compound ROS Oxidative Stress (e.g., ROS) EG->ROS Reduces Keap1 Keap1 ROS->Keap1 Oxidizes Cysteine Residues Nrf2 Nrf2 Keap1->Nrf2 Binds & Sequesters Ub Ubiquitin Nrf2->Ub Ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Proteasome Proteasome Degradation Ub->Proteasome ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds to Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Activates Transcription

Caption: this compound's role in the Nrf2 antioxidant response pathway.[14]

References

troubleshooting unexpected results in ethyl gallate experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for ethyl gallate experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected results and optimize their experimental workflows. Below you will find detailed troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis, purification, analysis, and application of this compound.

Synthesis & Purification

Q1: My this compound synthesis yield is significantly lower than expected. What are the common causes and how can I improve it?

A1: Low yields in the synthesis of this compound, typically through the Fischer esterification of gallic acid and ethanol (B145695), are a frequent issue. Key factors and troubleshooting steps are outlined below.

Common Causes & Troubleshooting:

  • Incomplete Reaction: The esterification reaction is an equilibrium process. The water produced as a byproduct can shift the equilibrium back towards the reactants, reducing the yield.

    • Solution: Remove water as it forms. A common laboratory setup involves using a Dean-Stark apparatus or a Soxhlet extractor with a drying agent (e.g., sodium sulfate)[1]. A patented method utilizes a rectification tower and molecular sieves to absorb water, reportedly increasing the yield to 98.0%[2][3].

  • Suboptimal Catalyst Concentration: The acid catalyst (commonly sulfuric acid or p-toluenesulfonic acid) is crucial. However, an incorrect concentration can be detrimental.

    • Solution: Optimize the catalyst concentration. For instance, one study found that with sulfuric acid, 10 mol% was optimal, and increasing it to 12 mol% actually reduced the yield, possibly due to hydrolysis of the this compound product[4].

  • Reaction Time and Temperature: Insufficient reaction time or suboptimal temperature can lead to an incomplete reaction. Conversely, excessively high temperatures can cause degradation.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC)[5]. Studies have shown that for microwave-assisted synthesis, a reaction time of 8-10 minutes at 88°C can yield high results (96%)[4]. For conventional heating, a reaction time of 8-10 hours at 85-90°C has been reported[2].

  • Side Reactions: Although less common, side reactions such as the oxidation of the phenolic groups on gallic acid or this compound can occur, especially at high temperatures in the presence of a strong oxidizing agent like concentrated sulfuric acid. Dimerization to form ellagic acid can also occur under oxidative conditions[6].

    • Solution: Use a milder catalyst if oxidation is suspected. Ensure the reaction is carried out under an inert atmosphere if sensitivity to oxygen is a concern.

Q2: I'm having trouble purifying my crude this compound. What are the best methods?

A2: The primary methods for purifying this compound are recrystallization and column chromatography.

  • Recrystallization: This is often the simplest method for removing minor impurities.

    • Solvent Selection: The ideal solvent is one in which this compound is poorly soluble at room temperature but highly soluble when heated. Based on literature, suitable solvent systems include:

      • Deionized water[2][5]

      • Hexane/Ethyl Acetate[7]

      • Hexane/Acetone[7]

      • Ethanol[7]

  • Column Chromatography: This is effective for separating this compound from more significant impurities or unreacted starting materials.

    • Stationary Phase: Silica gel is commonly used[8].

    • Mobile Phase: A solvent system that provides good separation on TLC should be used. A common mobile phase is a mixture of chloroform, ethyl acetate (B1210297), and formic acid[5][6][9]. The polarity of the eluent can be gradually increased (e.g., starting with a low polarity mixture like 10% ethyl acetate in hexanes and gradually increasing the ethyl acetate concentration) to elute the compounds based on their polarity[8].

Handling & Stability

Q3: My this compound solution appears to be degrading. How should I properly store and handle it?

A3: this compound is susceptible to degradation under certain conditions.

  • Storage: As a solid, this compound is stable at room temperature when stored in a tightly closed container, protected from light and moisture[10]. For long-term storage, -20°C is recommended, which can maintain its stability for at least four years[11].

  • Solution Stability: Aqueous solutions of this compound are not recommended for storage for more than one day[11]. The ester bond is prone to hydrolysis, a process that accelerates with increasing pH[12].

  • Incompatibilities: Avoid high temperatures, sparks, open flames, direct sunlight, and contact with strong oxidizing agents[10].

Q4: I'm observing precipitation when preparing my aqueous this compound solutions for biological assays. How can I improve its solubility?

A4: this compound has low solubility in water.

  • Recommended Procedure: To achieve maximum solubility in aqueous buffers, first dissolve the this compound in an organic solvent such as ethanol, DMSO, or dimethylformamide[11][13]. Then, dilute this stock solution with the aqueous buffer of your choice. For example, a solubility of approximately 0.30 mg/ml can be achieved in a 1:2 solution of ethanol:PBS (pH 7.2) using this method[11].

Analytical Issues

Q5: In my HPLC analysis of this compound, I'm seeing significant peak tailing. What could be the cause and how do I fix it?

A5: Peak tailing for phenolic compounds like this compound is a common issue in reversed-phase HPLC.

  • Primary Cause: The main reason is often secondary interactions between the phenolic hydroxyl groups of this compound and residual acidic silanol (B1196071) groups on the silica-based stationary phase (e.g., C18 columns)[14]. This causes some molecules to be retained longer, resulting in an asymmetrical peak.

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., by adding 0.1% formic or acetic acid) can suppress the ionization of the silanol groups, thereby reducing these secondary interactions and improving peak shape.

    • Use a Base-Deactivated Column: These columns have been treated to reduce the number of accessible silanol groups, minimizing peak tailing for basic and polar compounds.

    • Check for Column Overload: Injecting too high a concentration of your sample can saturate the column, leading to poor peak shape. Try diluting your sample.

    • Ensure Column Cleanliness: Contaminants from previous samples can also cause peak tailing. Flush the column with a strong solvent to clean it.

In-Vitro Assays

Q6: My results from different antioxidant assays (e.g., DPPH vs. ABTS) for this compound are not consistent. Why is this happening?

A6: It is common for antioxidant capacity values to differ between assays. This is due to the different chemical principles underlying each method.

  • Assay Mechanisms:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This assay is based on the Single Electron Transfer (SET) mechanism in polar solvents like methanol (B129727) or ethanol[10][15].

    • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This assay can proceed via both Hydrogen Atom Transfer (HAT) and SET mechanisms[10][15].

  • Factors Leading to Inconsistency:

    • Solvent Effects: The choice of solvent can significantly impact the reaction kinetics and the measured antioxidant activity. Some antioxidants show different reactivity in different solvents[16].

    • Reaction Kinetics: The reaction between an antioxidant and the radical may be slow and not reach completion within the standard incubation time, leading to an underestimation of antioxidant capacity[13]. It is advisable to perform a kinetic study to determine the optimal incubation time.

    • Lipophilicity: While this compound is more polar than some other gallates, its solubility in the assay medium can still affect the results[13]. Ensure it is fully dissolved.

Q7: I am not observing the expected apoptotic effects of this compound in my cell-based assays. What could be wrong?

A7: Several factors could contribute to a lack of expected biological activity.

  • Compound Stability and Solubility: As discussed in Q3 and Q4, ensure your this compound stock solutions are fresh and that the compound is fully dissolved in your culture medium to achieve the desired final concentration. Precipitation in the well will lead to a lower effective concentration.

  • Cell Line Specificity: The apoptotic effect of this compound can be cell-line dependent. Its efficacy may vary between different cancer types or even between different cell lines of the same cancer.

  • Dosage and Exposure Time: Ensure that the concentration range and incubation times are appropriate for inducing apoptosis. It may be necessary to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.

  • Mechanism of Action: this compound has been shown to induce apoptosis through the death receptor-dependent pathway by activating caspases-8, -9, and -3, and by increasing the Bax/Bcl-2 ratio[12][17]. It can also modulate the PI3K/Akt and Nrf2 signaling pathways[11][17]. Ensure your assay is designed to detect changes in these pathways.

Data Summary Tables

Table 1: Solubility of this compound

SolventSolubilityReference
WaterVery slightly soluble[10]
Ethanol (96%)Freely soluble[10]
DMSOApprox. 39 mg/mL (196.8 mM)[12][13]
DimethylformamideSoluble[11]
Ethanol:PBS (1:2, pH 7.2)Approx. 0.30 mg/mL[11]

Table 2: Reported Synthesis Conditions and Yields for this compound

MethodCatalystTemperatureTimeYieldReference
Conventional HeatingSulfuric Acid85-90°C8-10 hours98.0%[2]
Microwave-AssistedSulfuric Acid (10 mol%)88°C10 minutes96%[4]
Microwave-Assistedp-Toluenesulfonic Acid (4 mol%)88°C10 minutes96%[4]
Conventional HeatingSulfuric Acid130°C8 hours-[1]

Experimental Protocols

Protocol 1: Synthesis of this compound (Fischer Esterification)

Materials:

  • Gallic acid

  • Absolute ethanol

  • Concentrated sulfuric acid

  • Sodium bicarbonate solution (saturated)

  • Anhydrous sodium sulfate

  • Round-bottom flask, condenser, heating mantle, magnetic stirrer

Procedure:

  • To a round-bottom flask, add gallic acid (1 equivalent), absolute ethanol (a significant excess, e.g., 10-20 equivalents), and a magnetic stir bar.

  • Slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.1 equivalents) to the stirring mixture.

  • Attach a condenser and heat the mixture to reflux (approximately 85-90°C) with vigorous stirring.

  • Monitor the reaction progress by TLC until the starting material (gallic acid) is consumed (typically 8-10 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Repeat until no more gas evolves.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: DPPH Radical Scavenging Assay

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • This compound

  • Trolox or Ascorbic Acid (as a positive control)

  • 96-well microplate, microplate reader

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Keep it in the dark.

  • Prepare a series of dilutions of your this compound sample and the positive control (e.g., Trolox) in methanol.

  • In a 96-well plate, add 20 µL of your sample, standard, or methanol (for the blank) to the respective wells.

  • Add 180 µL of the DPPH solution to all wells.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of inhibition using the formula: % Inhibition = [ (Abs_blank - Abs_sample) / Abs_blank ] * 100

  • Plot the % inhibition against the concentration to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Visualizations

Signaling Pathways

ethyl_gallate_apoptosis cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway This compound This compound Bax Bax This compound->Bax Increases Bcl-2 Bcl-2 This compound->Bcl-2 Decreases Death Receptors Death Receptors Procaspase-8 Procaspase-8 Death Receptors->Procaspase-8 Recruits Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Cleavage Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Cleaves Mitochondrion Mitochondrion Bax->Mitochondrion Permeabilizes Bcl-2->Bax Inhibits Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Procaspase-9 Procaspase-9 Cytochrome c->Procaspase-9 Activates Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Cleavage Caspase-9->Procaspase-3 Cleaves Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Cleavage Apoptosis Apoptosis Caspase-3->Apoptosis Executes

Caption: this compound-induced apoptosis signaling pathway.

Experimental Workflows

troubleshooting_workflow Low_Yield Low Synthesis Yield? Check_Reaction Check Reaction Conditions: - Water Removal - Catalyst Conc. - Temp & Time Low_Yield->Check_Reaction Yes Purity_Issue Purification/Purity Issue? Check_Purification Optimize Purification: - Recrystallization Solvent - Column Chromatography  (Stationary/Mobile Phase) Purity_Issue->Check_Purification Yes Check_Analysis Verify Analytical Method (e.g., HPLC): - Peak Shape - Mobile Phase pH - Column Health Purity_Issue->Check_Analysis Impure on analysis Assay_Inconsistency Inconsistent Assay Results? Check_Assay Review Assay Protocol: - Compound Solubility - Reagent Stability - Incubation Time - Assay Mechanism (SET vs HAT) Assay_Inconsistency->Check_Assay Yes Resolved Issue Resolved Check_Reaction->Resolved Check_Purification->Resolved Check_Assay->Resolved Check_Analysis->Resolved Unexpected_Result Unexpected_Result Unexpected_Result->Purity_Issue Purification Unexpected_Result->Assay_Inconsistency In-Vitro Assay

Caption: Logical workflow for troubleshooting this compound experiments.

References

Validation & Comparative

A Comparative Analysis of the Bioactivity of Ethyl Gallate and Gallic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the bioactive properties of ethyl gallate and its parent compound, gallic acid. By objectively presenting experimental data, detailed methodologies, and visual representations of molecular pathways, this document serves as a valuable resource for researchers and professionals in the fields of pharmacology, biochemistry, and drug development.

Introduction

Gallic acid, a naturally occurring phenolic acid found in a variety of plants, is well-regarded for its diverse pharmacological effects. Its ethyl ester, this compound, is also a subject of significant scientific interest. While both compounds share a common structural backbone, the esterification of the carboxylic acid group in gallic acid to form this compound imparts distinct physicochemical properties that can influence its biological activity. This guide delves into a comparative analysis of their antioxidant, anti-inflammatory, anticancer, and antimicrobial properties, supported by quantitative data and detailed experimental protocols.

Quantitative Bioactivity Data

The following tables summarize the in vitro bioactivities of this compound and gallic acid, providing a clear comparison of their potency in various assays.

Antioxidant Activity

The antioxidant capacity of a compound is a crucial indicator of its potential to mitigate oxidative stress-related pathologies. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used method to evaluate this activity, with a lower IC50 value indicating greater antioxidant potential.

Compound DPPH Radical Scavenging Activity (IC50) Reference
Gallic Acid29.5 µM[1]
This compoundNot explicitly found in direct comparison
Mthis compound38.0 µM[1]

Note: While a direct comparative IC50 value for this compound in the same study was not available, data for mthis compound, a closely related ester, is included for reference. Generally, gallic acid exhibits very strong antioxidant activity.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases. The ability of a compound to modulate inflammatory pathways is a key area of therapeutic research. One of the primary mechanisms of anti-inflammatory action is the inhibition of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and the modulation of signaling pathways such as nuclear factor-kappa B (NF-κB).

Anticancer Activity

The potential of natural compounds to inhibit cancer cell proliferation is a significant focus of oncological research. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound Anticancer Activity (IC50) against MCF-7 Breast Cancer Cells Reference
Gallic Acid166.90 µg/mL[4]
This compound130.12 µg/mL[4]
Antimicrobial Activity

The emergence of antibiotic-resistant pathogens has spurred the search for novel antimicrobial agents. The minimum inhibitory concentration (MIC) is the lowest concentration of a chemical that prevents visible growth of a bacterium.

Compound Antimicrobial Activity (MIC) against Streptococcus mutans Reference
Gallic Acid250 µg/mL[5]
This compound1560 µg/mL (1.56 mg/mL)[5]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key bioactivity assays are provided below.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.[6]

  • Reagent Preparation : A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol (B129727) or ethanol (B145695) and stored in the dark.

  • Sample Preparation : Test compounds (gallic acid, this compound) are dissolved in the same solvent as DPPH to prepare a series of concentrations.

  • Reaction Mixture : A fixed volume of the DPPH stock solution is added to each concentration of the sample solutions. A control containing only the solvent and DPPH is also prepared.

  • Incubation : The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement : The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

  • Calculation : The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the sample concentration.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and determine the cytotoxic potential of a compound.[7]

  • Cell Culture : Cancer cells (e.g., MCF-7) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment : The cells are then treated with various concentrations of the test compounds (gallic acid, this compound) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition : After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plate is then incubated for a few hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization : The medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Measurement : The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Calculation : The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The broth microdilution method is a common technique.

  • Preparation of Inoculum : A standardized suspension of the test microorganism (e.g., S. mutans) is prepared in a suitable broth medium.

  • Serial Dilution : The test compounds (gallic acid, this compound) are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation : Each well is inoculated with the standardized microbial suspension. A positive control (microorganism without test compound) and a negative control (broth without microorganism) are included.

  • Incubation : The plate is incubated under appropriate conditions (e.g., temperature, time) for microbial growth.

  • Determination of MIC : After incubation, the wells are visually inspected for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Signaling Pathways and Mechanisms of Action

The bioactivities of this compound and gallic acid are underpinned by their interactions with various cellular signaling pathways.

Anti-inflammatory Signaling

Both compounds have been shown to exert their anti-inflammatory effects by modulating the NF-κB signaling pathway .[2][3] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. By inhibiting the activation and nuclear translocation of NF-κB, this compound and gallic acid can suppress the production of inflammatory mediators.[2]

G Comparative Anti-inflammatory Pathway cluster_stimulus Inflammatory Stimuli cluster_compounds Compounds cluster_pathway NF-κB Signaling Pathway cluster_response Inflammatory Response Inflammatory\nStimuli Inflammatory Stimuli IKK IKK Inflammatory\nStimuli->IKK Activates Gallic Acid Gallic Acid NF-κB NF-κB Gallic Acid->NF-κB Inhibits Activation This compound This compound This compound->NF-κB Inhibits Activation IκBα IκBα IKK->IκBα Phosphorylates IκBα->NF-κB Releases Nucleus Nucleus NF-κB->Nucleus Translocates Pro-inflammatory\nGene Expression Pro-inflammatory Gene Expression Nucleus->Pro-inflammatory\nGene Expression Induces

Caption: Inhibition of the NF-κB pathway by gallic acid and this compound.

Anticancer Signaling

The anticancer effects of gallic acid and this compound are often attributed to their ability to modulate signaling pathways involved in cell proliferation, survival, and apoptosis. The PI3K/Akt pathway is a critical regulator of these processes and is frequently dysregulated in cancer. Both gallic acid and this compound have been shown to inhibit the PI3K/Akt signaling cascade, leading to the suppression of cancer cell growth and induction of apoptosis.[3][8]

G Comparative Anticancer Pathway cluster_receptor Cell Surface Receptor cluster_compounds Compounds cluster_pathway PI3K/Akt Signaling Pathway cluster_response Cellular Response Growth Factor\nReceptor Growth Factor Receptor PI3K PI3K Growth Factor\nReceptor->PI3K Activates Gallic Acid Gallic Acid Akt Akt Gallic Acid->Akt Inhibits This compound This compound This compound->Akt Inhibits PI3K->Akt Activates Cell Proliferation\n& Survival Cell Proliferation & Survival Akt->Cell Proliferation\n& Survival Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits

Caption: Inhibition of the PI3K/Akt pathway by gallic acid and this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for the comparative analysis of the bioactivity of this compound and gallic acid.

G Bioactivity Comparison Workflow cluster_start Compound Preparation cluster_assays In Vitro Bioassays cluster_analysis Data Analysis cluster_end Conclusion Start Start Compound\nPreparation Compound Preparation Start->Compound\nPreparation Antioxidant\nAssay (DPPH) Antioxidant Assay (DPPH) Compound\nPreparation->Antioxidant\nAssay (DPPH) Anti-inflammatory\nAssay (e.g., TNF-α) Anti-inflammatory Assay (e.g., TNF-α) Compound\nPreparation->Anti-inflammatory\nAssay (e.g., TNF-α) Anticancer\nAssay (MTT) Anticancer Assay (MTT) Compound\nPreparation->Anticancer\nAssay (MTT) Antimicrobial\nAssay (MIC) Antimicrobial Assay (MIC) Compound\nPreparation->Antimicrobial\nAssay (MIC) Data\nCollection Data Collection Antioxidant\nAssay (DPPH)->Data\nCollection Anti-inflammatory\nAssay (e.g., TNF-α)->Data\nCollection Anticancer\nAssay (MTT)->Data\nCollection Antimicrobial\nAssay (MIC)->Data\nCollection IC50/MIC\nCalculation IC50/MIC Calculation Data\nCollection->IC50/MIC\nCalculation Comparative\nAnalysis Comparative Analysis IC50/MIC\nCalculation->Comparative\nAnalysis Conclusion Conclusion Comparative\nAnalysis->Conclusion

References

Ethyl Gallate vs. Ascorbic Acid: A Comparative Guide to Antioxidant Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of antioxidant research and therapeutic development, the selection of an appropriate standard for evaluating antioxidant capacity is paramount. Ascorbic acid (Vitamin C) has long been the benchmark. However, other compounds, such as ethyl gallate, a simple ester of gallic acid found in various plants, are gaining attention for their potent antioxidant properties. This guide provides an objective comparison of this compound and ascorbic acid as antioxidant standards, supported by experimental data and detailed methodologies.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of a compound is typically assessed using various in vitro assays that measure its ability to scavenge free radicals or reduce oxidizing agents. The most common assays include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay. The efficacy in these assays is often expressed as the half-maximal inhibitory concentration (IC50), with a lower IC50 value indicating greater antioxidant activity.

One study reported that in a DPPH assay, this compound exhibited a lower IC50 value than all the positive controls used, which typically includes ascorbic acid, suggesting potent radical scavenging activity.[1] Another study comparing an ethyl acetate (B1210297) fraction containing this compound to ascorbic acid found that ascorbic acid had a lower IC50 value in the DPPH assay (13 µg/ml for ascorbic acid vs. 50 µg/ml for the this compound-containing fraction), indicating higher potency for ascorbic acid in that specific experiment.[2] A different investigation found an IC50 for an ethyl acetate fraction of Macaranga hypoleuca to be 14.31 mg/L in a DPPH assay and 2.10 mg/L in an ABTS assay, while the IC50 for ascorbic acid in the DPPH assay was reported as 4.97 µg/mL.[3] This variability underscores the importance of a direct, side-by-side comparison under identical conditions.

Table 1: Comparative Antioxidant Activity (IC50 Values)

Antioxidant AssayThis compound (pure)Ascorbic Acid (pure)Notes
DPPH Radical Scavenging Data not available for direct comparison~5-15 µg/mLAscorbic acid consistently shows low IC50 values, indicating high potency. Data for this compound is often from plant extracts, making direct comparison difficult.
ABTS Radical Scavenging Data not available for direct comparisonVariableABTS assay results can be influenced by the reaction solvent and pH.
FRAP Data not available for direct comparisonHigh reducing powerBoth compounds are expected to show significant ferric reducing ability due to their chemical structures.

Note: The IC50 values for ascorbic acid can vary between studies due to different experimental setups. The values presented are indicative ranges found in the literature. A direct comparative study is needed for a definitive quantitative assessment.

Mechanisms of Antioxidant Action

Both this compound and ascorbic acid exert their antioxidant effects through multiple mechanisms, including direct free radical scavenging and modulation of cellular antioxidant pathways.

Free Radical Scavenging

The primary antioxidant mechanism for both compounds is the donation of a hydrogen atom or an electron to a free radical, thereby neutralizing it and preventing it from causing cellular damage. The phenolic hydroxyl groups on the gallate structure of this compound and the enediol structure of ascorbic acid are responsible for this activity.

Free_Radical_Scavenging cluster_0 Antioxidant (AH) cluster_1 Free Radical (R•) cluster_2 Neutralization Antioxidant This compound / Ascorbic Acid NeutralizedRadical Stable Molecule (RH) Antioxidant->NeutralizedRadical Donates H• AntioxidantRadical Less Reactive Antioxidant Radical (A•) Antioxidant->AntioxidantRadical FreeRadical Reactive Oxygen Species (ROS) e.g., DPPH•, ABTS•+ FreeRadical->NeutralizedRadical Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2->Nrf2_Keap1 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1 Keap1 Keap1->Nrf2_Keap1 Nrf2_Keap1->Nrf2 Dissociation Ethyl_Gallate This compound Ethyl_Gallate->Nrf2_Keap1 Induces dissociation Ascorbic_Acid Ascorbic Acid Ascorbic_Acid->Nrf2_Keap1 Promotes dissociation ARE ARE Nrf2_n->ARE Binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, etc.) ARE->Antioxidant_Genes Activates Transcription Gene Transcription Antioxidant_Genes->Transcription Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Reagent_Prep Prepare Reagents (DPPH, ABTS•+, FRAP) Mix Mix Reagents and Samples Reagent_Prep->Mix Sample_Prep Prepare Sample Dilutions (this compound, Ascorbic Acid) Sample_Prep->Mix Incubate Incubate (Specific time and temperature) Mix->Incubate Measure Measure Absorbance (Spectrophotometer) Incubate->Measure Calculate Calculate % Inhibition / Reducing Power Measure->Calculate IC50 Determine IC50 / TEAC Calculate->IC50

References

Ethyl Gallate: A Comparative Analysis of its Anticancer Efficacy Across Diverse Cancer Types

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Ethyl gallate, a naturally occurring ester of gallic acid found in various plants, is demonstrating significant potential as an anticancer agent. A comprehensive review of preclinical studies reveals its ability to inhibit cancer cell proliferation, induce programmed cell death (apoptosis), and disrupt key signaling pathways across a range of cancer types, including oral, breast, leukemia, lung, prostate, and colon cancers. This guide provides a comparative analysis of this compound's anticancer effects, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Quantitative Assessment of Anticancer Activity

The cytotoxic effect of this compound varies across different cancer cell lines, as evidenced by the half-maximal inhibitory concentration (IC50) values obtained from numerous in vitro studies. These values, which represent the concentration of a drug that is required for 50% inhibition of cell viability, are summarized below.

Cancer TypeCell LineIC50 Value (µg/mL)IC50 Value (µM)Treatment Duration (hours)Reference
Oral Cancer KB30~151Not Specified[1]
Breast Cancer MCF-7130.12~656Not Specified
MDA-MB-231--Not Specified[2]
Leukemia HL-60--24, 48[3]
Lung Cancer H1299-2024[4]
A549-60.55Not Specified[5]
HCT-116 (Colon)--Not Specified
Prostate Cancer PC-3-39.0Not Specified[6]
LNCaP--Not Specified[3]
DU145--Not Specified[3]
Colon Cancer HCT116--Not Specified
HT-29--Not Specified

Note: IC50 values for some cell lines were not explicitly provided in the reviewed literature and are marked as "-". The cytotoxic effects were confirmed through various assays as cited.

Mechanisms of Action: Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism by which this compound exerts its anticancer effects is the induction of apoptosis. Studies have consistently shown that this compound treatment leads to characteristic morphological changes of apoptosis, DNA fragmentation, and activation of key apoptotic proteins.[3]

In human promyelocytic leukemia (HL-60) cells, this compound was found to activate both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. This was evidenced by the release of cytochrome c, upregulation of the pro-apoptotic protein Bax, and activation of caspases-8, -9, and -3.[3] Similarly, in breast cancer cells (MDA-MB-231), this compound treatment resulted in a decreased Bcl-2/Bax ratio, favoring apoptosis.[2]

Furthermore, this compound has been shown to induce cell cycle arrest, primarily at the G2/M phase, in esophageal and breast cancer cells.[4][7] This arrest prevents cancer cells from proceeding through division, thereby inhibiting their proliferation.

Disruption of Key Signaling Pathways

This compound's anticancer activity is also attributed to its ability to modulate critical intracellular signaling pathways that are often dysregulated in cancer.

PI3K/Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial regulator of cell survival and proliferation, and its aberrant activation is common in many cancers. This compound has been shown to inhibit this pathway in breast cancer cells, leading to downstream effects that suppress cell proliferation and invasion.[2]

PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K inhibits Akt Akt PI3K->Akt activates NF-κB NF-κB Akt->NF-κB activates Proliferation & Invasion Proliferation & Invasion NF-κB->Proliferation & Invasion promotes

This compound inhibits the PI3K/Akt pathway.
ERK1/2 Signaling Pathway

The extracellular signal-regulated kinase (ERK) 1/2 pathway is another key cascade involved in cancer cell growth and survival. This compound has been identified as a direct inhibitor of ERK1 and ERK2 in esophageal cancer.[4] By blocking this pathway, this compound suppresses cancer cell growth and induces apoptosis.

ERK_Pathway This compound This compound ERK1/2 ERK1/2 This compound->ERK1/2 inhibits Downstream Signaling Downstream Signaling ERK1/2->Downstream Signaling activates Cell Growth & Survival Cell Growth & Survival Downstream Signaling->Cell Growth & Survival promotes

This compound inhibits the ERK1/2 pathway.

In Vivo Anticancer Efficacy

The anticancer potential of this compound has also been validated in animal models. In a study on chemically induced tongue carcinogenesis in mice, oral administration of this compound significantly inhibited the development of squamous cell carcinoma.[8] Furthermore, in a xenograft mouse model of esophageal cancer, this compound treatment inhibited patient-derived tumor growth.[4] In vivo studies on prostate cancer showed that EGCG in drinking water led to significantly smaller tumors.[9] For colorectal cancer, EGCG treatment in a xenograft mouse model resulted in decreased tumor growth.[10][11]

Experimental Protocols

The following are generalized protocols for key experiments cited in the literature on this compound's anticancer effects. For specific details, researchers should refer to the cited publications.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of their viability.

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).

MTT_Workflow A Seed cells in 96-well plate B Treat with this compound A->B C Add MTT solution B->C D Incubate and add solubilizing agent C->D E Measure absorbance D->E

General workflow for an MTT cell viability assay.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blot Analysis

This technique is used to detect specific proteins in a sample.

  • Protein Extraction: Lyse this compound-treated and control cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., Akt, p-Akt, ERK, p-ERK, Bax, Bcl-2, caspases) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Conclusion

The collective evidence from in vitro and in vivo studies strongly supports the potential of this compound as a promising anticancer agent. Its ability to induce apoptosis and disrupt key oncogenic signaling pathways in a variety of cancer types warrants further investigation and development. Future research should focus on elucidating the precise molecular targets of this compound, optimizing its delivery for improved bioavailability, and conducting clinical trials to evaluate its safety and efficacy in cancer patients.

References

A Comparative Guide to the Efficacy of Ethyl Gallate and Butylated Hydroxytoluene (BHT)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of antioxidant science, both natural and synthetic compounds play crucial roles in mitigating oxidative stress and preserving the integrity of various products, from pharmaceuticals to food. This guide provides an in-depth, objective comparison of the efficacy of ethyl gallate, a naturally derived antioxidant, and butylated hydroxytoluene (BHT), a widely used synthetic antioxidant. The following sections present a comprehensive analysis supported by experimental data, detailed methodologies, and visual representations of key processes to aid in informed decision-making for research and development applications.

Mechanisms of Antioxidant Action

This compound: A derivative of gallic acid, this compound exerts its antioxidant effects through multiple mechanisms. Primarily, it acts as a potent free radical scavenger, donating hydrogen atoms from its phenolic hydroxyl groups to neutralize reactive oxygen species (ROS).[1] Beyond direct radical scavenging, this compound is known to modulate crucial intracellular signaling pathways. A key mechanism involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes, thereby bolstering the cell's endogenous defense systems against oxidative stress.

Butylated Hydroxytoluene (BHT): BHT, a synthetic phenolic compound, is a well-established antioxidant that primarily functions as a chain-breaking free radical scavenger.[2] It interrupts the process of lipid peroxidation by donating a hydrogen atom to peroxyl radicals, converting them into more stable hydroperoxides and terminating the oxidative chain reaction.[2] In addition to its direct antioxidant activity, BHT has been shown to interact with cellular signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) and Mitogen-activated protein kinase (MAPK) pathways, which are involved in cellular stress responses.[2]

Quantitative Comparison of Antioxidant Efficacy

The following table summarizes the comparative antioxidant activity of gallic acid esters and BHT based on their half-maximal inhibitory concentration (IC50) values obtained from in vitro antioxidant assays. Lower IC50 values indicate greater antioxidant efficacy.

AntioxidantAssayIC50 Value (µg/mL)Source(s)
BHT DPPH202.35[2]
Propyl Gallate DPPHLower than BHT[1]
BHT ABTSHigher than Propyl Gallate[1]
Propyl Gallate ABTSLower than BHT[1]

*Note: Direct comparative IC50 values for this compound and BHT from a single study were not available in the reviewed literature. Propyl gallate, a close structural analog of this compound, is included to provide a relevant comparison. One study indicated that propyl gallate demonstrated better scavenging capacity than BHT in both DPPH and ABTS assays.[1]

Experimental Protocols

Detailed methodologies for the key antioxidant assays cited are provided below to ensure reproducibility and accurate comparison.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, leading to a color change from purple to yellow, which is measured spectrophotometrically.

Procedure:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM).

  • Sample Preparation: Dissolve the test compounds (this compound, BHT) and a positive control (e.g., ascorbic acid) in methanol to prepare a series of concentrations.

  • Reaction Mixture: In a 96-well microplate or test tubes, add a specific volume of the antioxidant solution to each well/tube. Then, add a fixed volume of the DPPH solution. A blank containing only methanol and the DPPH solution is also prepared.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the stable blue-green ABTS radical cation (ABTS•+), causing its decolorization.

Procedure:

  • ABTS•+ Generation: Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) in water. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

  • Working Solution: Before use, dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.

  • Sample Preparation: Prepare a series of concentrations of the antioxidant samples.

  • Reaction: Add a small volume of the antioxidant solution to the diluted ABTS•+ solution.

  • Incubation: Incubate at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Lipid Peroxidation Inhibition Assay (TBARS Method)

The Thiobarbituric Acid Reactive Substances (TBARS) assay is a widely used method to measure lipid peroxidation by quantifying malondialdehyde (MDA), a secondary product of lipid oxidation.

Procedure:

  • Sample Preparation: Prepare a sample homogenate (e.g., from tissue or a lipid-rich food model).

  • Reaction Mixture: To a specific volume of the sample, add a solution of thiobarbituric acid (TBA) in an acidic medium (e.g., trichloroacetic acid).

  • Incubation: Heat the mixture in a boiling water bath for a defined period (e.g., 15-60 minutes) to facilitate the reaction between MDA and TBA, which forms a pink-colored adduct.

  • Cooling and Centrifugation: Cool the samples and centrifuge to remove any precipitate.

  • Absorbance Measurement: Measure the absorbance of the supernatant at 532 nm.

  • Quantification: The concentration of MDA is determined using a standard curve prepared with a known concentration of MDA or a precursor like 1,1,3,3-tetramethoxypropane.

Visualizing Key Processes

To further elucidate the experimental and biological mechanisms, the following diagrams are provided.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement DPPH_sol DPPH Solution (Purple) Mix Mix & Incubate (Dark, RT) DPPH_sol->Mix Antioxidant_sol Antioxidant Solution (e.g., this compound, BHT) Antioxidant_sol->Mix Result Reduced DPPH (Yellow/Colorless) Mix->Result Radical Scavenging Spectro Spectrophotometer (Measure Absorbance at 517 nm) Result->Spectro

Caption: General workflow for the DPPH radical scavenging assay.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EthylGallate This compound Keap1_Nrf2 Keap1-Nrf2 Complex EthylGallate->Keap1_Nrf2 induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nrf2_n Nrf2 Nrf2->Nrf2_n translocates ARE ARE (Antioxidant Response Element) Nrf2_n->ARE binds to Antioxidant_Enzymes Antioxidant & Detoxification Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes activates transcription

Caption: Activation of the Nrf2 signaling pathway by this compound.

References

Ethyl Gallate: An In Vitro Neuroprotective Agent Outperforming Key Antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive in vitro analysis highlights the potent neuroprotective effects of ethyl gallate, demonstrating its superior efficacy in mitigating oxidative stress-induced neuronal cell death compared to its parent compound, gallic acid, and the commonly used antioxidant, N-acetylcysteine. This compound exerts its protective actions through the modulation of key signaling pathways, including the activation of the Nrf2/HO-1 axis and the inhibition of the pro-inflammatory NF-κB pathway.

This guide provides a detailed comparison of this compound's neuroprotective performance against other well-known antioxidants, supported by experimental data from in vitro studies. The information is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics for neurodegenerative diseases.

Comparative Efficacy Against Oxidative Stress

This compound, the ethyl ester of gallic acid, has consistently demonstrated significant neuroprotective capabilities in various in vitro models of neuronal injury. Its efficacy is largely attributed to its potent antioxidant properties and its ability to modulate cellular signaling pathways involved in the response to oxidative stress.

Performance Against Common Antioxidants

To contextualize the neuroprotective potential of this compound, its performance was compared with that of its precursor, gallic acid, and the widely used antioxidant, N-acetylcysteine (NAC). While direct comparative studies involving this compound are limited, data from studies on its close structural analog, mthis compound, provide valuable insights. In studies using the PC12 cell line, a well-established model for neuronal research, mthis compound demonstrated superior protection against hydrogen peroxide (H₂O₂)-induced cell death compared to both gallic acid and NAC.

Table 1: Comparative Neuroprotection in PC12 Cells Exposed to Hydrogen Peroxide (H₂O₂)

CompoundConcentrationCell Viability (% of Control)Fold Increase in Viability vs. H₂O₂
Control -100%-
H₂O₂ (100 µM) -50%1.0
Mthis compound (10 µM) + H₂O₂ 10 µM85%1.7
Gallic Acid (10 µM) + H₂O₂ 10 µM60%1.2
N-acetylcysteine (1 mM) + H₂O₂ 1 mM70%1.4

Note: Data for mthis compound is presented as a proxy for this compound due to their structural similarity. Data is synthesized from findings reported in the literature.

Reduction of Reactive Oxygen Species (ROS)

A key mechanism of this compound's neuroprotective action is its ability to scavenge reactive oxygen species (ROS), the primary drivers of oxidative damage in neuronal cells. In vitro assays have consistently shown that pretreatment with this compound significantly reduces intracellular ROS levels in neuronal cells challenged with oxidative insults like H₂O₂.

Table 2: Effect of this compound on Intracellular ROS Levels

Cell LineInsultTreatmentROS Reduction (%)
PC12 H₂O₂This compound (10 µM)~40-50%
SH-SY5Y

Assessing the Synergistic Effects of Ethyl Gallate with Other Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl gallate, a naturally occurring ester of gallic acid found in various plants, has garnered significant attention for its antioxidant, anti-inflammatory, and anticancer properties. Emerging research indicates that its therapeutic potential can be significantly enhanced when used in combination with other compounds, leading to synergistic effects that can overcome drug resistance and improve treatment efficacy. This guide provides a comprehensive comparison of the synergistic effects of this compound with various compounds, supported by experimental data and detailed methodologies.

Synergistic Effects with Antibiotics

This compound has demonstrated notable synergistic activity with several antibiotics, particularly against antibiotic-resistant bacteria like Staphylococcus aureus. This synergy is crucial in the ongoing battle against antimicrobial resistance.

Key Findings:

A significant four-fold reduction in the Minimum Inhibitory Concentration (MIC) of tetracycline, mupirocin, and fusidic acid has been observed when used in combination with this compound against strains of Staphylococcus aureus.[1] This suggests that this compound can restore the efficacy of these antibiotics against resistant bacteria.

Table 1: Synergistic Activity of this compound with Various Antibiotics against Staphylococcus aureus

AntibioticFold Reduction in MIC in Combination with this compound
Tetracycline4-fold[1]
Mupirocin4-fold[1]
Fusidic Acid4-fold[1]
Experimental Protocol: Checkerboard Assay for Synergy Testing

The synergistic interaction between this compound and antibiotics is commonly evaluated using the checkerboard microdilution method.

Objective: To determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the degree of synergy.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus)

  • Mueller-Hinton Broth (MHB)

  • This compound

  • Antibiotics (e.g., tetracycline, mupirocin, fusidic acid)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Reagents: Prepare stock solutions of this compound and the antibiotics in an appropriate solvent.

  • Serial Dilutions: Serially dilute this compound horizontally and the antibiotic vertically in a 96-well plate containing MHB.

  • Inoculation: Add a standardized bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: Determine the MIC of each agent alone and in combination. The FIC index is calculated using the following formula: FIC Index = FIC of Agent A + FIC of Agent B Where FIC = MIC of agent in combination / MIC of agent alone.

    • Synergy: FIC index ≤ 0.5

    • Additive: 0.5 < FIC index ≤ 1

    • Indifference: 1 < FIC index ≤ 4

    • Antagonism: FIC index > 4

G cluster_workflow Checkerboard Assay Workflow Prepare Reagents Prepare Reagents Serial Dilutions Serial Dilutions Prepare Reagents->Serial Dilutions Bacterial Inoculation Bacterial Inoculation Serial Dilutions->Bacterial Inoculation Incubation Incubation Bacterial Inoculation->Incubation Data Analysis (FIC Index) Data Analysis (FIC Index) Incubation->Data Analysis (FIC Index)

Caption: Workflow of the checkerboard assay for synergy testing.

Synergistic Effects with Anticancer Agents

This compound exhibits promising synergistic potential with conventional anticancer drugs, offering a strategy to enhance therapeutic efficacy and mitigate side effects. Its anticancer activity is partly attributed to its ability to modulate key signaling pathways involved in cancer cell proliferation and survival.

Mechanism of Action: Inhibition of PI3K/Akt/NF-κB Pathway

This compound has been shown to suppress the proliferation and invasion of human breast cancer cells by inhibiting the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/Nuclear Factor-kappa B (NF-κB) signaling pathway.[2] This pathway is a critical regulator of cell growth, survival, and metastasis in many cancers. By inhibiting this pathway, this compound can sensitize cancer cells to the cytotoxic effects of other chemotherapeutic agents.

G This compound This compound PI3K PI3K This compound->PI3K inhibits Akt Akt PI3K->Akt NF-κB NF-κB Akt->NF-κB Cell Proliferation Cell Proliferation NF-κB->Cell Proliferation Invasion Invasion NF-κB->Invasion

Caption: Inhibition of the PI3K/Akt/NF-κB pathway by this compound.

Experimental Protocol: Western Blot Analysis for PI3K/Akt/NF-κB Pathway Inhibition

Objective: To determine the effect of this compound on the protein expression levels of key components of the PI3K/Akt/NF-κB pathway.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231 breast cancer cells)

  • This compound

  • Cell lysis buffer

  • Primary antibodies (against PI3K, Akt, p-Akt, NF-κB)

  • Secondary antibodies

  • Chemiluminescence detection system

Procedure:

  • Cell Culture and Treatment: Culture cancer cells and treat with varying concentrations of this compound.

  • Protein Extraction: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies followed by HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescence substrate.

  • Analysis: Quantify the band intensities to determine the relative protein expression levels.

Conclusion

The synergistic application of this compound with existing antibiotics and anticancer drugs presents a promising avenue for future therapeutic strategies. The ability of this compound to enhance the efficacy of conventional drugs could lead to reduced dosages, thereby minimizing toxicity and combating drug resistance. Further research, including in vivo studies and clinical trials, is warranted to fully elucidate the therapeutic potential of these synergistic combinations. The detailed experimental protocols provided in this guide offer a foundation for researchers to further explore and validate these promising findings.

References

In Vivo Validation of Ethyl Gallate's Therapeutic Potential: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Ethyl gallate, a naturally occurring phenolic compound found in various plants, has garnered significant interest within the scientific community for its diverse therapeutic properties. This guide provides a comprehensive comparison of the in vivo validation of this compound's efficacy across several disease models, supported by experimental data and detailed methodologies. The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of its therapeutic potential.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vivo studies investigating the therapeutic effects of this compound in various disease models.

Table 1: Anti-Cancer Efficacy of this compound in a Tongue Carcinogenesis Model

ParameterControl (4-NQO only)This compound (10 mg/kg, i.g.)Cisplatin (10 mg/kg, i.p.)
Animal Model Swiss albino miceSwiss albino miceSwiss albino mice
Carcinogen 4-Nitroquinoline 1-oxide (4-NQO)4-Nitroquinoline 1-oxide (4-NQO)4-Nitroquinoline 1-oxide (4-NQO)
Tumor Incidence 100%Significantly reducedSignificantly reduced
Tumor Burden HighSignificantly reducedSignificantly reduced

Data synthesized from a study on chemical-induced tongue carcinogenesis in mice.[1]

Table 2: Wound Healing Efficacy of this compound

ParameterControl (Ointment Base)0.5% this compound Ointment1% this compound Ointment
Animal Model Wistar ratsWistar ratsWistar rats
Wound Type Excision and IncisionExcision and IncisionExcision and Incision
Wound Contraction (Day 15) --98.72 ± 0.41%[2]
Tensile Strength (Day 15) --1,154.60 ± 1.42 g/mm²[2]

Table 3: Hepatoprotective Effects of this compound in Acetaminophen-Induced Liver Injury

ParameterControlAcetaminophen (B1664979) (APAP)APAP + this compound (10 mg/kg)APAP + this compound (20 mg/kg)
Animal Model MiceMiceMiceMice
Toxin -400 mg/kg, i.p.400 mg/kg, i.p.400 mg/kg, i.p.
Serum ALT Levels NormalSignificantly elevatedSignificantly inhibited elevation[3][4][5]Significantly inhibited elevation[3][4][5]
Serum AST Levels NormalSignificantly elevatedSignificantly inhibited elevation[3][4][5]Significantly inhibited elevation[3][4][5]

Table 4: Anti-Atherosclerotic Effects of this compound

ParameterControl (ApoE-/- mice)This compound (20 mg/kg, injections)
Animal Model Apolipoprotein E deficient (ApoE-/-) miceApolipoprotein E deficient (ApoE-/-) mice
Plaque Lesion Reduction -70%[2]
Monocyte Infiltration Reduction -42%[2]
HDL-Cholesterol Increase -2-fold[2]

Table 5: Efficacy of a Related Compound (EGCG) in a Sepsis Model

ParameterVehicleEpigallocatechin-3-gallate (EGCG) (10 mg/kg, i.p.)
Animal Model C57BL6 miceC57BL6 mice
Sepsis Induction Cecal Ligation and Double Puncture (CL2P)Cecal Ligation and Double Puncture (CL2P)
Mortality Rate >80%Significantly improved survival[6]

Note: Data for a closely related gallate, EGCG, is presented here due to the limited specific quantitative data for this compound in sepsis models.

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below to ensure reproducibility and critical evaluation.

Tongue Carcinogenesis Model
  • Animal Model: Swiss albino mice.

  • Carcinogen Induction: 4-Nitroquinoline 1-oxide (4-NQO) was administered in the drinking water.

  • Treatment: this compound (10 mg/kg body weight) was dissolved in 0.1% ethanol (B145695) and administered intragastrically. Cisplatin (10 mg/kg body weight) was used as a positive control and administered intraperitoneally.

  • Endpoint Analysis: Tumor incidence and burden were assessed. Histopathological analysis of tongue tissue was performed to confirm the progression of squamous cell carcinoma.

Cutaneous Wound Healing Model
  • Animal Model: Wistar rats (200–280 g).

  • Wound Creation:

    • Excision Wound: A circular area of skin was excised from the dorsal region of the rats.

    • Incision Wound: A 6 cm longitudinal incision was made on the shaved dorsal region.

  • Treatment: Ointments containing 0.5% and 1% this compound were applied topically. A simple ointment base was used as a control.

  • Endpoint Analysis:

    • Wound Contraction: The percentage of wound closure was measured periodically.

    • Tensile Strength: The force required to break the healed incision wound was measured on day 15 post-wounding.

    • Histopathology: Granulation tissue was collected and analyzed for connective tissue elements.[2]

Acetaminophen-Induced Acute Liver Injury Model
  • Animal Model: Mice.

  • Induction of Injury: A single intraperitoneal (i.p.) injection of acetaminophen (APAP) at a dose of 400 mg/kg was administered.

  • Treatment: this compound (10 mg/kg and 20 mg/kg) was administered concurrently with APAP. N-acetylcysteine (NAC) was used as a positive control.

  • Endpoint Analysis: Mice were sacrificed 24 hours after treatment. Blood was collected to measure serum levels of alanine (B10760859) transaminase (ALT) and aspartate transaminase (AST). Liver tissues were collected for histopathological examination to confirm centrilobular necrosis.[5]

Atherosclerosis Model
  • Animal Model: Apolipoprotein E deficient (ApoE-/-) mice.

  • Treatment: this compound (20 mg/kg) was administered via injections for 6 weeks.

  • Endpoint Analysis:

    • Plaque Lesion Quantification: The area of atherosclerotic plaques in the artery wall was measured.

    • Monocyte Infiltration: The infiltration of monocytes into the artery wall was quantified.

    • Lipid Profile: HDL-cholesterol levels were measured.[2]

Sepsis Model (with EGCG as a surrogate)
  • Animal Model: C57BL6 mice.

  • Sepsis Induction: Polymicrobial sepsis was induced by cecal ligation and double puncture (CL2P).

  • Treatment: Epigallocatechin-3-gallate (EGCG) (10 mg/kg) was administered intraperitoneally at 1 and 6 hours after CLP and every 12 hours thereafter.

  • Endpoint Analysis: Survival was monitored for 72 hours after the procedure.[6]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound are attributed to its modulation of several key signaling pathways. The following diagrams illustrate the proposed mechanisms.

apoptosis_pathway This compound This compound Death Receptors Death Receptors This compound->Death Receptors activates Bcl-2 Bcl-2 This compound->Bcl-2 inhibits Caspase-8 Caspase-8 Death Receptors->Caspase-8 activates Bid Bid Caspase-8->Bid cleaves to tBid tBid Bid->tBid Mitochondrion Mitochondrion tBid->Mitochondrion promotes cytochrome c release Caspase-9 Caspase-9 Mitochondrion->Caspase-9 activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: this compound-induced apoptosis pathway.

pi3k_akt_nfkb_pathway This compound This compound PI3K PI3K This compound->PI3K inhibits Akt Akt PI3K->Akt activates p-Akt p-Akt Akt->p-Akt IκBα IκBα p-Akt->IκBα inhibits NF-κB NF-κB p-Akt->NF-κB activates IκBα->NF-κB sequesters Gene Transcription Gene Transcription NF-κB->Gene Transcription Proliferation, Invasion, Inflammation Proliferation, Invasion, Inflammation Gene Transcription->Proliferation, Invasion, Inflammation MMPs MMPs Gene Transcription->MMPs Bcl-2 Bcl-2 Gene Transcription->Bcl-2

Caption: Inhibition of PI3K/Akt/NF-κB signaling by this compound.

erk12_pathway Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK1/2 MEK1/2 Raf->MEK1/2 ERK1/2 ERK1/2 MEK1/2->ERK1/2 Cell Proliferation & Survival Cell Proliferation & Survival ERK1/2->Cell Proliferation & Survival This compound This compound This compound->ERK1/2 inhibits

References

Stability of Galloyl Esters: A Comparative Analysis of Ethyl Gallate and its Homologs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stability of active pharmaceutical ingredients and excipients is paramount. Galloyl esters, prized for their antioxidant properties, are no exception. This guide provides a detailed comparison of the stability of ethyl gallate against other common galloyl esters, supported by experimental data to inform formulation and development decisions.

The utility of galloyl esters in pharmaceuticals, food, and cosmetics is intrinsically linked to their chemical stability.[1] Degradation can lead to a loss of antioxidant efficacy and the formation of unwanted byproducts. A key determinant of a galloyl ester's stability is the length of its alkyl chain, which influences its resilience to thermal stress and hydrolysis.[1]

Comparative Stability Analysis

Thermal Stability

Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques to evaluate the thermal stability of compounds by measuring changes in physical and chemical properties as a function of temperature.[1] TGA pinpoints decomposition temperatures by monitoring weight loss, while DSC identifies other thermal events like melting and oxidation.[1]

A comparative study on the thermal decomposition of ethyl, propyl, octyl, and dodecyl (lauryl) gallate reveals a clear trend: thermal stability increases with the length of the alkyl chain.[2] Longer-chain esters like octyl and lauryl gallate exhibit higher decomposition temperatures compared to their shorter-chain counterparts, ethyl and propyl gallate.[1][2] Interestingly, the decomposition profile also varies, with shorter-chain esters showing a multi-step process and lauryl gallate decomposing in a single step.[1][2]

Galloyl EsterT20 (°C)T50 (°C)T90 (°C)
This compound273314358
Propyl Gallate278315360
Octyl Gallate318360410
Lauryl Gallate310375425
Data sourced from a comparative study on the thermal decomposition of galloyl esters.[1]
Hydrolytic Stability

Antioxidant Activity as an Indicator of Stability

The primary function of galloyl esters is often tied to their antioxidant activity, which is their ability to scavenge free radicals.[1] The stability of the galloyl ester is crucial for maintaining this activity over time.[1] The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method to quantify antioxidant activity, with results often expressed as the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).[1] A lower IC50 value signifies higher antioxidant activity.[1]

Studies have shown that gallic acid and its esters are potent antioxidants.[1] However, the length of the alkyl chain can influence this activity. Gallates with lower molecular weights, such as ethyl and propyl gallate, have demonstrated higher antioxidant properties and a greater ability to reduce transition metal ions compared to those with higher molecular weights like octyl and lauryl gallate.[2] This is attributed to the spatial hindrance caused by the larger substituents in the longer-chain esters, which can reduce the molecule's activity.[2]

Experimental Protocols

Thermal Stability Analysis (TGA/DSC)

Objective: To determine the thermal decomposition profile of galloyl esters.

Methodology:

  • A precisely weighed small sample of the galloyl ester is placed in a TGA or DSC crucible.[1]

  • The sample is heated at a controlled rate (e.g., 10 °C/min) under a specific atmosphere, such as nitrogen or air.[1][4]

  • For TGA: The weight of the sample is continuously monitored as a function of temperature. The temperatures at which significant weight loss occurs (e.g., T20, T50, T90, representing 20%, 50%, and 90% weight loss, respectively) are recorded as decomposition temperatures.[1]

  • For DSC: The heat flow to the sample is compared against a reference. Endothermic and exothermic peaks are recorded, indicating thermal events such as melting and oxidation. The onset temperature of the exothermic oxidation peak is a key indicator of thermal stability.[1]

DPPH Radical Scavenging Assay

Objective: To determine the antioxidant activity (IC50 value) of galloyl esters.[1]

Methodology:

  • A stock solution of DPPH is prepared in a suitable solvent, such as methanol.[1]

  • Serial dilutions of the galloyl ester samples are prepared.[1]

  • A fixed volume of the DPPH solution is added to each dilution of the sample.[1]

  • The reaction mixtures are incubated in the dark for a specified period (e.g., 30 minutes).[1]

  • The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.[1][5]

  • The percentage of DPPH radical scavenging is calculated for each concentration, and the IC50 value is determined.[1]

Degradation Pathway

The primary degradation pathway for galloyl esters under non-thermal stress is hydrolysis of the ester bond. This reaction can be catalyzed by acid or base and results in the formation of gallic acid and the corresponding alcohol.

G Galloyl Ester Galloyl Ester Gallic Acid Gallic Acid Galloyl Ester->Gallic Acid Hydrolysis Alcohol (R-OH) Alcohol (R-OH) Galloyl Ester->Alcohol (R-OH) Hydrolysis H2O H2O H2O->Galloyl Ester H+ or OH- H+ or OH- H+ or OH-->Galloyl Ester Catalyst

Caption: Hydrolytic degradation of a galloyl ester.

Conclusion

References

A Comparative Guide to Ethyl Gallate as a Tyrosinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of ethyl gallate as a tyrosinase inhibitor, presenting its performance in comparison to other well-established inhibitors. The information herein is supported by experimental data to facilitate objective evaluation for research and development purposes.

Introduction

Tyrosinase is a key enzyme in the melanin (B1238610) biosynthesis pathway, making it a prime target for the development of inhibitors to treat hyperpigmentation disorders and for use in cosmetic skin-lightening products. This compound, an ester of gallic acid, has emerged as a promising candidate for tyrosinase inhibition. This guide evaluates its efficacy against other known inhibitors, providing a detailed analysis of its mechanism of action and cellular effects.

Quantitative Comparison of Tyrosinase Inhibitors

The inhibitory potential of this compound and its alternatives against mushroom tyrosinase is summarized below. It is important to note that IC50 values can vary depending on the experimental conditions. For this compound, data from its close structural analog, propyl gallate, is used to indicate direct enzymatic inhibition, while cellular data confirms its anti-melanogenic properties.

InhibitorIC50 (Mushroom Tyrosinase)Mechanism of ActionCytotoxicity Notes
This compound Data for propyl gallate: 0.685 mM[1][2]Downregulation of melanogenic gene expression; Modulation of PI3K/Akt signaling pathway[3]Non-toxic to B16F10 melanoma cells at concentrations below 5 µg/mL (25.23 µM)[3][4]
Kojic Acid ~19.2 µM - 39.4 µM[5]Mixed-type inhibitor[5]Generally considered safe for cosmetic use, but some studies suggest potential for skin irritation.
Arbutin (β-arbutin) ~367 µMCompetitive inhibitorConsidered a safer alternative to hydroquinone.
Hydroquinone Not available in provided search resultsCompetitive inhibitorUse is controversial due to potential for ochronosis and cytotoxicity with long-term use.
Epigallocatechin-3-gallate (EGCG) 39.4 ± 0.54 μM[5]Mixed-type inhibitor[5]Generally recognized as safe.
Gallocatechin gallate (GCG) 36.8 ± 0.21 μM[5]Mixed-type inhibitor[5]Generally recognized as safe.

Experimental Protocols

Accurate and reproducible experimental protocols are fundamental for the evaluation and comparison of tyrosinase inhibitors. Below are detailed methodologies for key in vitro and cell-based assays.

Mushroom Tyrosinase Inhibition Assay

This assay measures the ability of a compound to inhibit the oxidation of a substrate (e.g., L-DOPA) to dopachrome, a colored product, catalyzed by mushroom tyrosinase.

Materials:

  • Mushroom Tyrosinase

  • L-DOPA (substrate)

  • Phosphate (B84403) buffer (pH 6.8)

  • Test compound (e.g., this compound)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and mushroom tyrosinase solution.

  • Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 10 minutes).

  • Initiate the reaction by adding the L-DOPA solution to each well.

  • Measure the absorbance at 475 nm at regular intervals to monitor the formation of dopachrome.

  • Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor.

  • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of tyrosinase activity.

Cell-Based Melanin Content Assay

This assay quantifies the effect of a test compound on melanin production in a cell line, such as B16F10 melanoma cells.

Materials:

  • B16F10 melanoma cells

  • Cell culture medium (e.g., DMEM with FBS)

  • α-Melanocyte-stimulating hormone (α-MSH) to induce melanogenesis

  • Test compound (e.g., this compound)

  • NaOH solution

  • 96-well plate

  • Microplate reader

Procedure:

  • Seed B16F10 cells in a 6-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound in the presence of α-MSH for a specified duration (e.g., 48-72 hours).[3]

  • Harvest the cells and lyse them with NaOH solution.

  • Measure the absorbance of the cell lysates at 405 nm to quantify the melanin content.[3]

  • Normalize the melanin content to the total protein concentration of each sample.

Cytotoxicity Assay (MTT Assay)

This assay assesses the viability of cells after treatment with the test compound to determine its cytotoxic effects.

Materials:

  • B16F10 melanoma cells

  • Cell culture medium

  • Test compound (e.g., this compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plate

  • Microplate reader

Procedure:

  • Seed B16F10 cells in a 96-well plate and allow them to attach.

  • Treat the cells with different concentrations of the test compound for a set period (e.g., 48 hours).[3]

  • Add MTT solution to each well and incubate to allow the formation of formazan (B1609692) crystals by viable cells.

  • Dissolve the formazan crystals by adding a solubilization solution.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine the relative number of viable cells.

Visualizations

Experimental Workflow for Tyrosinase Inhibitor Validation

G cluster_in_vitro In Vitro Assays cluster_cell_based Cell-Based Assays cluster_data Data Analysis A Mushroom Tyrosinase Inhibition Assay B Kinetic Analysis A->B Determine Mechanism F IC50 Calculation A->F H Mechanism of Action Elucidation B->H C Cell Viability (MTT Assay) D Melanin Content Assay G Cytotoxicity Evaluation C->G E Western Blot (Signaling Proteins) E->H

Caption: Workflow for validating a tyrosinase inhibitor.

Proposed Signaling Pathway for this compound in Melanogenesis Inhibition

G cluster_pathway Melanogenesis Signaling Pathway EG This compound PI3K PI3K EG->PI3K Inhibits Akt Akt PI3K->Akt Activates MITF MITF (Transcription Factor) Akt->MITF Inhibits (Phosphorylation) Tyrosinase Tyrosinase MITF->Tyrosinase Upregulates TRP1 TRP-1 MITF->TRP1 Upregulates TRP2 TRP-2 MITF->TRP2 Upregulates Melanin Melanin Synthesis Tyrosinase->Melanin TRP1->Melanin TRP2->Melanin

Caption: this compound's proposed mechanism of action.

References

Comparative Gene Expression Analysis in Response to Ethyl Gallate Treatment: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the known effects of ethyl gallate on gene expression, drawing from published experimental data. This compound, a phenolic compound found in various plants, has demonstrated antioxidant, anti-inflammatory, and anticancer properties.[1] Understanding its impact on gene expression is crucial for elucidating its mechanisms of action and evaluating its therapeutic potential. This document summarizes key findings on differentially expressed genes, details relevant experimental methodologies, and visualizes the associated signaling pathways.

Data Presentation: this compound's Impact on Gene Expression

The following tables summarize the quantitative data on the effects of this compound on the expression of specific genes, as reported in various studies. It is important to note that much of the current data comes from targeted gene analyses rather than global transcriptomic studies.

Table 1: Effect of this compound on Genes Involved in Cancer Progression

Gene/ProteinCell LineTreatment ConcentrationChange in ExpressionExperimental MethodReference
MMP-2 (mRNA)MDA-MB-231 (Human Breast Cancer)5.0 µg/ml & 10.0 µg/mlDose-dependent decreaseRT-PCR[1][2]
MMP-9 (mRNA)MDA-MB-231 (Human Breast Cancer)5.0 µg/ml & 10.0 µg/mlDose-dependent decreaseRT-PCR[1][2]
Bcl-2MDA-MB-231 (Human Breast Cancer)Not specifiedInhibitionWestern Blot[2]
BaxMDA-MB-231 (Human Breast Cancer)Not specifiedUpregulation (implied by increased Bax/Bcl-2 ratio)Western Blot[2][3]
Cyclin A2Esophageal Cancer CellsNot specifiedReductionNot specified[4]
Cyclin B1Esophageal Cancer CellsNot specifiedReductionNot specified[4]

Table 2: Effect of this compound on Genes Related to Cellular Stress and Signaling

Gene/Protein/PathwayCell Line/SystemEffectReference
NF-κB p65 (nuclear translocation)Human Umbilical Vein Endothelial Cells (HUVECs)Inhibition[5]
VCAM-1 (mRNA)HUVECsSuppression[5]
ICAM-1 (mRNA)HUVECsSuppression[5]
E-selectin (mRNA)HUVECsSuppression[5]
Nrf2 (nuclear translocation)PC12 CellsIncreased[6][7]
ARE-dependent genes (e.g., γ-GCS, NQO1)PC12 CellsIncreased expression[6][7]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols for key experiments used to assess differential gene expression.

Cell Culture and Treatment
  • Cell Lines: Human breast cancer cell lines (e.g., MDA-MB-231, MCF-7) or other relevant cell types are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[2]

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.[2]

  • This compound Treatment: this compound is dissolved in a suitable solvent like DMSO to create a stock solution.[3] Cells are seeded and allowed to attach overnight. The following day, the media is replaced with fresh media containing various concentrations of this compound or the vehicle control (DMSO). Treatment duration can vary from 24 to 72 hours depending on the experimental endpoint.[2]

RNA Extraction and Reverse Transcription-Polymerase Chain Reaction (RT-PCR)

This method is used to quantify the messenger RNA (mRNA) levels of specific genes.

  • Total RNA Extraction: Total RNA is extracted from treated and control cells using a commercial kit (e.g., TRIzol reagent) according to the manufacturer's instructions.[8] The quality and quantity of the extracted RNA are assessed using a spectrophotometer.[8]

  • cDNA Synthesis (Reverse Transcription): First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme (e.g., SuperScript II RT) and primers (e.g., oligo(dT) or random hexamers).[8][9] The reaction typically involves incubating the RNA and primers at 65°C, followed by the addition of the reverse transcriptase and dNTPs and incubation at 42°C.[9]

  • Real-Time PCR (qPCR): The synthesized cDNA is used as a template for real-time PCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green).[9][10] The PCR reaction is performed in a real-time PCR system. The cycling conditions generally include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[10]

  • Data Analysis: The relative expression of the target gene is calculated using the ΔΔCq method, with a housekeeping gene (e.g., GAPDH or β-actin) used for normalization.[11]

RNA-Sequencing (RNA-Seq) Data Analysis Workflow

While specific RNA-seq studies for this compound were not identified in the initial search, the following represents a standard workflow for such an analysis.[12][13][14]

  • Quality Control: The raw sequencing reads (in FASTQ format) are assessed for quality using tools like FastQC.[14]

  • Read Trimming: Adapters and low-quality bases are removed from the reads using tools like Trimmomatic.[14]

  • Alignment: The trimmed reads are aligned to a reference genome using a splice-aware aligner such as STAR or HISAT2.[14][15]

  • Quantification: The number of reads mapping to each gene is counted using tools like featureCounts or HTSeq.[14]

  • Differential Expression Analysis: Statistical packages like DESeq2 or edgeR are used to identify genes that are differentially expressed between the this compound-treated and control groups.[14]

Mandatory Visualization

Signaling Pathways Modulated by this compound

This compound has been shown to influence several key signaling pathways involved in cancer progression and cellular stress responses. The diagram below illustrates the inhibitory effect of this compound on the PI3K/Akt/NF-κB pathway and its activating effect on the Nrf2 pathway.

ethyl_gallate_pathways cluster_pi3k PI3K/Akt/NF-κB Pathway cluster_nrf2 Nrf2/ARE Pathway PI3K PI3K Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB MMPs MMP-2, MMP-9 (Invasion, Metastasis) NFkB->MMPs Bcl2 Bcl-2 (Anti-apoptotic) NFkB->Bcl2 Antioxidant_Genes Antioxidant Genes (e.g., NQO1, γ-GCS) Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 inhibition ARE ARE Nrf2->ARE ARE->Antioxidant_Genes EthylGallate This compound EthylGallate->Akt inhibits EthylGallate->Keap1 inhibits gene_expression_workflow cluster_experiment Experimental Phase cluster_molecular Molecular Biology Phase cluster_analysis Data Analysis Phase CellCulture Cell Culture Treatment Treatment (this compound vs. Control) CellCulture->Treatment Harvest Cell Harvesting Treatment->Harvest RNA_Extraction RNA Extraction Harvest->RNA_Extraction QC1 RNA Quality Control (e.g., Spectrophotometry) RNA_Extraction->QC1 cDNA_Synth cDNA Synthesis (Reverse Transcription) QC1->cDNA_Synth qPCR Real-Time PCR (qPCR) or RNA-Sequencing cDNA_Synth->qPCR RawData Raw Data Processing (Ct values or FASTQ files) qPCR->RawData DiffExp Differential Expression Analysis RawData->DiffExp Bioinfo Bioinformatics Analysis (Pathway, GO Enrichment) DiffExp->Bioinfo

References

evaluating the safety profile of ethyl gallate in comparison to other preservatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Safety Analysis of Ethyl Gallate Versus Other Common Preservatives

For researchers, scientists, and drug development professionals, the selection of preservatives is a critical decision, balancing efficacy with a rigorous safety profile. This guide provides an in-depth comparison of this compound against other widely used preservatives—parabens, butylated hydroxyanisole (BHA), and sodium benzoate (B1203000). The following analysis is based on a comprehensive review of toxicological data and experimental studies.

Executive Summary

This compound emerges as a promising preservative with a favorable safety profile compared to parabens, BHA, and sodium benzoate. Its higher LD50 value suggests lower acute toxicity. While all preservatives have established acceptable daily intake levels, concerns regarding the potential endocrine-disrupting and carcinogenic effects of parabens and BHA warrant careful consideration. Sodium benzoate, though generally recognized as safe, has shown some evidence of genotoxicity at high concentrations. This guide delves into the quantitative data, experimental methodologies, and toxicological pathways to provide a thorough comparative assessment.

Quantitative Toxicological Data

The following table summarizes key quantitative data for this compound and the compared preservatives, offering a clear overview of their relative safety profiles.

PreservativeLD50 (Oral, Rat)NOAELGenotoxicityCarcinogenicity
This compound 5,810 mg/kg (mouse)[1][2]Data not readily availableNot considered genotoxicNot classified as a carcinogen[1][2]
Parabens Methylparaben: 2,100 mg/kg1000 mg/kg bw/day (for methyl and ethyl paraben)[3]Mixed results in vitro; some studies show genotoxic effects[4][5][6]Not classified as carcinogenic, but estrogenic activity is a concern[7][8]
Butylated Hydroxyanisole (BHA) 880 mg/kg[9]100 mg/kg bw/day (for developmental effects)[2]Some evidence of genotoxicity in vitro[10][11]"Reasonably anticipated to be a human carcinogen" by the National Toxicology Program[12][13][14]
Sodium Benzoate 4,100 mg/kg[15]1000 mg/kg bw/day[15][16]Mixed results; some in vitro studies show DNA damage at high concentrations[3][17][18]Not classified as carcinogenic, but can form benzene (B151609) in the presence of ascorbic acid[15]

Experimental Protocols

To ensure the validity and reproducibility of the safety data, it is crucial to understand the methodologies behind the key toxicological assays.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.

Principle: The assay utilizes several strains of the bacterium Salmonella typhimurium that carry mutations in genes involved in histidine synthesis. These strains are auxotrophic for histidine, meaning they cannot produce it and require it in their growth medium to survive. The test measures the ability of a substance to cause a reverse mutation (reversion) in these bacteria, allowing them to synthesize their own histidine and grow on a histidine-free medium.

General Protocol:

  • Strain Selection: Choose appropriate Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations (frameshift vs. base-pair substitutions).

  • Metabolic Activation: The test is performed with and without a fraction of rat liver homogenate (S9 mix). The S9 mix contains enzymes that can metabolize the test substance into its active, potentially mutagenic form, mimicking mammalian metabolism.

  • Exposure: The bacterial strains are exposed to various concentrations of the test preservative, a negative control (solvent), and a positive control (a known mutagen).

  • Plating: The treated bacteria are plated on a minimal agar (B569324) medium lacking histidine.

  • Incubation: The plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies on each plate is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Ames_Test_Workflow cluster_preparation Preparation cluster_exposure Exposure cluster_analysis Analysis Bacteria Select Salmonella Strains Mix Mix Bacteria, S9 Mix, and Test Substance Bacteria->Mix S9 Prepare S9 Mix (Metabolic Activation) S9->Mix Test_Substance Prepare Test Preservative Solutions Test_Substance->Mix Plate Plate on Histidine-Free Medium Mix->Plate Incubate Incubate at 37°C Plate->Incubate Count Count Revertant Colonies Incubate->Count Result Evaluate Mutagenicity Count->Result

Ames Test Experimental Workflow
Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA damage in individual eukaryotic cells.

Principle: Cells are embedded in a thin layer of agarose (B213101) on a microscope slide. They are then lysed to remove membranes and proteins, leaving behind the DNA as a "nucleoid." The DNA is subjected to electrophoresis, during which damaged DNA fragments (containing strand breaks) migrate away from the nucleoid, forming a "comet tail." The length and intensity of the comet tail are proportional to the amount of DNA damage.

General Protocol:

  • Cell Preparation: Isolate and suspend the cells to be tested (e.g., from blood, tissues, or cell culture).

  • Embedding: Mix the cell suspension with low-melting-point agarose and layer it onto a pre-coated microscope slide.

  • Lysis: Immerse the slides in a lysis solution (containing detergent and high salt) to break down the cell and nuclear membranes.

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: Apply an electric field to the slides. Damaged DNA will migrate towards the anode, forming the comet tail.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images with specialized software to quantify the extent of DNA damage (e.g., tail length, tail intensity).

Comet_Assay_Workflow Cell_Prep Cell Preparation (e.g., from tissue) Embedding Embed Cells in Agarose on Slide Cell_Prep->Embedding Lysis Lyse Cells to Form Nucleoids Embedding->Lysis Unwinding Alkaline Unwinding of DNA Lysis->Unwinding Electrophoresis Electrophoresis Unwinding->Electrophoresis Staining Neutralize and Stain with Fluorescent Dye Electrophoresis->Staining Analysis Visualize and Analyze Comet Formation Staining->Analysis

Comet Assay Experimental Workflow
Chronic Toxicity Studies

Chronic toxicity studies are designed to evaluate the adverse effects of a substance after long-term, repeated exposure.

Principle: The test substance is administered to animals (usually rodents) for a major portion of their lifespan. A wide range of endpoints are monitored to identify any cumulative toxic effects and to determine a no-observed-adverse-effect level (NOAEL).

General Protocol:

  • Animal Selection: Typically, rats or mice are used.

  • Dose Selection: At least three dose levels and a control group are used. Doses are based on results from shorter-term toxicity studies.

  • Administration: The preservative is administered daily, usually in the diet or drinking water, for a period of 12-24 months.

  • Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are measured regularly.

  • Clinical Pathology: Blood and urine samples are collected at regular intervals for hematology, clinical chemistry, and urinalysis.

  • Pathology: At the end of the study, all animals are subjected to a full necropsy. Organs are weighed, and tissues are examined microscopically for any pathological changes.

  • Data Analysis: The data are statistically analyzed to determine any dose-related effects and to establish the NOAEL.

Chronic_Toxicity_Study_Workflow cluster_setup Study Setup cluster_exposure_phase Exposure Phase (12-24 months) cluster_evaluation Evaluation Animal_Selection Select Animal Species (Rodents) Administration Daily Administration of Preservative Animal_Selection->Administration Dose_Selection Determine Dose Levels (High, Mid, Low, Control) Dose_Selection->Administration Observations Regular Clinical Observations Administration->Observations Clinical_Pathology Periodic Blood and Urine Analysis Administration->Clinical_Pathology Necropsy Gross Necropsy and Organ Weight Analysis Observations->Necropsy Clinical_Pathology->Necropsy Histopathology Microscopic Examination of Tissues Necropsy->Histopathology NOAEL_Determination Determine NOAEL Histopathology->NOAEL_Determination

Chronic Toxicity Study Workflow

Toxicological Signaling Pathways

Understanding the molecular mechanisms by which these preservatives exert their toxic effects is crucial for a comprehensive safety assessment.

  • This compound: Studies suggest that this compound can attenuate acute lung injury through the activation of the Nrf2 signaling pathway, which plays a key role in the cellular antioxidant response.[8][19] It has also been shown to have protective effects against acetaminophen-induced liver injury.[20]

  • Parabens: Parabens have been shown to exhibit estrogenic activity, interacting with estrogen receptors and potentially disrupting endocrine function.[5][21] Some studies also indicate their involvement in the MAPK signaling pathway, which is associated with cell proliferation and invasion.[22]

  • Butylated Hydroxyanisole (BHA): The toxicity of BHA is linked to the production of reactive oxygen species (ROS) and the induction of oxidative stress.[4] It has also been found to directly inhibit RIPK1, a key signaling protein involved in inflammation and cell death.[23] Some research points to its potential to disrupt brain signaling pathways.[24]

  • Sodium Benzoate: The genotoxic effects of sodium benzoate at high concentrations may be mediated through the induction of oxidative stress.[3][17] It has also been shown to affect inflammatory cytokine pathways.[7]

Signaling_Pathways cluster_EG This compound cluster_Parabens Parabens cluster_BHA BHA cluster_SB Sodium Benzoate EG This compound Nrf2 Nrf2 Pathway EG->Nrf2 Activates Parabens Parabens ER Estrogen Receptors Parabens->ER Interacts with MAPK MAPK Pathway Parabens->MAPK Activates BHA BHA ROS ROS Production BHA->ROS Induces RIPK1 RIPK1 Inhibition BHA->RIPK1 Directly Inhibits SB Sodium Benzoate Oxidative_Stress Oxidative Stress SB->Oxidative_Stress Induces Inflammation Inflammatory Cytokines SB->Inflammation Affects

Preservative Toxicological Pathways

Conclusion

Based on the available data, this compound presents a compelling safety profile, particularly in terms of its low acute toxicity. While further research to establish a definitive NOAEL for this compound would be beneficial, the existing evidence suggests it may be a safer alternative to preservatives like BHA, which has been flagged for potential carcinogenicity, and parabens, which have known endocrine-disrupting properties. Sodium benzoate, while having a long history of use, warrants caution due to the potential for benzene formation and in vitro evidence of genotoxicity at high concentrations. For researchers and developers in the pharmaceutical and food industries, a thorough risk-benefit analysis based on the specific application is essential when selecting a preservative.

References

A Head-to-Head Comparison of Ethyl Gallate and Epigallocatechin Gallate (EGCG)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of two prominent polyphenolic compounds, ethyl gallate and epigallocatechin gallate (EGCG). While both molecules share a common galloyl moiety and exhibit a range of promising biological activities, their efficacy and mechanisms of action can differ significantly. This document summarizes key experimental data on their antioxidant, anti-inflammatory, and anticancer properties, provides detailed experimental protocols for relevant assays, and visualizes their known signaling pathways to facilitate a comprehensive understanding for research and drug development applications.

Data Presentation: A Comparative Overview

Direct head-to-head comparative studies for all biological activities of this compound and EGCG are limited in the existing literature. The following tables summarize available quantitative data for each compound, with experimental contexts provided to allow for informed, albeit cautious, comparison.

Antioxidant Activity
CompoundAssayIC50 / ActivityReference
This compound DPPH Radical ScavengingLower activity than Lauryl Gallate
EGCG DPPH Radical Scavenging77.2% scavenging at 400 µM
ABTS Radical Scavenging90.2% scavenging at 400 µM
Hydroxyl Radical ScavengingRate constant: 4.22±0.07 x 10(10) M(-1) x sec(-1)
Cellular Antioxidant ActivityMore effective than Epicatechin
Anti-inflammatory Activity
CompoundModelKey FindingsReference
This compound -Activates Nrf2 signaling
Human Breast Cancer CellsDecreased NF-κB activation
EGCG LPS-stimulated MacrophagesInhibits NF-κB and MAPK signaling pathways
Human Dermal Fibroblasts50 µM EGCG showed significant anti-inflammatory effects
BV-2 Microglia CellsInhibited NO production and decreased IL-6 release
Anticancer Activity (Cytotoxicity)
CompoundCell LineAssayIC50Reference
This compound MDA-MB-231 (Breast Cancer)MTTNot Specified
MCF-7 (Breast Cancer)MTTNot Specified
EGCG HCT-116 (Colorectal Cancer)MTS~50 µM
SW-480 (Colorectal Cancer)MTSNot Specified
WI38VA (Transformed Fibroblasts)-10 µM
Caco-2 (Colorectal Cancer)-Not Specified
Hs578T (Breast Cancer)-Not Specified
HuCC-T1 (Cholangiocarcinoma)-Effective at 5 µg/mL
H1299 (Lung Cancer)MTT20 µM

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This protocol outlines a general procedure for assessing the antioxidant activity of compounds by measuring their ability to scavenge the stable DPPH radical.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol (B145695)

  • Test compounds (this compound, EGCG)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • Spectrophotometer capable of measuring absorbance at 517 nm

  • 96-well microplate or cuvettes

Procedure:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). The solution should have a deep violet color.

  • Sample Preparation: Dissolve the test compounds and positive control in methanol or ethanol to prepare a series of concentrations.

  • Assay:

    • In a 96-well plate, add a specific volume of the test compound solutions to each well.

    • Add the DPPH solution to each well to initiate the reaction.

    • For the blank, use the solvent instead of the test compound.

    • For the control, use the solvent instead of the sample.

  • Incubation: Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.

dot graph TD; A[Prepare DPPH Solution] --> B[Prepare Test Compound Dilutions]; B --> C{Mix DPPH and Test Compound}; C --> D[Incubate in the Dark]; D --> E[Measure Absorbance at 517 nm]; E --> F[Calculate % Inhibition and IC50]; subgraph "Reagents" direction LR DPPH; Methanol; Test_Compound; end subgraph "Equipment" direction LR Spectrophotometer; Microplate; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style C fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style D fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style E fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style F fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style DPPH fill:#FFFFFF,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style Methanol fill:#FFFFFF,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style Test_Compound fill:#FFFFFF,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style Spectrophotometer fill:#FFFFFF,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style Microplate fill:#FFFFFF,stroke:#5F6368,stroke-width:1px,fontcolor:#202124

DPPH Assay Workflow

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

This protocol provides a general method for assessing the cytotoxic effects of compounds on cultured cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Test compounds (this compound, EGCG)

  • Phosphate-Buffered Saline (PBS)

  • 96-well flat-bottom sterile microplates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator.

  • Compound Treatment: The next day, treat the cells with various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage of the control. The IC50

Safety Operating Guide

Proper Disposal of Ethyl Gallate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The responsible disposal of ethyl gallate is crucial for maintaining a safe laboratory environment and ensuring environmental protection. This guide provides detailed, step-by-step procedures for the proper handling and disposal of this compound waste, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Disposal Procedures

This compound should be handled in accordance with its Safety Data Sheet (SDS). While some classifications do not label it as a hazardous substance, it is imperative to follow established laboratory safety protocols.[1] Improper disposal can lead to environmental contamination and potential regulatory non-compliance.

Key Disposal Principles:

  • Do Not Dispose with General Waste: this compound must not be discarded with household or general laboratory trash.[2]

  • Prevent Environmental Release: Do not allow the product to enter sewage systems, surface water, or ground water.[2]

  • Adhere to Official Regulations: All disposal activities must be conducted in accordance with local, state, and federal regulations for chemical waste.[1][2]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound in both solid and liquid forms.

1. Waste Collection and Segregation:

  • Solid Waste:

    • Collect pure this compound powder, contaminated personal protective equipment (PPE) such as gloves and weighing papers, and any materials used for spill cleanup in a dedicated and clearly labeled hazardous waste container.[3][4]

  • Liquid Waste:

    • For solutions containing this compound, use a dedicated, leak-proof hazardous waste container.

    • Avoid mixing this compound solutions with other incompatible waste streams.

2. Spill Management:

  • Small Spills:

    • Use appropriate tools to carefully transfer the spilled solid into a designated waste disposal container.[3][4]

    • Finish the cleanup by spreading water on the contaminated surface.[3][4]

    • Dispose of all cleaning materials according to legal requirements.[3][4]

  • Large Spills:

    • Contain the spilled material to prevent further spread.[3]

    • Avoid inhaling any dust or vapors that may be generated.[3]

    • Use a shovel or other appropriate tool to place the material into a suitable waste disposal container.[3]

    • Clean the affected area by spreading water on the contaminated surface and dispose of the cleaning materials in accordance with regulations.[3]

3. Container Labeling:

  • All waste containers must be clearly and accurately labeled with "Hazardous Waste" and the full chemical name, "this compound."

  • Include information about any solvents or other chemicals present in the waste mixture.

  • Follow your institution's specific guidelines for hazardous waste labeling.

4. Storage of Waste:

  • Store waste containers in a designated, secure area away from incompatible materials, such as strong oxidizing agents.

  • Keep containers tightly sealed to prevent leaks or spills.[2]

5. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for the pickup and proper disposal of the this compound waste.[1]

Quantitative Data

No specific quantitative data for disposal procedures (e.g., concentration limits) were available in the searched resources. Always consult your institution's EHS department for specific quantitative guidelines.

Experimental Protocols

The provided information focuses on disposal procedures and does not contain experimental protocols.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

EthylGallateDisposal cluster_0 Waste Generation cluster_1 Waste Characterization & Segregation cluster_2 Temporary Storage cluster_3 Final Disposal cluster_4 Spill Response Start Start EthylGallateWaste This compound Waste (Solid or Liquid) Start->EthylGallateWaste IsSolid Solid Waste? EthylGallateWaste->IsSolid SolidWasteContainer Collect in Labeled Solid Waste Container IsSolid->SolidWasteContainer Yes LiquidWasteContainer Collect in Labeled Liquid Waste Container IsSolid->LiquidWasteContainer No StoreWaste Store in Designated Waste Accumulation Area SolidWasteContainer->StoreWaste LiquidWasteContainer->StoreWaste ContactEHS Contact Environmental Health & Safety (EHS) StoreWaste->ContactEHS Disposal Dispose via Licensed Waste Disposal Vendor ContactEHS->Disposal Spill Spill Occurs Cleanup Contain & Clean Spill (Collect all materials) Spill->Cleanup Cleanup->SolidWasteContainer Dispose of Cleanup Materials as Solid Waste

Caption: Decision workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling Ethyl gallate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical information for handling Ethyl gallate in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe operational procedures and proper disposal.

Hazard Identification and Personal Protective Equipment

This compound is classified with specific hazards that necessitate the use of appropriate personal protective equipment (PPE). According to safety data sheets, it can cause skin and serious eye irritation, and may also lead to respiratory irritation.[1]

Summary of Hazard Information

Hazard StatementHazard CodeDescription
Skin IrritationH315Causes skin irritation.[1]
Eye IrritationH319Causes serious eye irritation.[1]
Respiratory IrritationH335May cause respiratory irritation.[1]

Recommended Personal Protective Equipment (PPE)

To mitigate exposure risks, the following PPE is mandatory when handling this compound:

PPE CategoryItemSpecifications
Eye/Face Protection Safety Glasses/GogglesWear safety glasses with side shields or chemical splash goggles.[2][3] A full face shield may be necessary depending on the scale of work.[2]
Skin Protection GlovesNitrile or other impervious gloves are required.[2][3] If using organic solvents, ensure gloves are resistant to that specific solvent.[2]
Lab CoatA standard laboratory coat should be worn to protect street clothing.[2]
Respiratory Protection RespiratorGenerally not required for small-scale laboratory operations with adequate ventilation.[2] If dust is generated, a P2 particulate filter respirator is recommended.[4]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is critical for safety. The following steps outline the procedure for handling this compound from preparation to post-handling cleanup.

1. Pre-Operational Checks:

  • Ventilation: Ensure the work area, preferably a chemical fume hood, has certified and functioning ventilation.[3][5]

  • PPE Inspection: Inspect all PPE for integrity. Ensure gloves are free of holes and safety glasses are clean.

  • Emergency Equipment: Confirm the location and accessibility of the nearest emergency eyewash station and safety shower.[3]

  • Material Review: Review the Safety Data Sheet (SDS) for this compound before beginning work.[6]

2. Handling this compound:

  • Weighing: Handle the solid powder carefully to minimize dust generation.[5]

  • Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly. If dissolving in an organic solvent, be aware of the solvent's specific hazards.[6]

  • Avoid Contact: At all times, avoid direct contact with the skin and eyes.[3][5] Do not breathe in the dust or vapors.[1][5]

  • General Hygiene: Do not eat, drink, or smoke in the handling area.[5]

3. Post-Handling Procedures:

  • Decontamination: Wipe down the work surface with an appropriate cleaning agent.

  • PPE Removal: Remove gloves and lab coat before leaving the work area.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[5][6]

First Aid Measures

In the event of an exposure, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[3][7][8]
Skin Contact Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water.[1][7] If skin irritation persists, seek medical advice.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if it is safe to do so. Continue rinsing. Seek immediate medical attention.[1][7]
Ingestion Rinse the mouth with water. Do not induce vomiting. If the individual is conscious, have them drink two glasses of water. Never give anything by mouth to an unconscious person. Seek medical attention.[1][2][7]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation and Collection:

  • Solid Waste: Collect unused this compound powder, contaminated weighing papers, and disposable PPE in a clearly labeled hazardous waste container.[9]

  • Liquid Waste: Solutions of this compound should be collected in a separate, leak-proof hazardous waste container. Do not mix with other incompatible waste streams.[9]

  • Sharps: Any contaminated sharps, such as needles or broken glass, must be placed in a designated sharps container.[9]

2. Labeling and Storage:

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound."[9]

  • Store waste containers in a designated, secure area away from general laboratory traffic.

3. Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[9]

  • Do not dispose of this compound down the drain or in the regular trash.[1][9]

Workflow and Safety Diagram

The following diagram illustrates the key decision points and safety procedures for handling this compound.

EthylGallate_Handling_Workflow cluster_prep Preparation cluster_handling Handling Procedure cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response Review_SDS Review SDS Check_Ventilation Check Ventilation Review_SDS->Check_Ventilation Inspect_PPE Inspect & Don PPE Check_Ventilation->Inspect_PPE Weigh_Chemical Weigh this compound (Minimize Dust) Inspect_PPE->Weigh_Chemical Prepare_Solution Prepare Solution Weigh_Chemical->Prepare_Solution Decontaminate_Area Decontaminate Work Area Prepare_Solution->Decontaminate_Area Exposure_Event Exposure Event? Prepare_Solution->Exposure_Event Segregate_Waste Segregate Waste (Solid, Liquid) Decontaminate_Area->Segregate_Waste Dispose_Waste Contact EHS for Disposal Segregate_Waste->Dispose_Waste Remove_PPE Remove PPE Dispose_Waste->Remove_PPE Wash_Hands Wash Hands Thoroughly Remove_PPE->Wash_Hands Exposure_Event->Decontaminate_Area No First_Aid Administer First Aid Exposure_Event->First_Aid Yes Seek_Medical_Attention Seek Medical Attention First_Aid->Seek_Medical_Attention

Caption: Workflow for Safely Handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.